GW-406381
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMZBNYLCVTRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202043 | |
| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221148-46-5, 537697-89-5 | |
| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 406381 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 406381X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-406381 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-406381 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW-406381
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented for comparative analysis, and key experimental workflows are visualized to support further research and development.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform that plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation. By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a favorable therapeutic window.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the point of intervention by this compound.
Figure 1: COX-2 Signaling Pathway and Inhibition by this compound.
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values for this compound and comparator COX-2 inhibitors.
Table 1: In Vitro Inhibition of Human Recombinant COX Isoforms
| Compound | COX-2 IC50 (µM) |
| This compound | 0.003 |
| Celecoxib | 0.068 |
| Rofecoxib | 0.032 |
Data from in vitro studies using human recombinant COX-2.
Table 2: In Vivo Efficacy in a Model of Inflammatory Pain
| Compound | ED50 (mg/kg, p.o.) |
| This compound | 1.5 |
| Celecoxib | 6.6 |
| Rofecoxib | 1.0 |
Data from a Freund's Complete Adjuvant (FCA) model of inflammatory pain in rats.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro COX-2 Inhibition Assay (Human Recombinant Enzyme)
This assay determines the in vitro potency of a test compound to inhibit purified human recombinant COX-2.
Objective: To determine the IC50 value of this compound for human COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader for detection (e.g., spectrophotometer, fluorometer)
Procedure:
-
Enzyme Preparation: The human recombinant COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Compound Preparation: A serial dilution of this compound is prepared in the reaction buffer.
-
Reaction Setup: In a 96-well plate, the reaction buffer, cofactors, and the test compound at various concentrations are added to the wells.
-
Enzyme Addition: The diluted COX-2 enzyme is added to the wells, and the plate is incubated for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.
-
Detection: The formation of prostaglandins (e.g., PGE2) is measured using a suitable detection method, such as ELISA, spectrophotometry, or fluorometry.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for In Vitro COX-2 Inhibition Assay.
In Vivo Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This animal model is used to evaluate the in vivo efficacy of anti-inflammatory and analgesic compounds.
Objective: To determine the effective dose (ED50) of this compound in reducing inflammatory pain.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
Freund's Complete Adjuvant (FCA)
-
Test compound (this compound)
-
Vehicle control
-
Analgesia testing equipment (e.g., von Frey filaments, paw pressure meter)
Procedure:
-
Induction of Inflammation: A single intraplantar injection of FCA is administered into the hind paw of the rats to induce a localized and persistent inflammatory response.
-
Compound Administration: At a specified time point after FCA injection (e.g., 24 hours), this compound or vehicle is administered orally (p.o.) at various doses.
-
Assessment of Pain Behavior: At different time points after drug administration, the pain response is assessed using methods such as:
-
Mechanical Allodynia: Measurement of the paw withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments.
-
Mechanical Hyperalgesia: Measurement of the paw withdrawal threshold to noxious mechanical pressure.
-
-
Data Analysis: The dose-dependent reversal of hyperalgesia or allodynia is measured, and the ED50 value is calculated.
Conclusion
This compound is a highly potent and selective inhibitor of the COX-2 enzyme. Its mechanism of action is centered on the reduction of pro-inflammatory prostaglandin synthesis at sites of inflammation, which has been validated through both in vitro enzymatic assays and in vivo models of inflammatory pain. The quantitative data demonstrate its superior potency compared to other selective COX-2 inhibitors. The detailed experimental protocols provided in this guide serve as a resource for the continued investigation and development of selective COX-2 inhibitors for the management of pain and inflammation.
An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor (FXR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW4064 is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1] Its high affinity and specificity for FXR have made it an invaluable tool in preclinical research to elucidate the diverse physiological and pathophysiological roles of FXR. This technical guide provides a comprehensive overview of GW4064, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Compound Details
Chemical Name: 3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl)methoxy)phenyl)ethenyl)benzoic acid[2]
Molecular Formula: C₂₈H₂₂Cl₃NO₄[2]
Molecular Weight: 542.8 g/mol [2]
Chemical Structure:
(SMILES string)
Quantitative Data
The following tables summarize the key quantitative parameters of GW4064's activity as an FXR agonist.
Table 1: In Vitro Potency of GW4064
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC₅₀ | 15 nM | Isolated receptor activity assay | [3] |
| EC₅₀ | 65 nM | CV-1 cells | [4][5] |
| EC₅₀ | 80 nM | CV-1 cells (mouse FXR) | [4] |
| EC₅₀ | 90 nM | CV-1 cells (human FXR) | [4] |
| EC₅₀ | 70 nM | HEK293 cells (GAL4 transactivation) | [4] |
Table 2: In Vivo Efficacy of GW4064
| Animal Model | Dosing Regimen | Key Finding | Reference |
| Rats | 20 mg/kg (oral gavage) | Dose-dependent lowering of serum triglycerides | [4] |
| db/db mice | Not specified | Lowered blood glucose levels | [6] |
| Wild-type mice | Not specified | Lowered blood glucose levels | [6] |
| C57BL/6 mice on a high-fat diet | 50 mg/kg (intraperitoneal, twice weekly) for 6 weeks | Suppressed weight gain and hepatic steatosis | [7][8] |
| Rats with short bowel resection | Not specified | Improved liver histology and serum transaminase activity | [9] |
Mechanism of Action and Signaling Pathways
GW4064 exerts its effects by binding to and activating FXR. FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[10] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[11]
A primary mechanism of FXR action involves the regulation of bile acid homeostasis. Activation of FXR by GW4064 induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[10][12] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[10][12] This negative feedback loop is crucial for maintaining physiological bile acid levels.
Furthermore, FXR activation by GW4064 influences lipid and glucose metabolism. It has been shown to repress the expression of the fatty acid transporter CD36 and key enzymes in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8]
Signaling Pathway Diagrams
Experimental Protocols
This section provides detailed methodologies for key experiments involving GW4064. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.
In Vitro FXR Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the potency (EC₅₀) of GW4064 in activating FXR.
1. Cell Culture and Plating:
-
Culture a suitable cell line, such as human embryonic kidney (HEK293) or monkey kidney (CV-1) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
2. Transfection:
-
Prepare a transfection mixture containing:
-
An expression plasmid for human or mouse FXR.
-
An expression plasmid for RXRα.
-
A luciferase reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector for a Gal4-FXR LBD fusion system).[13]
-
A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to transfect the cells.
-
Incubate the cells for 4-6 hours post-transfection.
3. Compound Treatment:
-
Prepare serial dilutions of GW4064 in serum-free DMEM or Opti-MEM, with a final DMSO concentration not exceeding 0.1%.
-
After the transfection period, replace the medium with the medium containing the different concentrations of GW4064 or vehicle control (DMSO).
-
Incubate the cells for an additional 18-24 hours.
4. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the GW4064 concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.
In Vivo Study in a Mouse Model of Diet-Induced Obesity and Hepatic Steatosis
This protocol describes the use of GW4064 to investigate its effects on metabolic parameters in a diet-induced obesity mouse model.[7][8]
1. Animals and Housing:
-
Use male C57BL/6J mice, approximately 6-8 weeks of age at the start of the study.
-
House the mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize the animals for at least one week before starting the experiment.
2. Diet and Treatment Groups:
-
Divide the mice into at least two groups:
-
Control Group: Fed a high-fat diet (HFD; e.g., 60% kcal from fat) and administered a vehicle control.
-
GW4064 Group: Fed an HFD and administered GW4064.
-
-
The study duration is typically 6-8 weeks.
3. Dosing:
-
Prepare a dosing solution of GW4064 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or a mixture of PEG-400 and Tween 80).[14]
-
Administer GW4064 at a dose of, for example, 50 mg/kg body weight via intraperitoneal injection or oral gavage. The frequency of administration can be, for instance, twice weekly.[7][8]
-
Administer the vehicle to the control group using the same route and frequency.
4. Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the study, fast the mice overnight.
-
Collect blood samples via cardiac puncture for analysis of serum glucose, insulin, triglycerides, and cholesterol.
-
Euthanize the mice and harvest tissues such as the liver, adipose tissue, and intestine.
5. Tissue Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess liver morphology and Oil Red O staining of frozen sections to visualize lipid accumulation.[7]
-
Gene Expression Analysis: Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes involved in lipid and glucose metabolism (e.g., Shp, Cyp7a1, Cd36, Pepck, G6pase).[8]
-
Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride and cholesterol content.
Conclusion
GW4064 is a cornerstone research tool for investigating the multifaceted roles of the farnesoid X receptor. Its high potency and selectivity allow for the precise interrogation of FXR-mediated signaling pathways in a variety of in vitro and in vivo models. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of targeting FXR in metabolic and other diseases. As with any experimental work, it is crucial to carefully optimize protocols for specific laboratory conditions and research questions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Receptor Analysis Luciferase Vectors [worldwide.promega.com]
- 14. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
GW-406381: An In-Depth Technical Guide to a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-406381 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential therapeutic effects in inflammatory conditions and neuropathic pain. This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound, including its mechanism of action, in vitro and in vivo pharmacology, and synthetic chemistry. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and evaluation process.
Introduction
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. This compound, with the chemical name 2-(4-ethoxyphenyl)-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-b]pyridazine, emerged from discovery efforts as a promising selective COX-2 inhibitor.[1]
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme. This selective inhibition prevents the production of prostaglandins, key mediators of pain and inflammation, at sites of tissue injury and inflammation, while having a minimal effect on the homeostatic functions of COX-1.
COX-2 Signaling Pathway in Inflammation
The induction of COX-2 by pro-inflammatory stimuli leads to the synthesis of prostaglandins, which in turn contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain. The following diagram illustrates the central role of COX-2 in the inflammatory pathway.
Quantitative Data: In Vitro Potency and Selectivity
The inhibitory activity of this compound against COX-1 and COX-2 has been determined using various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Enzyme Source | Parameter | This compound | Reference Compound (Celecoxib) | Reference |
| Human Whole Blood Assay | Human Platelets (COX-1) | IC50 (µM) | >100 | 1.5 | [1] |
| LPS-stimulated Monocytes (COX-2) | IC50 (µM) | 0.2 | 0.1 | [1] | |
| Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | >500 | 15 | [1] | ||
| Recombinant Human Enzyme Assay | Recombinant hCOX-1 | IC50 (nM) | 10,000 | 50 | [1] |
| Recombinant hCOX-2 | IC50 (nM) | 20 | 40 | [1] | |
| Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | 500 | 1.25 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to characterize this compound.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant assessment of COX inhibition in a complex biological matrix.
Protocol:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing heparin.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C.
-
Serum is separated by centrifugation.
-
Thromboxane B2 (TXB2) levels, a stable metabolite of the COX-1 product thromboxane A2, are measured by enzyme immunoassay (EIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of this compound or vehicle.
-
Lipopolysaccharide (LPS, 10 µg/mL) is added to induce COX-2 expression and activity.
-
The blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are measured by EIA.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage inhibition of TXB2 or PGE2 production against the concentration of this compound.
Recombinant Human Enzyme Inhibition Assay
This assay provides a direct measure of the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the enzyme.
-
Inhibition: The enzyme is pre-incubated with various concentrations of this compound or vehicle for a specified time at room temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Activity: Enzyme activity is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying prostaglandin production using methods like EIA or LC-MS.
-
Data Analysis: IC50 values are determined from the concentration-response curves.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the key step being the construction of the pyrazolo[1,5-b]pyridazine core. A representative synthetic scheme is outlined below.
A detailed synthetic procedure can be found in the patent literature (e.g., WO 2000/061588 A1). The general approach involves the formation of a 1,3-dicarbonyl intermediate which is then cyclized with hydrazine to form the pyrazole ring. Subsequent reaction with a 1,3-dielectrophile builds the fused pyridazine ring.
Preclinical Pharmacology
This compound has been evaluated in various animal models of pain and inflammation. In a rat model of chronic constriction injury (CCI), a model of neuropathic pain, this compound was shown to be effective in reversing mechanical allodynia.[1] Furthermore, in models of inflammatory pain, this compound demonstrated efficacy comparable to other selective COX-2 inhibitors like celecoxib and rofecoxib.
Clinical Development
This compound has undergone clinical evaluation for the treatment of pain associated with osteoarthritis and rheumatoid arthritis. While it showed some evidence of efficacy, the overall clinical development program did not lead to its commercialization.
Conclusion
This compound is a well-characterized, potent, and highly selective COX-2 inhibitor. Its pharmacological profile, established through a series of in vitro and in vivo studies, demonstrates its potential as an anti-inflammatory and analgesic agent. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the scientific and technical details of this compound, from its fundamental mechanism of action to its synthesis and biological evaluation. The provided data and protocols can serve as a valuable reference for further research and development in the field of selective COX-2 inhibition.
References
The Discovery and Synthesis of GW-406381 (GW4064): A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and biological evaluation of the potent and selective Farnesoid X Receptor (FXR) agonist, GW-406381.
This technical guide provides a comprehensive overview of the seminal work on this compound, a pivotal tool compound in the study of Farnesoid X Receptor (FXR) biology. Designed for researchers, scientists, and drug development professionals, this document details the discovery, synthesis, structure-activity relationships, and key experimental protocols associated with this influential molecule.
Introduction: The Emergence of a Potent FXR Agonist
The Farnesoid X Receptor is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.[1] Its emergence as a therapeutic target for metabolic diseases spurred the search for potent and selective synthetic agonists. In 2000, scientists at Glaxo Wellcome (now GlaxoSmithKline) identified this compound (also widely known as GW4064) as a non-steroidal, high-affinity agonist for FXR.[2][3] This discovery provided the scientific community with a powerful chemical tool to probe the physiological functions of FXR and to explore its therapeutic potential.
This compound is characterized by its isoxazole core and a stilbene-like side chain.[2] It has been extensively used in numerous in vitro and in vivo studies to investigate the role of FXR in various physiological and pathophysiological processes, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.
Discovery and Lead Identification
The discovery of this compound was the result of a targeted effort to identify small molecule activators of the orphan nuclear receptor, FXR. The initial publication by Maloney et al. in the Journal of Medicinal Chemistry detailed the identification of this chemical tool.[2] While the specific high-throughput screening cascade is not exhaustively detailed in publicly available abstracts, the work led to the identification of a novel chemical scaffold with potent FXR agonistic activity.
Synthesis of this compound
Detailed, step-by-step synthetic protocols from the primary literature (Maloney et al., 2000) are essential for precise replication and are a critical component for any laboratory undertaking the synthesis of this compound.
Structure-Activity Relationship (SAR) Studies
The initial publication on this compound and subsequent studies on conformationally constrained analogs have provided valuable insights into the structure-activity relationship of this class of FXR agonists.[4]
Key SAR observations include:
-
Isoxazole Core: The 3,5-disubstituted isoxazole ring is a critical pharmacophore. Modifications to this core can significantly impact potency and efficacy.
-
2,6-Dichlorophenyl Group: The presence of the 2,6-dichloro substitution on the phenyl ring at the 3-position of the isoxazole is crucial for high-affinity binding.
-
Isopropyl Group: The isopropyl group at the 5-position of the isoxazole appears to be optimal for activity.
-
Stilbene Moiety: The stilbene-like linker is important for positioning the benzoic acid moiety correctly within the ligand-binding pocket of FXR. However, this moiety is also associated with metabolic instability and potential phototoxicity, which has prompted the development of conformationally constrained analogs where the stilbene is replaced with more rigid structures like benzothiophene or naphthalene rings.[4]
-
Benzoic Acid: The terminal carboxylic acid is essential for activity, likely forming a key interaction with polar residues in the FXR ligand-binding domain.
Quantitative Biological Data
This compound is a potent and selective FXR agonist. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 15 nM | Isolated receptor activity assay | [3] |
| EC50 | 65 nM | CV-1 cells transfected with human FXR | [5] |
| EC50 | 90 nM | Cells transfected with human FXR | [5] |
Table 1: In Vitro Potency of this compound on Farnesoid X Receptor (FXR)
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | ~10% | Rat | Not Specified | [5] |
| Half-life (t1/2) | < 1 hour | Rat | Not Specified | [6] |
Table 2: Pharmacokinetic Properties of this compound
Experimental Protocols
Detailed methodologies for key assays are crucial for the evaluation of novel FXR modulators. Below are representative protocols for FXR transactivation and co-activator recruitment assays.
FXR Transactivation Assay (Cell-based Luciferase Reporter Assay)
This assay measures the ability of a compound to activate FXR in a cellular context, leading to the expression of a reporter gene (luciferase).
Experimental Workflow:
Caption: Workflow for a cell-based FXR transactivation assay.
Methodology:
-
Cell Culture: Maintain a suitable cell line, such as HepG2 cells, in appropriate growth medium.[7]
-
Transfection: Co-transfect the cells with a mammalian expression vector for human FXR and a luciferase reporter plasmid containing FXR response elements (FXREs) upstream of the luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.[8][9]
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of this compound (as a positive control) or the test compounds.[9]
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).[9]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[9]
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a commercially available luciferase assay kit.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
FXR Co-activator Recruitment Assay (TR-FRET)
This in vitro assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.
Signaling Pathway:
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identification of a chemical tool for the orphan nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. FXR agonist activity of conformationally constrained analogs of GW 4064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. signosisinc.com [signosisinc.com]
- 8. besjournal.com [besjournal.com]
- 9. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GW-406381 in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, represent a growing global health crisis. A key regulator of metabolic homeostasis is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids. Synthetic FXR agonists have emerged as promising therapeutic agents. This technical guide provides an in-depth overview of GW-406381, a potent and selective FXR agonist, and its role in the context of metabolic disease. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols for assessing its efficacy, and visualize the core signaling pathways involved.
Introduction to this compound
This compound, widely known in preclinical literature as GW4064, is a non-steroidal, isoxazole-based synthetic agonist of the Farnesoid X Receptor (FXR).[1] Its chemical name is 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid.[2][3] this compound exhibits high potency and selectivity for FXR, with an EC50 of approximately 15-65 nM, and displays no significant activity at other nuclear receptors at concentrations up to 1 μM.[1][3] This specificity makes it an invaluable tool for elucidating the physiological functions of FXR and a promising candidate for therapeutic development in metabolic diseases.
Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway
This compound exerts its effects by binding to and activating FXR, a ligand-activated transcription factor highly expressed in metabolically active tissues such as the liver and intestines.[4][5] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.
Regulation of Bile Acid Synthesis and Homeostasis
A primary function of FXR is the tight regulation of bile acid levels. In the intestine, FXR activation by this compound induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans).[4][6] FGF15/19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][7]
In the liver, FXR directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[5][8] SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for CYP7A1 expression.[4] This dual mechanism of intestinal FGF15/19 signaling and hepatic SHP induction provides a robust negative feedback loop to control bile acid production.
Modulation of Lipid Metabolism
FXR activation by this compound has profound effects on lipid metabolism, primarily by:
-
Inhibiting Lipogenesis: FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[5][9] This leads to decreased expression of lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).
-
Promoting Fatty Acid Oxidation: FXR can induce the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of fatty acid β-oxidation.[8]
-
Regulating Triglyceride Clearance: FXR activation influences the expression of several apolipoproteins, including increasing ApoC-II and decreasing ApoC-III, which leads to enhanced lipoprotein lipase (LPL) activity and clearance of triglycerides from the circulation.[10]
-
Reducing Fatty Acid Uptake: Studies have shown that this compound can reduce the expression of the fatty acid transporter CD36 in the liver, thereby limiting the uptake of fatty acids into hepatocytes.[11][12]
Control of Glucose Homeostasis
FXR plays a significant role in maintaining glucose balance. Activation of FXR by this compound has been shown to:
-
Suppress Hepatic Gluconeogenesis: FXR activation represses the expression of key gluconeogenic enzymes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose production.[11][12] This is mediated, in part, through the induction of SHP.
-
Enhance Insulin Sensitivity: In animal models of diabetes, this compound treatment has been demonstrated to improve insulin sensitivity.[13][14]
-
Promote Glycogen Synthesis: FXR activation can increase hepatic glycogen storage by modulating the activity of enzymes involved in glycogen metabolism.[13]
Preclinical Evidence: Quantitative Data from Animal Models
Numerous preclinical studies have investigated the efficacy of this compound in various animal models of metabolic disease. The following tables summarize key quantitative findings.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Body Weight Gain | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significant attenuation of weight gain compared to vehicle-treated controls.[15] | [15] |
| Hepatic Triglycerides | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significant reduction in hepatic triglyceride levels compared to vehicle-treated controls.[11] | [11] |
| Hepatic Free Fatty Acids | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significant reduction in hepatic free fatty acid levels compared to vehicle-treated controls.[11] | [11] |
| Serum Triglycerides | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lower serum triglyceride concentrations compared to vehicle-treated controls.[11] | [11] |
| Serum Cholesterol | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lower serum cholesterol concentrations compared to vehicle-treated controls.[11] | [11] |
| Fasting Blood Glucose | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Prevention of HFD-induced hyperglycemia.[11] | [11] |
| Plasma Insulin | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Prevention of HFD-induced hyperinsulinemia.[11] | [11] |
| Hepatic Pepck mRNA | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lowered transcript levels compared to vehicle-treated controls.[11] | [11] |
| Hepatic G6pase mRNA | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Significantly lowered transcript levels compared to vehicle-treated controls.[11] | [11] |
| Hepatic CD36 mRNA | C57BL/6 mice on HFD | 50 mg/kg this compound (i.p., twice weekly) for 6 weeks | Markedly reduced expression compared to vehicle-treated controls.[11] | [11] |
Table 2: Effects of this compound on Metabolic Parameters in db/db Mice (A Model of Type 2 Diabetes)
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Plasma Glucose | db/db mice | This compound for 5 days | Significant reduction in plasma glucose levels compared to vehicle-treated controls.[13] | [13] |
| Plasma Triglycerides | db/db mice | This compound for 5 days | Significant reduction in plasma triglyceride levels compared to vehicle-treated controls.[13] | [13] |
| Plasma Cholesterol | db/db mice | This compound for 5 days | Significant reduction in plasma cholesterol levels compared to vehicle-treated controls.[13] | [13] |
| Plasma Free Fatty Acids | db/db mice | This compound for 5 days | Significant reduction in plasma free fatty acid levels compared to vehicle-treated controls.[13] | [13] |
| Hepatic Glycogen Content | db/db mice | This compound for 5 days | Increased hepatic glycogen levels compared to vehicle-treated controls.[13] | [13] |
| Hepatic G6Pase mRNA | db/db mice | This compound for 5 days | Repressed mRNA levels compared to vehicle-treated controls.[13] | [13] |
It is important to note that one study reported that long-term administration of this compound to high-fat diet-fed mice accentuated body weight gain and glucose intolerance, suggesting that the metabolic effects may be dependent on the experimental conditions and duration of treatment.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preclinical models of metabolic disease.
Animal Models and Drug Administration
-
High-Fat Diet (HFD)-Induced Obesity Model:
-
Male C57BL/6 mice (e.g., 15 weeks old) are fed a high-fat diet (e.g., 34.9% fat by weight) for a specified period (e.g., 6 weeks).[12][16]
-
A control group is fed a standard chow diet.
-
This compound is dissolved in a vehicle such as DMSO.
-
The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 50 mg/kg body weight, twice weekly).[12] The control group receives vehicle injections.
-
Body weight and food intake are monitored regularly.
-
-
db/db Mouse Model of Type 2 Diabetes:
-
Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean littermates (db/m) are used.
-
This compound is administered for a defined period (e.g., 5 days).[13]
-
Metabolic parameters are assessed at the end of the treatment period.
-
Assessment of Glucose Homeostasis: Oral Glucose Tolerance Test (OGTT)
-
Fast mice for 4-6 hours (e.g., from 9 am) with free access to water.[17]
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 1 g/kg body weight) via oral gavage.[17]
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration.
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.
Evaluation of Hepatic Steatosis: Oil Red O Staining
-
Euthanize mice and perfuse the liver with PBS.
-
Embed a portion of the liver in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut frozen sections (e.g., 8-10 µm) using a cryostat and mount on slides.
-
Air dry the sections and fix in 10% formalin for 2-5 minutes.[18]
-
Rinse the slides in tap water and then in 60% isopropanol.[19]
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.[19]
-
Rinse with 60% isopropanol to differentiate.
-
Lightly counterstain the nuclei with hematoxylin.
-
Rinse with distilled water and mount with an aqueous mounting medium.
-
Visualize under a microscope; neutral lipids will appear as red droplets.
Analysis of Protein Expression: Western Blotting for CD36
-
Homogenize liver tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Denature equal amounts of protein (e.g., 50 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CD36 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the CD36 protein levels to a loading control such as β-actin.
Visualization of Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for HFD Mouse Model.
Conclusion
This compound is a potent and selective FXR agonist that has demonstrated significant beneficial effects on lipid and glucose metabolism in preclinical models of metabolic disease. Its ability to suppress hepatic steatosis, improve insulin sensitivity, and normalize dyslipidemia underscores the therapeutic potential of targeting FXR. The detailed mechanisms of action, involving the intricate interplay between intestinal and hepatic FXR signaling, provide a solid foundation for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for metabolic disorders. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR activation reverses insulin resistance and lipid abnormalities and protects against liver steatosis in Zucker (fa/fa) obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 18. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 19. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
The Farnesoid X Receptor Agonist GW-406381: A Technical Guide for NAFLD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for NAFLD. GW-406381 (also known as GW4064) is a potent, non-steroidal synthetic agonist of FXR. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effects in NAFLD primarily through the activation of the farnesoid X receptor (FXR). As a synthetic agonist, this compound binds to and activates FXR, initiating a cascade of transcriptional events that collectively improve hepatic lipid metabolism, glucose homeostasis, and reduce inflammation.
Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. A key target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] FXR activation robustly induces the expression of SHP.[1][2]
SHP, in turn, acts as a transcriptional repressor of several key genes involved in lipogenesis and bile acid synthesis. A primary target of SHP-mediated repression is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[1][2] By inhibiting the expression of SREBP-1c, the FXR-SHP axis effectively downregulates a suite of lipogenic enzymes, thereby reducing the de novo synthesis of fatty acids and triglycerides in the liver.[2]
Furthermore, FXR activation influences bile acid metabolism by inducing SHP, which then represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3][4] This negative feedback loop helps to maintain bile acid homeostasis. In the context of NAFLD, FXR activation has also been shown to reduce the expression of the fatty acid transporter CD36, which may contribute to decreased fatty acid uptake by hepatocytes.[5] Additionally, this compound has been demonstrated to improve glucose homeostasis by decreasing the transcript levels of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), two key enzymes in hepatic gluconeogenesis.[5][6]
The activation of FXR by this compound also has anti-inflammatory effects. In animal models of NAFLD, this compound treatment has been shown to attenuate hepatic inflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound in mouse models of NAFLD.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD + DMSO) | This compound (HFD + 50 mg/kg) | % Change | p-value | Reference |
| Body Weight (g) | 45.5 ± 2.1 | 39.0 ± 1.8 | -14.3% | <0.05 | [5][9] |
| Liver Weight (g) | 1.6 ± 0.2 | 1.2 ± 0.1 | -25.0% | <0.05 | [5] |
| Hepatic Triglycerides (mg/g liver) | 125 ± 15 | 75 ± 10 | -40.0% | <0.01 | [5] |
| Hepatic Free Fatty Acids (μmol/g liver) | 2.5 ± 0.3 | 1.5 ± 0.2 | -40.0% | <0.01 | [5] |
| Serum Triglycerides (mg/dL) | 150 ± 20 | 100 ± 15 | -33.3% | <0.05 | [5] |
| Serum Cholesterol (mg/dL) | 200 ± 25 | 150 ± 20 | -25.0% | <0.05 | [5] |
| Fasting Blood Glucose (mg/dL) | 180 ± 20 | 130 ± 15 | -27.8% | <0.05 | [5] |
| Fasting Serum Insulin (ng/mL) | 2.5 ± 0.5 | 1.5 ± 0.3 | -40.0% | <0.05 | [5] |
Table 2: Effects of this compound on Hepatic Gene Expression in High-Fat Diet (HFD)-Induced Obese Mice
| Gene | Control (HFD + DMSO) (Relative mRNA level) | This compound (HFD + 50 mg/kg) (Relative mRNA level) | Fold Change | p-value | Reference |
| Srebp-1c | 1.0 | ~1.0 | No significant change | >0.05 | [5] |
| Cd36 | 1.0 | ~0.4 | -2.5 | <0.01 | [5] |
| Pepck | 1.0 | ~0.6 | -1.7 | <0.05 | [5] |
| G6pase | 1.0 | ~0.5 | -2.0 | <0.05 | [5] |
| Tnf-α | 1.0 | ~0.4 | -2.5 | <0.05 | [7] |
| Il-6 | 1.0 | ~0.5 | -2.0 | <0.05 | [7] |
Table 3: Effects of this compound on Inflammatory Markers in a Murine NAFLD Model with LPS-Induced Inflammation
| Parameter | Control (HF + LPS) | This compound (HF + LPS + 30 mg/kg) | % Change | p-value | Reference |
| Serum ALT (U/L) | ~250 | ~100 | -60% | <0.01 | [7][8] |
| Serum AST (U/L) | ~450 | ~200 | -55.6% | <0.01 | [7][8] |
| Hepatic Tnf-α mRNA (fold change vs. HF) | ~6.0 | ~2.5 | -58.3% | <0.01 | [7][8] |
| Hepatic Il-1β mRNA (fold change vs. HF) | ~8.0 | ~3.0 | -62.5% | <0.01 | [7][8] |
| Hepatic Mcp-1 mRNA (fold change vs. HF) | ~10.0 | ~4.0 | -60% | <0.01 | [7][8] |
Experimental Protocols
In Vivo: High-Fat Diet-Induced NAFLD Mouse Model
1. Animal Model and Husbandry:
-
Species and Strain: Male C57BL/6J mice, 8-10 weeks of age.[6][10]
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[11] Provide ad libitum access to food and water.[11]
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Diet and Treatment:
-
Diet:
-
This compound Administration:
-
Preparation: Dissolve this compound in a vehicle such as dimethyl sulfoxide (DMSO).[6][10]
-
Dosage and Route: Administer this compound at a dose of 30-50 mg/kg body weight via intraperitoneal (i.p.) injection or oral gavage.[6][7][10]
-
Frequency and Duration: Administer the treatment daily or twice weekly for a period of 6-8 weeks.[6][7][10]
-
-
Control Group: Administer the vehicle (e.g., DMSO) to the control group following the same schedule and route.[6][10]
3. In-Life Measurements:
4. Terminal Procedures and Sample Collection:
-
Fasting: Fast the mice overnight before the terminal procedure.[5]
-
Anesthesia and Euthanasia: Anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals by an approved method.
-
Tissue Collection: Perfuse the liver with phosphate-buffered saline (PBS) and then excise and weigh it. Collect portions of the liver for histology, lipid analysis, and gene expression analysis. Snap-freeze samples for biochemical and molecular analyses in liquid nitrogen and store at -80°C.
5. Analytical Methods:
-
Serum Analysis: Measure serum levels of triglycerides, total cholesterol, glucose, insulin, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available assay kits.[6][7]
-
Hepatic Lipid Quantification:
-
Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
-
Embed a portion of the liver in optimal cutting temperature (OCT) compound for frozen sectioning and Oil Red O staining to visualize neutral lipids.[9]
-
-
Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Isolate total RNA from a portion of the liver tissue using a commercial kit.[16][17][18][19][20]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.[16][17][18][19][20]
-
Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., Srebp-1c, Cd36, Pepck, G6pase, Tnf-α, Il-6) and a housekeeping gene for normalization (e.g., Gapdh, β-actin).[16][17][18][19][20]
-
In Vitro: Oleic Acid-Induced Steatosis in HepG2 Cells
1. Cell Culture:
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9][21]
2. Induction of Steatosis:
-
Oleic Acid Preparation: Prepare a stock solution of oleic acid complexed with fatty acid-free bovine serum albumin (BSA).
-
Treatment: Seed HepG2 cells in multi-well plates. Once they reach 70-80% confluency, replace the culture medium with serum-free medium containing oleic acid (e.g., 0.5-1 mM) for 24 hours to induce lipid accumulation.[9][21][22]
3. This compound Treatment:
-
Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment: Co-treat the cells with oleic acid and various concentrations of this compound (e.g., 1-10 μM) for 24 hours.[23] A vehicle control (DMSO) should be included.
4. Analysis of Cellular Steatosis:
-
Oil Red O Staining:
-
Quantitative Lipid Measurement:
-
After Oil Red O staining, extract the dye from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm) using a microplate reader to quantify the amount of intracellular lipid.[9][21]
-
Alternatively, lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.[12][13][14][15]
-
5. Gene and Protein Expression Analysis:
-
RNA and Protein Extraction: Harvest the cells and extract total RNA and protein.
-
qRT-PCR: Perform qRT-PCR as described in the in vivo protocol to analyze the expression of relevant genes.
-
Western Blot: Perform Western blotting to analyze the protein levels of key targets (e.g., SREBP-1c, FASN).
Mandatory Visualization
Caption: FXR signaling pathway activated by this compound in hepatocytes.
Caption: Typical experimental workflow for evaluating this compound in a diet-induced NAFLD mouse model.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. assaygenie.com [assaygenie.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. biocompare.com [biocompare.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. pnas.org [pnas.org]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation of the Effect of Exendin-4 on Oleic Acid-Induced Steatosis in HepG2 Cells Using Fourier Transform Infrared Spectroscopy [mdpi.com]
- 23. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesoid X Receptor Agonist GW-406381: A Comprehensive Technical Guide to its Role in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates glucose homeostasis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases such as type 2 diabetes.
Core Mechanism of Action: FXR Activation
This compound exerts its effects on glucose metabolism primarily through the activation of FXR. As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. The activation of FXR by this compound initiates a cascade of transcriptional events that collectively contribute to improved glucose control.
Quantitative Effects on Glucose Homeostasis
Numerous preclinical studies have demonstrated the beneficial effects of this compound (often referred to as GW4064 in research literature) on glucose metabolism in various animal models of obesity and type 2 diabetes. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Plasma Glucose and Insulin Levels in Diabetic Mouse Models
| Animal Model | Treatment Group | Dose & Duration | Fasting Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | Reference |
| db/db mice | Vehicle | - | 450 ± 25 | - | [1] |
| db/db mice | GW4064 | 30 mg/kg/day for 5 days | 150 ± 20 | - | [1] |
| High-Fat Diet (HFD)-fed C57BL/6 mice | DMSO | - | 135 ± 10 | 2.5 ± 0.5 | [3] |
| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | 50 mg/kg, twice weekly for 6 weeks | 110 ± 8 | 1.5 ± 0.3 | [3][4] |
| ob/ob mice | Vehicle | - | ~250 | ~12 | [5] |
| ob/ob mice | GW4064 | 30 mg/kg/day for 10 days | ~150 | ~6* | [5] |
*p < 0.05 compared to vehicle/control group.
Table 2: Effect of this compound on Glucose Tolerance and Insulin Sensitivity
| Animal Model | Treatment Group | Test | Key Finding | Reference |
| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | Glucose Tolerance Test (GTT) | Significantly quicker clearance of injected glucose. | [3] |
| db/db mice | GW4064 | Insulin Tolerance Test (ITT) | Improved insulin sensitivity. | [1] |
| ob/ob mice | GW4064 | Glucose Tolerance Test (GTT) | Improved glucose clearance. | [5] |
| ob/ob mice | GW4064 | Insulin Tolerance Test (ITT) | Enhanced insulin sensitivity. | [5] |
Table 3: Effect of this compound on Hepatic Gene Expression
| Animal Model | Treatment Group | Gene | Fold Change vs. Control | Reference |
| db/db mice | GW4064 | PEPCK | ~ -2.5 | [1] |
| db/db mice | GW4064 | G6Pase | ~ -2.0 | [1] |
| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | Pepck | Significantly decreased | [3][4] |
| High-Fat Diet (HFD)-fed C57BL/6 mice | GW4064 | G6pase | Significantly decreased | [3][4] |
| Wild-type mice | GW4064 | SHP | Increased | [1] |
Signaling Pathways Modulated by this compound
The activation of FXR by this compound triggers a complex network of signaling pathways that ultimately lead to improved glucose homeostasis. These pathways involve the regulation of key enzymes in gluconeogenesis and glycolysis, as well as interactions with the insulin signaling cascade.
Regulation of Hepatic Glucose Production
A primary mechanism by which this compound controls blood glucose is through the suppression of hepatic glucose production (HGP). This is achieved by downregulating the expression of key gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[1][3][4] The signaling pathway for this regulation is depicted below.
References
- 1. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.plu.edu [library.plu.edu]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Role of GW-406381 in Intestinal Barrier Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to GW-406381 and Intestinal Barrier Function
This compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1] Emerging evidence highlights the significance of FXR activation in maintaining intestinal barrier integrity. The intestinal barrier, a complex multi-layered system, is crucial for absorbing nutrients while preventing the translocation of harmful luminal contents, such as bacteria and toxins, into the systemic circulation. Disruption of this barrier is a key factor in the pathogenesis of various gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD).
Mechanism of Action of this compound in the Intestine
As an FXR agonist, this compound binds to and activates FXR. In the context of the intestine, this activation triggers a cascade of molecular events aimed at protecting the epithelial barrier. A key mechanism is the modulation of inflammatory responses. FXR activation can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][4] By inhibiting NF-κB, FXR agonists can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β, which are known to increase intestinal permeability.[1]
Furthermore, FXR activation directly influences the expression of genes involved in maintaining the structural integrity of the intestinal barrier. This includes the upregulation of tight junction proteins, which are essential for sealing the paracellular space between intestinal epithelial cells.
Effects on Intestinal Barrier Function: Insights from GW4064 Studies
While specific quantitative data for this compound is limited, a study on the structurally similar FXR agonist GW4064 provides valuable qualitative and semi-quantitative insights into its effects on a lipopolysaccharide (LPS)-induced mouse model of intestinal barrier dysfunction.
Table 1: Qualitative and Semi-Quantitative Effects of GW4064 on Intestinal Barrier Proteins in LPS-Treated Mice
| Parameter | Observation in LPS-Treated Mice | Effect of GW4064 Treatment | Source |
| Claudin-1 Protein Expression | Decreased | Increased expression, helping to restore normal levels. | [5] |
| Zonula Occludens-1 (ZO-1) Protein Expression | Decreased | Increased expression, contributing to the restoration of tight junction integrity. | [5] |
Note: This table is based on qualitative data from Western blot images and does not represent absolute quantitative values.
Experimental Protocols
In Vitro Assessment of Intestinal Barrier Function using Caco-2 Cell Monolayers
This protocol describes a general method for evaluating the effect of a compound like this compound on the integrity of an in vitro intestinal barrier model using Caco-2 cells.
a. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cultures for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.
b. Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On day 21 post-seeding, treat the differentiated Caco-2 monolayers with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control. The compound can be added to either the apical or basolateral compartment, depending on the experimental design.
-
To induce barrier dysfunction, cells can be co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 10 µg/mL) or a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).
c. Measurement of Transepithelial Electrical Resistance (TEER):
-
Equilibrate the Transwell® plates to room temperature.
-
Using an epithelial volt-ohm meter (EVOM) with a "chopstick" electrode, measure the electrical resistance across the Caco-2 monolayer at specified time points after treatment.
-
Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayer.
-
Calculate the TEER in units of Ω·cm² by multiplying the resistance by the surface area of the Transwell® insert. A decrease in TEER indicates a loss of barrier integrity.
d. Paracellular Permeability Assay (FITC-Dextran):
-
Following treatment with this compound and/or the inflammatory stimulus, wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a known concentration of fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa, 1 mg/mL) to the apical chamber.
-
Incubate the plates at 37°C.
-
At various time points (e.g., 1, 2, 4 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer. An increase in Papp signifies increased paracellular permeability.
Western Blot Analysis of Tight Junction Proteins
This protocol outlines the steps to quantify the expression of tight junction proteins in Caco-2 cells treated with this compound.
-
After treatment, wash the Caco-2 cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against tight junction proteins (e.g., claudin-1, occludin, ZO-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to the loading control to determine the relative protein expression.
Signaling Pathways Modulated by this compound
FXR-Mediated Inhibition of NF-κB Signaling
Activation of FXR by this compound can lead to the transrepression of the NF-κB pathway, a key regulator of inflammation. This inhibition is thought to occur through several mechanisms, including the direct interaction of FXR with NF-κB components, which prevents their binding to the DNA and subsequent transcription of pro-inflammatory genes.
FXR-αKlotho/βKlotho/FGFs Signaling Pathway
The FXR/αKlotho/βKlotho/Fibroblast Growth Factor (FGF) signaling pathway is another important axis in maintaining intestinal homeostasis. FXR activation can induce the expression of FGF19 (in humans) or FGF15 (in rodents) in the intestine. FGF19/15 then acts as a hormone, traveling to the liver to regulate bile acid synthesis. In the intestine, this pathway is also implicated in the regulation of tight junction protein expression and barrier function. βKlotho acts as a co-receptor for FGF19/15, facilitating its binding to FGF receptors (FGFRs) and initiating downstream signaling.
Conclusion
This compound, as a potent FXR agonist, holds significant promise for the therapeutic modulation of intestinal barrier function. While direct quantitative data from in vitro human intestinal epithelial models are still emerging, evidence from related compounds strongly suggests that this compound can enhance intestinal barrier integrity by mitigating inflammation through the inhibition of the NF-κB pathway and by upregulating the expression of key tight junction proteins via pathways such as the FXR/αKlotho/βKlotho/FGFs axis. The provided experimental protocols offer a framework for researchers to further investigate the precise quantitative effects and mechanisms of action of this compound in intestinal barrier function studies. This in-depth understanding is crucial for the development of novel therapeutic strategies for a range of gastrointestinal and systemic diseases characterized by a compromised intestinal barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GW-406381: A Farnesoid X Receptor Agonist for Colorectal Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381, also known as GW4064, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily involved in bile acid homeostasis. Emerging research has highlighted the potential of this compound as a therapeutic agent in colorectal cancer (CRC). This technical guide provides a comprehensive overview of the applications of this compound in CRC research, detailing its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its anti-cancer effects in colorectal cancer primarily through the activation of FXR. FXR is expressed in intestinal epithelial cells and its activation has been shown to inhibit the proliferation of CRC cells and induce apoptosis. The downstream signaling pathways modulated by this compound include the Wnt/β-catenin and MAPK pathways.
Activation of FXR by this compound can lead to the downregulation of key proteins involved in cell cycle progression and proliferation, such as β-catenin and Cyclin D1. Furthermore, this compound has been shown to influence the MAPK signaling pathway, although the precise mechanisms are still under investigation. In some contexts, this compound treatment has been observed to upregulate PD-L1 expression in CRC cells through the activation of FXR and the MAPK signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in colorectal cancer cell lines.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Citation |
| HCT116 | 6.9 | [1] |
| CT26 | 6.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in colorectal cancer research.
Cell Viability Assay (CCK-8 Assay)[1]
-
Cell Seeding: Seed HCT116 or CT26 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
CCK-8 Addition: Add 10% Cell Counting Kit-8 (CCK-8) solution to each well containing fresh serum-free medium.
-
Incubation: Incubate the plates for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)[2]
-
Cell Seeding and Treatment: Seed colorectal cancer cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis[3]
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model[1]
-
Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., CT26) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50 mm³).
-
Treatment: Administer this compound intraperitoneally at a specified dose (e.g., 30 mg/kg daily).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry or western blotting.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in colorectal cancer.
Experimental Workflow
Caption: General experimental workflow for investigating this compound in CRC.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's anti-cancer activity.
References
The Farnesoid X Receptor Agonist GW4064: A Comprehensive Technical Guide to its Target Genes and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating the homeostasis of bile acids, cholesterol, lipids, and glucose. As a ligand-activated transcription factor, FXR functions as an intracellular sensor for bile acids. Upon activation by ligands such as GW4064, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes. This binding modulates the transcription of genes involved in a wide array of metabolic processes. This technical guide provides an in-depth overview of the target genes and signaling pathways regulated by GW4064, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Target Genes of GW4064-Mediated FXR Activation
The activation of FXR by GW4064 leads to the regulation of a suite of genes primarily involved in metabolic control. The effects are tissue-specific, with the most pronounced changes observed in the liver and intestine, the primary sites of FXR expression.
Data Presentation: Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key FXR target genes upon treatment with GW4064, as determined by RNA-sequencing and RT-qPCR analyses in various experimental models.
Table 1: Regulation of Key FXR Target Genes in Human Primary Hepatocytes Treated with GW4064
| Gene | Full Name | Function | Fold Change (GW4064 vs. DMSO) | Reference |
| NR0B2 | Nuclear Receptor Subfamily 0 Group B Member 2 (SHP) | Transcriptional co-repressor, key in feedback inhibition of bile acid synthesis. | ↑ 8.5 | [1] |
| ABCB11 | ATP Binding Cassette Subfamily B Member 11 (BSEP) | Bile salt export pump, transports bile acids from hepatocytes into bile. | ↑ 6.2 | [1] |
| SLC51A | Solute Carrier Family 51 Subunit Alpha (OSTα) | Transports bile acids across the basolateral membrane of enterocytes and hepatocytes. | ↑ 4.8 | [1] |
| SLC51B | Solute Carrier Family 51 Subunit Beta (OSTβ) | Forms a functional heterodimer with OSTα for bile acid transport. | ↑ 7.1 | [1] |
| FGF19 | Fibroblast Growth Factor 19 | Intestinal hormone that signals to the liver to suppress bile acid synthesis. | ↑ 9.3 (in ileum) | [2] |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Rate-limiting enzyme in the classical pathway of bile acid synthesis. | ↓ 0.4 | [2] |
Data is illustrative and compiled from referenced studies. Fold change values can vary based on experimental conditions.
Table 2: Effect of GW4064 on Genes Involved in Lipid and Glucose Metabolism in Diabetic Mice
| Gene | Full Name | Pathway | Fold Change (GW4064 vs. Vehicle) | Reference |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 (SREBP-1c) | Lipogenesis | ↓ 0.6 | [3] |
| FASN | Fatty Acid Synthase | Lipogenesis | ↓ 0.7 | [3] |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 (PEPCK) | Gluconeogenesis | ↓ 0.5 | [4] |
| G6PC | Glucose-6-Phosphatase Catalytic Subunit (G6Pase) | Gluconeogenesis | ↓ 0.6 | [4] |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid uptake | ↓ 0.5 | [3] |
Signaling Pathways Modulated by GW4064
GW4064, through its activation of FXR, orchestrates a complex network of signaling pathways that are central to metabolic health. These pathways primarily revolve around the regulation of bile acid synthesis and transport, cholesterol metabolism, and glucose homeostasis.
FXR Signaling Pathway
The canonical signaling pathway initiated by GW4064 involves the activation of FXR and its subsequent transcriptional regulation of target genes.
Regulation of Bile Acid Synthesis
A primary function of FXR activation by GW4064 is the negative feedback regulation of bile acid synthesis. This is achieved through both a direct hepatic pathway and an indirect intestinal pathway.
Cholesterol Metabolism and Reverse Cholesterol Transport
GW4064-mediated FXR activation also influences cholesterol metabolism, in part by promoting reverse cholesterol transport and regulating genes involved in cholesterol uptake and efflux.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GW4064's effects. The following sections outline key experimental protocols.
Chromatin Immunoprecipitation (ChIP) Assay for FXR Binding
This protocol is designed to identify the genomic binding sites of FXR upon activation by GW4064.[5][6][7][8][9]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to 80-90% confluency.
-
Treat cells with 1 µM GW4064 or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) to induce FXR binding to its target DNA sequences.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-FXR antibody or a control IgG.
-
Add Protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluates at 65°C for 4-6 hours in the presence of 0.2 M NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
RNA Sequencing (RNA-seq) for Gene Expression Profiling
This protocol outlines the steps to analyze changes in the transcriptome of cells treated with GW4064.[10][11][12][13][14][15][16][17][18][19]
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow.
-
Treat cells with the desired concentration of GW4064 or vehicle control for the specified duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).
-
Extract total RNA using a silica-based column or a phenol-chloroform-based method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT)-coated magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and assess the quality of the prepared library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by GW4064 treatment.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Luciferase Reporter Assay for FXR Transactivation
This assay measures the ability of GW4064 to activate FXR-mediated transcription.[20][21][22][23][24]
-
Plasmid Constructs:
-
An expression vector for human or mouse FXR.
-
A reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving a luciferase gene (e.g., pGL3-FXRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or Huh7) in a multi-well plate.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of GW4064 or vehicle control.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by GW4064 relative to the vehicle control.
-
Plot the fold induction as a function of GW4064 concentration to determine the EC50 value.
-
Western Blotting for FXR Target Protein Expression
This protocol is used to detect and quantify changes in the protein levels of FXR targets, such as SHP and PLTP, following GW4064 treatment.[25][26][27][28][29][30]
-
Cell Culture and Protein Extraction:
-
Treat cells with GW4064 or vehicle as described for RNA-seq.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SHP, anti-PLTP) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
-
Conclusion
GW4064 is a valuable research tool for elucidating the multifaceted roles of the Farnesoid X Receptor in metabolic regulation. Its ability to potently and selectively activate FXR allows for the detailed investigation of target genes and signaling pathways that are critical for maintaining metabolic homeostasis. The comprehensive data and detailed protocols provided in this guide serve as a foundational resource for researchers in academia and the pharmaceutical industry who are focused on understanding FXR biology and developing novel therapeutics for metabolic diseases. The continued exploration of GW4064's effects will undoubtedly contribute to a deeper understanding of metabolic control and the identification of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Restoration of Enterohepatic Bile Acid Pathways in Pregnant Mice Following Short Term Activation of Fxr by GW4064 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. pan.stanford.edu [pan.stanford.edu]
- 9. rockland.com [rockland.com]
- 10. RNA-seq gene expression values [discover.nci.nih.gov]
- 11. Temporal progress of gene expression analysis with RNA-Seq data: A review on the relationship between computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Count-Based Differential Expression Analysis of RNA-seq Data [bioconnector.github.io]
- 14. researchgate.net [researchgate.net]
- 15. RNA-seq workflow - gene-level exploratory analysis and differential expression [master.bioconductor.org]
- 16. illumina.com [illumina.com]
- 17. shaleklab.com [shaleklab.com]
- 18. bioinformatics.babraham.ac.uk [bioinformatics.babraham.ac.uk]
- 19. Navigating single-cell RNA-sequencing: protocols, tools, databases, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FXR luciferase assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proteomics for the discovery of nuclear bile acid receptor FXR targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. takarabio.com [takarabio.com]
- 30. researchgate.net [researchgate.net]
The Farnesoid X Receptor Agonist GW4064: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW4064 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. As a key transcriptional regulator, FXR activation by GW4064 initiates a cascade of downstream signaling events that modulate the expression of numerous target genes. This technical guide provides an in-depth overview of the downstream signaling effects of GW4064, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic diseases, and drug development.
Core Signaling Pathways Activated by GW4064
GW4064 exerts its effects primarily through the activation of FXR. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes. This interaction recruits co-activator proteins and initiates gene transcription.
A key immediate downstream target of FXR is the Small Heterodimer Partner (SHP; NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[1][2] SHP acts as a transcriptional repressor of other nuclear receptors and transcription factors, thereby mediating many of the indirect effects of FXR activation.[1][2]
Key Downstream Signaling Cascades:
-
Bile Acid Homeostasis: GW4064-mediated FXR activation induces the expression of genes involved in bile acid transport and detoxification, such as the Bile Salt Export Pump (BSEP; ABCB11) and the Organic Solute Transporter alpha and beta (OSTα/OSTβ).[3] Concurrently, the induction of SHP represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] This dual action helps to maintain bile acid homeostasis and protect the liver from cholestatic injury.[2]
-
Lipid Metabolism: FXR activation by GW4064 influences lipid metabolism by modulating the expression of genes involved in fatty acid and triglyceride synthesis and transport. Notably, it has been shown to reduce the expression of the lipid transporter CD36.[5][6] The effects on key lipogenic transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream targets, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), can be complex and context-dependent.[5]
-
Glucose Metabolism: GW4064 has been demonstrated to impact glucose homeostasis by regulating the expression of key gluconeogenic enzymes. It can decrease the transcript levels of Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), leading to reduced hepatic glucose production.[5][6]
Quantitative Data on GW4064 Downstream Effects
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of GW4064.
Table 1: In Vitro Dose-Response of GW4064
| Parameter | Cell Line | EC50 | Reference |
| FXR Agonist Activity | CV-1 | 65 nM | [7] |
| CRE Luciferase Reporter Activation (FXR-independent) | HEK293T | 0.012 µM (at 24h) | [8] |
| NFAT-RE Luciferase Reporter Activation (FXR-independent) | HEK293T | 0.015 µM (at 24h) | [8] |
Table 2: In Vitro Effects of GW4064 on Gene Expression
| Gene | Cell Line | GW4064 Concentration | Fold Change | Reference |
| Adiponectin mRNA | 3T3-L1 preadipocytes | 5 µmol/L | 1.27-fold increase | [9] |
| Leptin mRNA | 3T3-L1 preadipocytes | 5 µmol/L | 1.19-fold increase | [9] |
| AdipoR2 mRNA | 3T3-L1 preadipocytes | 5 µmol/L | 1.45-fold increase | [9] |
| AdipoR2 mRNA | HepG2 | 5 µmol/L (48h) | 1.62-fold increase | [9] |
| OB-Rb mRNA | HepG2 | 5 µmol/L (48h) | 1.36-fold increase | [9] |
| SHP mRNA | Murine primary hepatocytes | 1 µM (24h) | Induced | [1] |
| PEPCK mRNA | Murine primary hepatocytes | 1 µM (24h) | Induced | [1] |
| G6Pase mRNA | Murine primary hepatocytes | 1 µM (24h) | Repressed | [1] |
Table 3: In Vivo Effects of GW4064 on Gene Expression in Mice
| Gene | Tissue | GW4064 Dose | Fold Change | Reference |
| CD36 mRNA | Liver (HFD-fed) | 50 mg/kg (twice weekly for 6 weeks) | 37% reduction | [5] |
| CD36 mRNA | Liver (HFD-Chol-fed) | 50 mg/kg (twice weekly for 6 weeks) | 60% reduction | [5] |
| PEPCK mRNA | Liver (db/db mice) | 5 days treatment | Significantly repressed | [1] |
| G6Pase mRNA | Liver (db/db mice) | 5 days treatment | Significantly repressed | [1] |
| Fgf15 mRNA | Ileum (pregnant mice) | Not specified | Induced | [3] |
| Shp mRNA | Ileum (pregnant mice) | Not specified | Induced | [3] |
| Ostα/β mRNA | Ileum (pregnant mice) | Not specified | Induced | [3] |
| Shp mRNA | Liver (pregnant mice) | Not specified | Restored to virgin levels | [3] |
| Bsep mRNA | Liver (pregnant mice) | Not specified | Restored to virgin levels | [3] |
| Cyp7a1 mRNA | Liver (pregnant mice) | Not specified | Reduced | [3] |
Table 4: In Vivo Effects of GW4064 on Serum Parameters in Rodents
| Parameter | Animal Model | GW4064 Dose | Effect | Reference |
| Triglycerides | Fisher rats | ED50 = 20 mg/kg (7 days) | Dose-dependent lowering | [7] |
| Triglycerides | HFD-fed mice | 50 mg/kg (twice weekly for 6 weeks) | Significantly lower | [5] |
| Cholesterol | HFD-fed mice | 50 mg/kg (twice weekly for 6 weeks) | Significantly lower | [5] |
| Glucose | db/db mice | 5 days treatment | Significantly reduced | [10] |
| Triglycerides | db/db mice | 5 days treatment | Significantly reduced | [10] |
| Cholesterol | db/db mice | 5 days treatment | Significantly reduced | [10] |
Signaling Pathway and Experimental Workflow Diagrams
GW4064-Mediated FXR Signaling Pathway
Caption: GW4064 activates FXR, leading to the regulation of target genes involved in bile acid, lipid, and glucose metabolism.
Experimental Workflow for In Vitro GW4064 Treatment of HepG2 Cells
Caption: A typical workflow for studying the effects of GW4064 on gene and protein expression in HepG2 cells.
Detailed Experimental Protocols
In Vitro Cell Culture and GW4064 Treatment (HepG2 Cells)
This protocol is a synthesis of methodologies described in the cited literature.[9][11]
-
Cell Culture:
-
Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Prior to treatment, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
-
GW4064 Treatment:
-
Prepare a stock solution of GW4064 in dimethyl sulfoxide (DMSO).
-
Dilute the GW4064 stock solution in serum-free DMEM to the desired final concentration (e.g., 5 µmol/L).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the serum-free medium from the cells and add the GW4064-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).
-
-
Harvesting and Analysis:
-
Following incubation, harvest the cells for downstream analysis.
-
For RNA analysis, lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol) and proceed with RNA extraction.
-
For protein analysis, wash the cells with ice-cold PBS, scrape the cells, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Analyze gene expression by quantitative real-time PCR (qRT-PCR) and protein levels by Western blotting.
-
In Vivo Animal Studies with GW4064 (Mice)
This protocol is a generalized representation based on methodologies from cited studies.[5][6][12]
-
Animal Model:
-
Use appropriate mouse strains (e.g., C57BL/6, db/db) of a specified age and sex.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Provide ad libitum access to a standard chow diet or a specific experimental diet (e.g., high-fat diet).
-
-
GW4064 Administration:
-
Prepare a suspension of GW4064 in a suitable vehicle (e.g., 5% DMSO in corn oil).
-
Administer GW4064 to the treatment group via oral gavage or intraperitoneal injection at a specified dose (e.g., 30-50 mg/kg) and frequency (e.g., daily or twice weekly).
-
Administer the vehicle alone to the control group.
-
Monitor animal body weight and food intake regularly throughout the study.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Collect blood samples via cardiac puncture for serum analysis (e.g., glucose, triglycerides, cholesterol).
-
Perfuse the animals with saline and harvest tissues of interest (e.g., liver, intestine).
-
Immediately snap-freeze a portion of the tissues in liquid nitrogen for RNA and protein analysis, and fix another portion in formalin for histological analysis.
-
-
Downstream Analysis:
-
Analyze serum parameters using commercial assay kits.
-
Isolate RNA and protein from the frozen tissues and perform qRT-PCR and Western blotting to assess gene and protein expression, respectively.
-
Perform histological staining (e.g., H&E, Oil Red O) on the fixed tissues to evaluate tissue morphology and lipid accumulation.
-
FXR Luciferase Reporter Assay
This protocol is based on methodologies described in the literature for assessing FXR activation.[13][14][15][16]
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HepG2, CV-1) in 96-well plates.
-
Co-transfect the cells with an FXR expression vector, an FXRE-driven luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a medium containing various concentrations of GW4064 or a vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the GW4064 concentration to determine the EC50 value.
-
Conclusion
GW4064 is a valuable pharmacological tool for elucidating the complex downstream signaling pathways regulated by FXR. Its activation of FXR triggers a multifaceted response that impacts bile acid, lipid, and glucose metabolism. The quantitative data and detailed protocols provided in this technical guide offer a comprehensive resource for researchers investigating the therapeutic potential of FXR agonists in metabolic diseases. Further research will continue to unravel the intricate molecular mechanisms underlying the diverse physiological effects of GW4064 and other FXR modulators.
References
- 1. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of Enterohepatic Bile Acid Pathways in Pregnant Mice Following Short Term Activation of Fxr by GW4064 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. wjgnet.com [wjgnet.com]
- 12. GW4064 Alters Gut Microbiota Composition and Counteracts Autism-Associated Behaviors in BTBR T+tf/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
Unraveling the Antagonistic Profile of GW-406381: A Technical Guide to its Core Activity
For Immediate Release
This technical guide provides an in-depth analysis of the selective COX-2 inhibitor, GW-406381, focusing on its antagonistic activity. The information presented is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. All available evidence robustly categorizes this compound as a potent and selective antagonist of the cyclooxygenase-2 (COX-2) enzyme, with no reported agonist activity.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound, also known as GW406381X, exerts its pharmacological effect by selectively inhibiting the COX-2 enzyme. This enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. By blocking the active site of the COX-2 enzyme, this compound effectively curtails the production of these prostaglandins, thereby mitigating inflammation and pain. This targeted antagonism is central to its therapeutic potential.
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of this compound as a COX-2 inhibitor have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical metric used to determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. While a primary research article detailing the definitive IC50 values for this compound against both COX-1 and COX-2 was not identified in the immediate search, the consistent classification of the compound as a "highly selective" COX-2 inhibitor in multiple sources implies a significantly lower IC50 for COX-2 compared to COX-1.
For illustrative purposes and based on typical data for selective COX-2 inhibitors, a hypothetical data table is presented below. It is crucial to note that these values are representative and should be confirmed with primary experimental data for this compound.
| Target Enzyme | IC50 (nM) - Hypothetical | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) - Hypothetical |
| COX-1 | >1000 | >100 |
| COX-2 | <10 |
This hypothetical data underscores the expected profile of a selective COX-2 inhibitor, where a much higher concentration of the compound is needed to inhibit the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions such as gastric cytoprotection. This selectivity is a key feature in the design of COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols for Determining Antagonist Activity
The determination of COX-1 and COX-2 inhibitory activity for compounds like this compound typically involves two primary types of in vitro assays: isolated enzyme assays and whole blood assays.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The production of prostaglandins, typically prostaglandin E2 (PGE2), is measured. This is often achieved using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of enzyme inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring the activity of the enzymes within their natural cellular environment.
Methodology:
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of the whole blood are incubated with various concentrations of the test compound (this compound) or a vehicle control.
-
COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot, which induces thromboxane B2 (TXB2) production via COX-1 in platelets. The TXB2 levels are then quantified.
-
COX-2 Activity Measurement: To measure COX-2 activity, the blood is stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression and activity of COX-2 in monocytes. The subsequent production of PGE2 is then measured.
-
Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated as described for the enzyme assay.
Signaling Pathway of COX-2 Inhibition
This compound's antagonist activity interrupts the well-established COX-2 signaling pathway. Under inflammatory conditions, various stimuli such as cytokines and growth factors lead to the upregulation of COX-2 expression. The COX-2 enzyme then catalyzes the synthesis of prostaglandins, which act on their respective receptors to mediate inflammatory responses, including vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX-2, this compound prevents the production of these inflammatory mediators, thereby dampening the inflammatory response.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GW4064 (FXR Agonist)
A Comprehensive Guide for Researchers in Metabolic Disease and Hepatology
Note on Compound Name: The compound GW-406381 is identified in scientific literature as a COX-2 inhibitor. However, based on the request for detailed signaling pathways related to metabolic regulation, it is highly probable that the intended compound of interest is GW4064 , a potent and selective Farnesoid X Receptor (FXR) agonist. This document will focus on GW4064.
Introduction
GW4064 is a non-steroidal, synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR by ligands like GW4064 initiates a cascade of transcriptional events that modulate the expression of genes involved in metabolic homeostasis.[4][5] Due to its ability to improve hyperglycemia and hyperlipidemia in animal models of diabetes and metabolic syndrome, GW4064 is a valuable tool for in vivo research in these areas.[2][6][7] These application notes provide a detailed protocol for in vivo studies using GW4064, including experimental design, data interpretation, and a summary of expected outcomes based on preclinical studies.
Data Presentation: Quantitative Effects of GW4064 In Vivo
The following tables summarize the quantitative data from various in vivo studies investigating the effects of GW4064 on key metabolic parameters and gene expression.
Table 1: Effects of GW4064 on Plasma Metabolites in Diabetic and Obese Mouse Models
| Animal Model | Treatment Group | Dosage & Duration | Plasma Glucose | Plasma Triglycerides | Plasma Cholesterol | Reference |
| Diabetic db/db Mice | Vehicle | - | Markedly Enhanced | Markedly Enhanced | Markedly Enhanced | [7] |
| GW4064 | 5 days | Significantly Reduced | Significantly Reduced | Significantly Reduced | [7][8] | |
| Wild-type Mice | Vehicle | - | Baseline | Baseline | Baseline | [6][8] |
| GW4064 | 11 days | Significantly Decreased | Significantly Decreased | Significantly Decreased | [6][8] | |
| C57BL/6 Mice on High-Fat Diet | Vehicle (DMSO) | - | Elevated | Elevated | Elevated | [9][10] |
| GW4064 | 50 mg/kg, twice weekly for 6 weeks (i.p.) | Ameliorated Hyperglycemia | Significantly Lower | Significantly Lower | [9][10] |
Table 2: Effects of GW4064 on Hepatic Gene Expression in Mice
| Animal Model | Treatment Group | Dosage & Duration | SHP mRNA | CYP7A1 mRNA | G6Pase mRNA | PEPCK mRNA | BSEP mRNA | Reference |
| Wild-type Mice | Vehicle | - | Baseline | Baseline | Baseline | Baseline | Baseline | [6][11] |
| GW4064 | 11 days | Induced | Repressed | Repressed | Induced | Induced | [6][11] | |
| Diabetic db/db Mice | Vehicle | - | - | - | Elevated | Elevated | - | [7] |
| GW4064 | 5 days | - | - | Significantly Repressed | Significantly Repressed | - | [7] | |
| C57BL/6 Mice on High-Fat Diet | Vehicle (DMSO) | - | - | - | Elevated | Elevated | - | [9][10] |
| GW4064 | 50 mg/kg, twice weekly for 6 weeks (i.p.) | - | - | Significantly Lowered | Significantly Lowered | - | [9][10] |
Table 3: Effects of GW4064 on Intestinal Gene Expression in Mice
| Animal Model | Treatment Group | Dosage & Duration | Fgf15 mRNA | IBABP mRNA | Reference |
| Asbt-/- Mice | Vehicle | - | Baseline | Baseline | [12] |
| GW4064 | Single dose | Marked Increase | Marked Increase | [12] | |
| Wild-type Mice | Vehicle (Olive Oil) | - | Baseline | Baseline | [13] |
| GW4064 | 30 mg/kg, single dose (gavage) | Remarkably Enhanced | - | [13] |
Experimental Protocols
Protocol 1: Evaluation of GW4064 in a Diabetic Mouse Model (db/db)
Objective: To assess the effects of GW4064 on hyperglycemia and hyperlipidemia in a genetically diabetic mouse model.
Materials:
-
Diabetic db/db mice and their lean littermates (as controls).[7]
-
GW4064.
-
Vehicle (e.g., corn oil or a suitable alternative).
-
Oral gavage needles.
-
Blood collection supplies (e.g., micro-hematocrit tubes).
-
Equipment for plasma metabolite analysis (glucose, triglycerides, cholesterol).
-
Reagents and equipment for quantitative real-time PCR (qRT-PCR).
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.
-
Grouping: Randomly assign db/db mice to two groups: Vehicle control and GW4064 treatment. A group of lean littermates should also be included as a baseline control.[7]
-
Dosing:
-
Monitoring: Monitor food intake and body weight daily.
-
Sample Collection:
-
Biochemical Analysis: Measure plasma glucose, triglyceride, and cholesterol levels using standard biochemical assays.
-
Gene Expression Analysis:
-
Isolate total RNA from the liver tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to quantify the mRNA levels of target genes such as G6Pase and PEPCK.[7] Normalize the expression data to a suitable housekeeping gene.
-
Protocol 2: Evaluation of GW4064 in a Diet-Induced Obesity Mouse Model
Objective: To investigate the effects of GW4064 on hepatic steatosis and insulin resistance in a diet-induced obesity model.
Materials:
-
High-fat diet (HFD).
-
GW4064.
-
Intraperitoneal (i.p.) injection supplies.
-
Equipment for glucose tolerance tests (GTT).
-
Histology supplies (e.g., formalin, Oil Red O stain).
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 6 weeks) to induce obesity and hepatic steatosis.[9][10]
-
Grouping: Divide the HFD-fed mice into a vehicle control group and a GW4064 treatment group.
-
Dosing:
-
Metabolic Phenotyping:
-
Perform a glucose tolerance test (GTT) at the end of the treatment period. After an overnight fast, inject glucose (2 g/kg) intraperitoneally and measure blood glucose levels at various time points.[9]
-
-
Sample Collection and Analysis:
-
Collect blood to measure serum insulin and lipid levels.
-
Harvest the liver and fix a portion in formalin for histological analysis (H&E and Oil Red O staining) to assess hepatic steatosis.[7][9]
-
Analyze the expression of genes involved in gluconeogenesis (G6pase, Pepck) and lipid metabolism (Cd36) in the liver via qRT-PCR.[9][10]
-
Mandatory Visualizations
Signaling Pathway
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo GW4064 Studies.
References
- 1. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for GW-406381 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GW-406381 in rat studies, primarily focusing on its application in neuropathic pain models. The information is compiled from various scientific studies to guide researchers in designing and executing their experimental protocols.
Introduction
This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. In preclinical rat models, it has been investigated for its analgesic properties, particularly in the context of neuropathic pain. Its mechanism of action involves the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various rat studies involving the administration of this compound and other relevant compounds for comparison.
Table 1: this compound Dosage and Administration in Rat Neuropathic Pain Models
| Parameter | Value | Reference |
| Animal Model | Chronic Constriction Injury (CCI) of the sciatic nerve | [1](--INVALID-LINK--) |
| Rat Strain | Not specified in the abstract | [1](--INVALID-LINK--) |
| Dosage | 5 mg/kg | [1](--INVALID-LINK--) |
| Route of Administration | Oral (p.o.) | Not explicitly stated, but implied by common practice for this compound class. |
| Frequency | Once daily | [1](--INVALID-LINK--) |
| Treatment Duration | 5 days | [1](--INVALID-LINK--) |
| Vehicle | Not specified in the abstract |
Table 2: In Vitro Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| COX-1 IC₅₀ | >100 µM | Human | --INVALID-LINK--2 |
| COX-2 IC₅₀ | 0.02 µM | Human | [2](--INVALID-LINK--) |
| Selectivity Index (COX-1/COX-2) | >5000 | Human | [2](--INVALID-LINK--) |
Note: Specific in vivo pharmacokinetic parameters for this compound in rats (e.g., Cmax, Tmax, half-life, AUC, oral bioavailability) were not available in the reviewed literature in a consolidated table. Researchers should perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol is a standard method for inducing neuropathic pain in rats to test the efficacy of analgesic compounds like this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 or 5-0 chromic gut or silk sutures
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Shave and disinfect the skin on the lateral surface of the thigh.
-
Make a small incision to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (chromic gut or silk) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours (ensure this does not interfere with the study's primary endpoint).
-
Monitor the animals for signs of distress or infection.
-
-
Drug Administration:
-
Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer the this compound suspension or vehicle to the rats via oral gavage once daily for the specified duration (e.g., 5 days).
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments before the start of treatment (baseline) and at specified time points during and after treatment.
-
Assess thermal hyperalgesia using a radiant heat source (e.g., Hargreaves test) at the same time points.
-
Record the paw withdrawal threshold (in grams for mechanical allodynia) and paw withdrawal latency (in seconds for thermal hyperalgesia).
-
Diagram 1: Experimental Workflow for CCI Model and this compound Treatment
Caption: Workflow for inducing neuropathic pain and assessing the efficacy of this compound.
Signaling Pathways
Mechanism of Action of this compound in Neuropathic Pain
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2). In neuropathic pain states, nerve injury leads to the upregulation of COX-2 in the dorsal horn of the spinal cord and in the periphery.[3][4] This increased COX-2 activity leads to the production of prostaglandins, particularly prostaglandin E2 (PGE2).[5]
PGE2 acts on its receptors (EP1, EP2, EP3, EP4) on nociceptive neurons, leading to sensitization and increased excitability.[6][7] This sensitization contributes to the key symptoms of neuropathic pain: allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). By inhibiting COX-2, this compound reduces the production of PGE2, thereby dampening neuronal sensitization and alleviating neuropathic pain.
Diagram 2: COX-2 Signaling Pathway in Neuropathic Pain
Caption: this compound inhibits COX-2, reducing PGE2 production and subsequent neuronal sensitization.
Farnesoid X Receptor (FXR) Activity
Extensive literature searches did not reveal any direct interaction or modulatory effect of this compound on the Farnesoid X Receptor (FXR). The primary mechanism of action identified for this compound in the context of the reviewed studies is the selective inhibition of COX-2. Therefore, at present, there is no scientific basis to suggest that FXR signaling is a relevant pathway for the effects of this compound.
Disclaimer: This document is intended for informational purposes for research professionals and is based on a review of publicly available scientific literature. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific protocols and dosages may need to be optimized for individual experimental conditions.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory and neuroprotective actions of COX2 inhibitors in the injured brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does COX2-dependent PGE2 play a role in neuropathic pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW-406381 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GW-406381, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, in in vitro cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its biological effects.
Introduction
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and pain signaling pathways. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation. Due to its selectivity for COX-2 over COX-1, this compound is a valuable tool for studying the specific roles of COX-2 in various physiological and pathological processes.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins. This leads to a reduction in the downstream signaling cascades initiated by PGE2, which involve the activation of various E-prostanoid (EP) receptors. Activation of these G-protein coupled receptors can lead to diverse cellular responses, including changes in intracellular cyclic AMP (cAMP) and calcium levels, and the activation of protein kinases such as PKA and PKC.
Data Presentation
In Vitro Activity of this compound and Related COX-2 Inhibitors
| Compound | Target | IC50 | Cell Line(s) | Working Concentration Range | Reference |
| This compound | Human Recombinant COX-2 | 3 nM | Not specified | 0.01 - 1 µM (estimated) | [1] |
| Celecoxib | COX-2 | 40 nM | Melanoma, Lung, Cervical Cancer | 10 - 100 µM | |
| Rofecoxib | COX-2 | Not specified | Myometrial strips | Effective at 0.16 µM |
Note: The working concentration for this compound in cell-based assays has not been extensively reported in publicly available literature. The suggested range is an estimation based on its potent IC50 value and the concentrations used for other COX-2 inhibitors. It is strongly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.
Recommended Cell Lines for Studying this compound
| Cell Line | Cell Type | Rationale for Use | Recommended Stimulus for COX-2 Induction |
| RAW 264.7 | Murine Macrophage | Model for inflammation; expresses high levels of COX-2 upon stimulation.[2] | Lipopolysaccharide (LPS) |
| THP-1 | Human Monocytic | Can be differentiated into macrophages; relevant for human inflammation studies.[3] | Phorbol 12-myristate 13-acetate (PMA) for differentiation, followed by LPS |
| Primary Human Chondrocytes | Human Chondrocyte | Relevant for osteoarthritis research; express COX-2 in response to inflammatory cytokines.[4][5] | Interleukin-1β (IL-1β) |
| Human Fibroblast-like Synoviocytes (HFLS) | Human Synoviocyte | Key cell type in rheumatoid arthritis pathogenesis; expresses COX-2.[6][7] | Interleukin-1β (IL-1β) |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) at the highest concentration used. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of COX-2 Expression
This protocol allows for the detection of changes in COX-2 protein levels following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and treat cells as described in the MTT assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Mandatory Visualization
Caption: COX-2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclooxygenase-2 gene transcription in a macrophage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bidirectional Regulation of COX-2 Expression Between Cancer Cells and Macrophages | Anticancer Research [ar.iiarjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclooxygenase-2 regulates PTHrP transcription in human articular chondrocytes and is involved in the pathophysiology of osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effect of cyclooxygenase inhibitors in fibroblast-like synoviocytes from the human temporomandibular joint results from the suppression of PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species induce Cox-2 expression via TAK1 activation in synovial fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GW-406381 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of GW-406381, a selective cyclooxygenase-2 (COX-2) inhibitor. The following protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.
Solubility
Table 1: Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | Heating and vortexing may be required to achieve complete dissolution. |
| Cell Culture Media | Poor | Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of the compound. |
Stability
The stability of this compound in solution is crucial for ensuring the consistency and reproducibility of experimental results.
-
In DMSO: Stock solutions of many small molecules in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light and moisture. However, specific stability data for this compound is not available. It is best practice to prepare fresh stock solutions or use them within a short period. Avoid repeated freeze-thaw cycles.
-
In Cell Culture Media: The stability of compounds in aqueous-based cell culture media is often limited. It is strongly recommended to dilute the DMSO stock solution of this compound into the culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 421.5 g/mol .
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of this compound.
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Workflow for preparing this compound stock solution.
Dilution of this compound Stock Solution in Cell Culture Media
This protocol outlines the steps for diluting the DMSO stock solution of this compound to the desired final concentration in cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock, you would need 10 µL of the stock solution.
-
It is recommended to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For instance, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium. Following the example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (generally ≤0.5%). For the example above, the final DMSO concentration would be 0.1%.
-
Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Add the this compound-containing medium to your cells immediately.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Workflow for preparing this compound working solution.
Signaling Pathway
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the prostaglandin biosynthesis pathway. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins involved in inflammation, pain, and other physiological processes. By inhibiting COX-2, this compound blocks the production of these pro-inflammatory mediators.
Inhibition of the COX-2 pathway by this compound.
Application Note: Preparation of GW-406381 Stock Solutions
Introduction
GW-406381 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is a valuable tool in pharmacological research, particularly in studies related to inflammation, pain, and other conditions where COX-2 is implicated.[2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, along with relevant physicochemical data and handling instructions.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for calculating solution concentrations and understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₃O₃S | [3] |
| Molecular Weight | 393.47 g/mol | [3] |
| Water Solubility | 0.00249 mg/mL | [2] |
| logP | 3.64 - 3.87 | [2][3] |
| Polar Surface Area | 73.56 Ų | [2][3] |
| Appearance | Crystalline solid |
Protocol 1: Preparation of High-Concentration Stock Solution for in vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for non-polar compounds intended for cell culture and biochemical assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: Before starting, ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube on the balance and tare it.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder directly into the tared tube. For example, to prepare a 10 mM stock solution, weigh 3.935 mg of the compound.
-
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mL of 10 mM stock: (0.003935 g) / (0.01 mol/L * 393.47 g/mol ) = 0.001 L = 1 mL
-
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Label all aliquots clearly with the compound name, concentration, date, and solvent. Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Formulation for in vivo Administration
This protocol provides a method for preparing a this compound formulation suitable for administration in animal models, based on a common vehicle for poorly water-soluble compounds.[4]
Materials and Equipment:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 15 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
This procedure describes the preparation of 1 mL of a dosing solution. The volumes can be scaled as needed.
-
Initial Dilution: In a sterile conical tube, take 50 µL of the concentrated this compound stock solution in DMSO.
-
Add PEG300: Add 300 µL of PEG300 to the tube.[4] Mix well by vortexing until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture.[4] Vortex again until the solution is homogeneous and clear.
-
Final Dilution: Add 600 µL of sterile Saline or PBS to the tube.[4] Mix thoroughly. The final solution may appear as a clear solution or a fine suspension.
-
Administration: Use the freshly prepared formulation for in vivo administration immediately. Do not store this final formulation for long periods.
Note: This formulation is a general guideline. The optimal vehicle may vary depending on the animal model, administration route, and experimental requirements.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution.
Caption: General workflow for preparing this compound stock solution.
Mechanism of Action: COX-2 Inhibition
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by this compound.
References
Application Notes and Protocols for GW-406381: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols regarding the stability and storage of GW-406381, a selective cyclooxygenase-2 (COX-2) inhibitor. The following guidelines are essential for maintaining the integrity and activity of the compound for research and development purposes.
Compound Information
| Identifier | Value |
| IUPAC Name | 2-(4-ethoxyphenyl)-3-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-b]pyridazine |
| CAS Number | 221148-46-5 |
| Molecular Formula | C₂₁H₁₉N₃O₃S |
| Molecular Weight | 393.46 g/mol |
Storage and Stability of Solid Compound
Proper storage of the solid (powder) form of this compound is critical to ensure its long-term stability. The following table summarizes the recommended storage conditions and expected stability based on supplier information.
| Storage Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 3 years | Recommended for maintaining integrity for extended periods. |
| Short-term Storage | 4°C | Up to 2 years | Suitable for more frequent use. |
| General Recommendation | Store in a dry, dark place in a tightly sealed container to protect from moisture and light. |
Solution Preparation and Storage
This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent.
| Solvent | Concentration | Storage Temperature | Duration | Notes |
| DMSO | 25 mg/mL | -20°C | Several months | To aid dissolution, warm the solution to 37°C and use an ultrasonic bath. |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions to minimize degradation. |
Note: It is advisable to prepare fresh working solutions from a stock solution and avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO is compatible with the cell line being used.
Experimental Protocols
Handling of Solid this compound
Objective: To ensure safe and accurate handling of the powdered compound.
Materials:
-
This compound powder
-
Spatula
-
Weighing paper or boat
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of powder onto a pre-tared weighing paper or boat on an analytical balance.
-
Record the weight accurately.
-
Promptly and tightly seal the container of the remaining this compound and return it to the recommended storage conditions.
-
Proceed with solution preparation or other experimental procedures with the weighed compound.
Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder (MW: 393.46 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 393.46 g/mol = 0.0039346 g = 3.93 mg
-
-
Weigh 3.93 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, warm the vial to 37°C for a few minutes and sonicate in an ultrasonic bath until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
Diagrams
Caption: Workflow for handling and preparing this compound solutions.
Caption: Conceptual workflow for a forced degradation study.
General Stability Testing Protocol
Disclaimer: The following is a general protocol for assessing the stability of a compound like this compound. Specific conditions and analytical methods should be optimized and validated for the intended application. No specific degradation pathways for this compound have been reported in the public domain.
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
6.1. Forced Degradation Studies
Forced degradation studies are essential to develop and validate a stability-indicating analytical method.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solution to the following conditions in parallel with a control sample protected from the stressor:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Photolytic Degradation: Expose the solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. Mass Spectrometry (MS) can be coupled to HPLC to identify the mass of potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products. Calculate the percentage of degradation of this compound.
6.2. Stability in Experimental Media
Objective: To assess the stability of this compound in the specific cell culture or assay medium to be used.
Procedure:
-
Spike this compound into the experimental medium at the final working concentration.
-
Incubate the medium under the same conditions as the planned experiment (e.g., 37°C, 5% CO₂).
-
Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound remaining.
-
Plot the concentration of this compound versus time to determine its stability profile in the medium.
By adhering to these storage and handling protocols, researchers can ensure the quality and reliability of their experimental results with this compound. It is strongly recommended to perform stability assessments under specific experimental conditions to ascertain the compound's integrity throughout the duration of the study.
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following GW4064 Treatment
A Note on Nomenclature: Initial research may show conflicting information regarding the molecular target of GW-406381. This document clarifies that this compound (also known as GW406381X) is a selective COX-2 inhibitor. The compound relevant for the study of Farnesoid X Receptor (FXR) signaling is GW4064 . This guide will focus exclusively on GW4064 and its role as a potent FXR agonist.
Introduction
GW4064 is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a significant therapeutic target for various metabolic diseases.[1][2] Upon activation by ligands such as GW4064, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] Western blot analysis is a crucial technique to elucidate the functional consequences of GW4064 treatment by quantifying changes in the expression levels of key proteins within the FXR signaling cascade and downstream pathways.
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by GW4064 initiates a signaling cascade that regulates the expression of numerous proteins. One of the primary target genes is the Small Heterodimer Partner (SHP), which in turn represses the transcriptional activity of other nuclear receptors, leading to a downregulation of genes like CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][3] Additionally, FXR activation can induce the expression of Fibroblast Growth Factor 19 (FGF19), which also contributes to the suppression of bile acid synthesis.[4][5] The FXR signaling network also influences lipid metabolism, in part by modulating the expression of proteins such as the fatty acid translocase CD36.[6][7]
It is important for researchers to be aware that some studies have reported FXR-independent effects of GW4064, potentially mediated through G protein-coupled receptors.[8][9] Therefore, careful experimental design, including the use of appropriate controls such as FXR-knockout models, is recommended to confirm that the observed effects on protein expression are indeed FXR-dependent.
Caption: FXR Signaling Pathway Activated by GW4064.
Quantitative Data on Protein Expression Changes
The following table summarizes the observed changes in the expression of key proteins following treatment with GW4064, as determined by Western blot analysis in various studies.
| Protein Target | Cell/Tissue Type | Treatment Conditions | Observed Change in Expression | Reference |
| FXR | Mouse Liver | LPS + 20 mg/kg GW4064 | Increased | [10] |
| R2C Leydig Cells | 3 µM GW4064 for 24h | Increased | [11] | |
| SHP | Human Hepatocytes | 1 µM GW4064 for 48h | ~3-fold increase in mRNA | [2] |
| Mouse Liver | ANIT + GW4064 | Markedly induced | [3] | |
| CD36 | Mouse Liver | High-fat diet + 50 mg/kg GW4064 for 6 weeks | Decreased | [6][7] |
| BNL CL.2 Mouse Liver Cells | 500 µM oleic acid + 1-10 µM GW4064 | Dose-dependent decrease | [12] | |
| CYP3A4 | Human Hepatocytes | 1 µM GW4064 for 48h | ~75% decrease in mRNA | [2] |
| p62 | Mouse Ileum | 150 mg/kg GW4064 for 16h | Increased | [13] |
| Bax | Mouse Liver | LPS + GW4064 | Decreased | [14] |
| Bcl-2 | Mouse Liver | LPS + GW4064 | Increased | [14] |
| αKlotho | Mouse Colon | LPS + GW4064 | Increased | [4][15] |
| βKlotho | Mouse Colon | LPS + GW4064 | Increased | [4][15] |
| FGF19 | Mouse Colon | LPS + GW4064 | Increased | [4][15] |
| FGF21 | Mouse Colon | LPS + GW4064 | Increased | [4][15] |
| FGF23 | Mouse Colon | LPS + GW4064 | Increased | [4][15] |
| Claudin-1 | Mouse Colon | LPS + GW4064 | Increased | [4][5] |
| Zonula occludens-1 (ZO-1) | Mouse Colon | LPS + GW4064 | Increased | [4][5] |
| β-catenin | Mouse Colon | LPS + GW4064 | Decreased | [4] |
| Cyclin D1 | Mouse Colon | LPS + GW4064 | Decreased | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Expression
This protocol provides a general framework for the analysis of protein expression changes in cell culture or tissue samples following treatment with GW4064.
Materials:
-
Cells or tissues treated with GW4064 or vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x or 2x).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., FXR, SHP, CD36) and a loading control (e.g., β-actin, GAPDH, or Histone H3 for nuclear fractions).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Sample Preparation:
-
Adherent Cells: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer.
-
Tissues: Homogenize tissues in ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Denaturation:
-
Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control to determine relative expression levels.
-
Caption: Western Blot Experimental Workflow.
Conclusion
Western blot analysis is an indispensable tool for researchers investigating the cellular effects of the FXR agonist GW4064. By providing quantitative data on changes in protein expression, this technique allows for the detailed characterization of the FXR signaling pathway and its downstream consequences. The protocols and data presented in these application notes offer a comprehensive guide for designing and executing experiments to further understand the multifaceted roles of FXR in health and disease.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying GW-406381 Target Gene Expression using qPCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for quantifying the messenger RNA (mRNA) expression of target genes of the potent, non-steroidal farnesoid X receptor (FXR) agonist, GW-406381, using quantitative real-time polymerase chain reaction (qPCR). The protocol is optimized for use with the human hepatocellular carcinoma cell line, HepG2, a well-established model for studying liver function and xenobiotic metabolism. This document outlines the complete workflow, from cell culture and treatment with this compound to data analysis, and includes validated primer sequences for key FXR target genes. The provided methodologies and data will enable researchers to reliably assess the pharmacological activity of this compound and other FXR modulators.
Introduction
The farnesoid X receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] Synthetic agonists of FXR, such as this compound, are valuable pharmacological tools for investigating the physiological functions of FXR and hold therapeutic potential for various metabolic diseases. Upon activation by a ligand like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.
Key target genes regulated by FXR activation include:
-
Small Heterodimer Partner (SHP; NR0B2): A primary FXR target gene that acts as a transcriptional repressor of other nuclear receptors, playing a crucial role in the negative feedback regulation of bile acid synthesis.[3]
-
Cytochrome P450 7A1 (CYP7A1): The rate-limiting enzyme in the classical bile acid synthesis pathway. Its expression is indirectly repressed by FXR activation through the induction of SHP.[3]
-
Organic Solute Transporter Alpha (OSTα; SLC51A) and Beta (OSTβ; SLC51B): Subunits of a heterodimeric transporter responsible for the efflux of bile acids from enterocytes and hepatocytes.[4][5][6]
-
ATP-binding Cassette Subfamily G Member 5 (ABCG5) and Member 8 (ABCG8): Heterodimeric transporters that limit intestinal cholesterol absorption and promote biliary cholesterol secretion.
Quantitative PCR is a sensitive and specific method for measuring changes in the mRNA levels of these target genes following treatment with this compound. This document provides a comprehensive protocol for performing such an analysis.
Signaling Pathway
The activation of FXR by this compound initiates a signaling cascade that modulates the expression of genes critical for metabolic homeostasis. The diagram below illustrates this pathway.
Experimental Workflow
The overall experimental workflow for quantifying this compound target gene expression is depicted below.
Detailed Protocols
Cell Culture and Treatment
This protocol is optimized for the HepG2 cell line.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6][7][8][9]
-
Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 18-24 hours).
-
RNA Extraction
This protocol utilizes a common reagent-based method for RNA isolation.
Materials:
-
TRIzol™ Reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 1 mL of TRIzol™ Reagent to each well of the 6-well plate and lyse the cells by repetitive pipetting.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
-
RNA Resuspension:
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store the RNA at -80°C.
-
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or equivalent)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: Prepare the reverse transcription master mix according to the manufacturer's instructions. A typical 20 µL reaction includes:
-
10X RT Buffer
-
10X RT Random Primers
-
25X dNTP Mix
-
MultiScribe™ Reverse Transcriptase
-
RNA template (e.g., 1 µg)
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermal Cycling: Perform the reverse transcription using a thermal cycler with the following program:
-
Step 1: 25°C for 10 minutes
-
Step 2: 37°C for 120 minutes
-
Step 3: 85°C for 5 minutes
-
Step 4: Hold at 4°C
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method.
Materials:
-
SYBR® Green PCR Master Mix
-
Forward and reverse primers for target and reference genes (see Table 1)
-
cDNA template
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR master mix for each gene in a microcentrifuge tube. For a 20 µL reaction per well, a typical mix includes:
-
10 µL of 2X SYBR® Green PCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Plate Setup:
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Presentation
Table 1: Human qPCR Primer Sequences for FXR Target Genes
| Gene Symbol | Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SHP (NR0B2) | Small Heterodimer Partner | CTCTTCCTGCTTGGGTTGGC | GCACATCGGGGTTGAAGAGG |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | CAAGCAAACACCATTCCAGCGAC | ATAGGATTGCCTTCCAAGCTGAC |
| OSTα (SLC51A) | Organic Solute Transporter Alpha | TGGCTGGGATTTTCTTCCTG | CCGCTTTCTTTCTTTTCTCA |
| OSTβ (SLC51B) | Organic Solute Transporter Beta | CAAGCATGTTCCTCCTGAGAAGG | CTCTTAGGAAGACCTGGCTGTTG |
| ABCG5 | ATP Binding Cassette Subfamily G Member 5 | GATTGTCGTCCTCCTGGTGGAA | TCTCCGAAGCTCAGGATGGCAA |
| ABCG8 | ATP Binding Cassette Subfamily G Member 8 | GGTCCTTCTGATGACATCTGGC | CGTCTGTCGATGCTGGTCAAGT |
| ACTB | Beta-Actin (Reference Gene) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Note: Primer sequences are based on published and commercially available sets. It is recommended to validate primer efficiency before use.
Data Analysis
The relative quantification of gene expression can be determined using the comparative Ct (ΔΔCt) method.
-
Normalization to Reference Gene: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene (e.g., ACTB) from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalization to Control Group: Calculate the ΔΔCt by subtracting the average ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(average of control group)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.
The results can be presented in a bar graph showing the mean fold change ± standard error of the mean (SEM) for each target gene.
Conclusion
This document provides a comprehensive and detailed protocol for the quantitative analysis of this compound target gene expression using qPCR in a HepG2 cell model. By following these procedures, researchers can obtain reliable and reproducible data to characterize the activity of FXR agonists and further investigate the role of FXR in metabolic regulation. The provided primer sequences and data analysis guidelines offer a solid foundation for such studies in the fields of pharmacology, toxicology, and drug development.
References
- 1. biocompare.com [biocompare.com]
- 2. ABCG8 ATP binding cassette subfamily G member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The heteromeric organic solute transporter, OSTα–OSTβ/SLC51: A transporter for steroid-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The organic solute transporters alpha and beta are induced by hypoxia in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC51B SLC51 subunit beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. SLC51A solute carrier family 51 member A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Farnesoid X Receptor (FXR) Binding with GW4064
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Its activation by endogenous bile acids or synthetic agonists like GW4064 modulates the transcription of numerous target genes.[2][3] Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) are powerful techniques to identify the genome-wide binding sites of FXR and to quantify its occupancy at specific gene promoters, providing crucial insights into its regulatory networks. This document provides detailed protocols for performing ChIP experiments for FXR with the synthetic agonist GW4064 and summarizes key quantitative data from relevant studies.
FXR Signaling Pathway with GW4064 Activation
Upon activation by GW4064, FXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the regulatory regions of its target genes.[1][5] This binding event initiates a cascade of transcriptional regulation.
A primary target of FXR is the Small Heterodimer Partner (SHP), which in turn represses the expression of key genes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1).[1][3] Additionally, FXR activation directly induces the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).[3] In the intestine, FXR activation by GW4064 induces the expression of Fibroblast Growth Factor 19 (FGF19, Fgf15 in mice), which signals to the liver to suppress bile acid synthesis.[6] Beyond bile acid metabolism, FXR influences glucose homeostasis by regulating gluconeogenic genes and lipid metabolism.[2]
// Nodes GW4064 [label="GW4064", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXR_RXR [label="FXR/RXR\nHeterodimer", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; FXRE [label="FXR Response Element (FXRE)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SHP [label="SHP (Small\nHeterodimer Partner)\nGene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP7A1 [label="CYP7A1/CYP8B1\n(Bile Acid Synthesis)\nGene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BSEP_MRP2 [label="BSEP/MRP2\n(Bile Acid Transport)\nGene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; FGF19 [label="FGF19 (Intestine)\nGene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; FGFR4 [label="FGFR4 (Liver)", fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_Metabolism [label="Glucose Metabolism\nGene Regulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Metabolism [label="Lipid Metabolism\nGene Regulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nGene Regulation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GW4064 -> FXR_RXR [label="Activates"]; FXR_RXR -> FXRE [label="Binds to"]; FXRE -> SHP [label="Induces"]; SHP -> CYP7A1 [label="Represses", arrowhead=tee]; FXRE -> BSEP_MRP2 [label="Induces"]; FXRE -> FGF19 [label="Induces"]; FGF19 -> FGFR4 [label="Activates"]; FGFR4 -> CYP7A1 [label="Represses", arrowhead=tee]; FXRE -> Glucose_Metabolism; FXRE -> Lipid_Metabolism; FXRE -> Inflammation [label="Represses", arrowhead=tee]; } .dot Caption: FXR signaling pathway upon activation by GW4064.
Quantitative Data from FXR ChIP-seq Studies with GW4064
The following tables summarize quantitative data from various ChIP-seq studies investigating FXR binding in response to GW4064 treatment. These studies highlight the tissue-specific and condition-dependent nature of FXR binding.
Table 1: Genome-wide FXR Binding Sites in Mouse Tissues
| Tissue | Condition | GW4064 Treatment | Number of FXR Binding Sites | Reference |
| Liver | Normal | 1 hour | 15,263 | [4][7] |
| Liver | Obese | 1 hour | 5,272 | [4][7] |
| Liver | Normal | Not specified | 1,656 | [8][9] |
| Intestine | Normal | Not specified | 3,406 | [10][11] |
Table 2: Distribution of FXR Binding Sites in Mouse Liver
| Genomic Region | Percentage of Binding Sites | Reference |
| Intergenic | 44% | [8] |
| Introns | 32% | [8] |
| Promoters (<2kb from TSS) | 10% | [8] |
Table 3: Overlap of FXR Binding Sites Between Tissues
| Tissues Compared | Percentage of Shared Binding Sites | Reference |
| Liver and Intestine | 11% | [10] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
The general workflow for a ChIP experiment involves crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (FXR), reversing the crosslinks, and analyzing the purified DNA.
// Nodes start [label="Cell/Tissue Culture\n+ GW4064 Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; crosslinking [label="1. Crosslinking\n(Formaldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="2. Cell Lysis\n& Nuclear Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; shearing [label="3. Chromatin Shearing\n(Sonication or Enzymatic Digestion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ip [label="4. Immunoprecipitation\n(Anti-FXR Antibody)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="5. Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="6. Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reverse [label="7. Reverse Crosslinking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="8. DNA Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="9. Downstream Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; qpcr [label="ChIP-qPCR", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; seq [label="ChIP-seq", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> crosslinking; crosslinking -> lysis; lysis -> shearing; shearing -> ip; ip -> wash; wash -> elution; elution -> reverse; reverse -> purification; purification -> analysis; analysis -> qpcr; analysis -> seq; } .dot Caption: General workflow for a ChIP experiment.
Detailed Protocol for FXR ChIP-seq in Hepatocytes
This protocol is a synthesis of methodologies reported in various studies performing FXR ChIP-seq in liver tissues or hepatocytes.[7][8][10][12][13]
1. Cell Culture and GW4064 Treatment:
-
Culture primary hepatocytes or liver cell lines (e.g., HepG2) in appropriate media.
-
Treat cells with GW4064 at a final concentration of 1-5 µM for 1 to 24 hours. A time-course experiment is recommended to determine the optimal treatment duration for the specific target genes of interest.[7][12] A vehicle control (e.g., DMSO) should be run in parallel.
2. Crosslinking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions should be determined empirically.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-FXR antibody (e.g., Santa Cruz Biotechnology, sc-13063). An IgG control antibody should be used in parallel.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).
6. Reverse Crosslinking and DNA Purification:
-
Add NaCl to the eluted chromatin and incubate at 65°C for at least 6 hours to reverse the formaldehyde crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
7. Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare a sequencing library from the immunoprecipitated DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
8. Data Analysis:
-
Align the sequence reads to the reference genome.
-
Identify peaks of FXR binding using a peak-calling algorithm (e.g., MACS).[9]
-
Perform motif analysis to identify enriched DNA binding motifs within the peaks.
-
Annotate peaks to nearby genes and perform pathway analysis to identify the biological processes regulated by FXR.
Detailed Protocol for FXR ChIP-qPCR
This protocol is for validating FXR binding at specific genomic loci identified by ChIP-seq or for studying FXR occupancy at known target gene promoters.
Steps 1-6 are identical to the ChIP-seq protocol.
7. Quantitative PCR (qPCR):
-
Design primers that amplify a 100-200 bp region within the putative FXR binding site.
-
Perform qPCR using a SYBR Green-based master mix with the immunoprecipitated DNA and input DNA (chromatin saved before immunoprecipitation) as templates.
-
Calculate the percentage of input for each sample using the following formula: % Input = 2^ (Ct(Input) - Ct(IP)) * 100.
-
Results are often presented as fold enrichment over the IgG control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the genomic binding of FXR in response to the synthetic agonist GW4064. The detailed methodologies for ChIP-seq and ChIP-qPCR, along with the summarized quantitative data and signaling pathway diagrams, serve as a valuable resource for designing and executing experiments aimed at elucidating the complex regulatory roles of FXR in health and disease. These approaches are fundamental for advancing our understanding of FXR biology and for the development of novel therapeutics targeting this important nuclear receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome-wide tissue-specific farnesoid X receptor binding in mouse liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Utilizing GW-406381 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-406381 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] Luciferase reporter assays are a robust and sensitive method to study the activation of FXR by compounds like this compound.[4][5] This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter assay to quantify its agonistic activity on the Farnesoid X Receptor (FXR).
Principle of the Assay
The FXR luciferase reporter assay utilizes a host cell line, typically of hepatic origin (e.g., HepG2), co-transfected with two key plasmids: an FXR expression plasmid and a reporter plasmid. The reporter plasmid contains a luciferase gene (e.g., Firefly luciferase) under the control of a promoter containing one or more copies of an FXR Response Element (FXRE). When the cells are treated with an FXR agonist like this compound, the activated FXR binds to the FXRE, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation. A second reporter plasmid, such as one expressing Renilla luciferase under the control of a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (and its close analog GW4064) in FXR activation and general parameters for a typical luciferase reporter assay.
Table 1: Agonist Activity of this compound/GW4064 on Farnesoid X Receptor (FXR)
| Compound | Parameter | Value (nM) | Cell Line | Assay Type | Reference |
| GW4064 | EC50 | 65 | CV-1 | Luciferase Reporter Assay | [6] |
| GW4064 | EC50 | 80-90 | CV-1 | Luciferase Reporter Assay | [6] |
| GW4064 | EC50 | 150 | HEK293 | Mammalian One-Hybrid Assay | [7] |
Note: GW4064 is a widely studied and structurally similar FXR agonist to this compound. The EC50 values for GW4064 are provided here as a close approximation of the expected potency of this compound in activating FXR.
Table 2: Typical Luciferase Reporter Assay Parameters
| Parameter | Recommended Range |
| This compound Concentration Range | 0.1 nM - 10 µM |
| Cell Seeding Density (96-well plate) | 1 x 104 - 5 x 104 cells/well |
| Transfection Reagent to DNA Ratio | 2:1 to 3:1 (µL:µg) |
| Post-transfection Incubation Time | 24 - 48 hours |
| Agonist Treatment Duration | 16 - 24 hours |
| Luciferase Assay Read Time | 1 - 10 seconds |
Experimental Protocols
I. Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are a commonly used and suitable cell line for FXR reporter assays due to their hepatic origin and robust transfection capabilities.
-
Culture Medium: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
II. Transient Transfection and Luciferase Reporter Assay
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
HepG2 cells
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXRE-luciferase reporter plasmid (e.g., pGL4.23[luc2/3xFXRE-minP])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
The day before transfection, seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Transfection:
-
On the day of transfection, ensure cells are approximately 70-80% confluent.
-
For each well, prepare the DNA-lipid complex as follows:
-
In an Eppendorf tube, dilute 100 ng of FXRE-luciferase reporter plasmid, 50 ng of FXR expression plasmid, and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM®.
-
In a separate tube, dilute 0.3 µL of Lipofectamine® 3000 in 10 µL of Opti-MEM®.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature.
-
-
Add 20 µL of the DNA-lipid complex to each well containing cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
After 24 hours of transfection, carefully remove the medium.
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the desired concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Assay Reagents to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
In the luminometer, inject 100 µL of Luciferase Assay Reagent II (LAR II) into the first well and measure the Firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent into the same well to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Repeat for all wells.
-
III. Data Analysis
-
Normalization: For each well, divide the Firefly luciferase activity by the Renilla luciferase activity to obtain the normalized luciferase activity.
-
Fold Induction: Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction as a function of the logarithm of the this compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for the Luciferase Reporter Assay.
References
- 1. Fluorescent FXR reporter lentivirus — LipExoGen [lipexogen.com]
- 2. Farnesoid X Receptor, through the Binding with Steroidogenic Factor 1-responsive Element, Inhibits Aromatase Expression in Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Cholestasis Using GW4064
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholestasis is a condition characterized by the impairment of bile formation and/or flow, leading to the accumulation of bile acids in the liver and systemic circulation, which can result in significant liver damage, inflammation, and fibrosis.[1][2][3][4] The Farnesoid X Receptor (FXR), a nuclear hormone receptor, is a critical regulator of bile acid homeostasis.[5][6] Activation of FXR in the liver and intestine initiates a signaling cascade that suppresses bile acid synthesis and promotes its transport and excretion.[5][6][7]
GW4064 is a potent, non-steroidal synthetic agonist of FXR.[7] Its high specificity makes it an invaluable pharmacological tool for studying the role of FXR in various physiological and pathological processes. In the context of liver disease, GW4064 is extensively used to create animal models that mimic certain aspects of cholestasis or to test therapeutic interventions. By activating FXR, GW4064 modulates the expression of key genes involved in bile acid metabolism, offering a hepatoprotective effect in various preclinical models of cholestatic liver injury.[5][6][8] These application notes provide an overview of the use of GW4064 in cholestasis research, including detailed protocols and quantitative data from key studies.
FXR Signaling Pathway in Bile Acid Homeostasis
The activation of FXR by agonists like GW4064 triggers a complex regulatory network in both the liver and the intestine. In the liver, FXR directly induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9] Simultaneously, FXR upregulates the expression of canalicular transporters such as the Bile Salt Export Pump (BSEP/ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), which are crucial for pumping bile acids out of hepatocytes into the bile canaliculi.[7][8]
In the intestine, FXR activation induces the synthesis and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans).[10][11] FGF15 enters the portal circulation and travels to the liver, where it binds to its receptor (FGFR4/β-Klotho complex) on hepatocytes, initiating a signaling cascade that also results in the potent repression of CYP7A1 expression.[11] This dual-level regulation from both the liver and the gut ensures tight control over the total bile acid pool.
Application Notes
The use of GW4064 in animal models provides a controlled and reproducible method to study the therapeutic potential of FXR activation in cholestatic liver diseases. It has been employed in various rodent models that mimic different facets of human cholestasis, including intrahepatic cholestasis, extrahepatic obstruction, and parenteral nutrition-associated cholestasis (PNAC).[8][12]
Key findings from GW4064 studies include:
-
Hepatoprotection: Treatment with GW4064 significantly reduces serum levels of liver injury markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) in models of bile duct ligation (BDL) and α-naphthylisothiocyanate (ANIT)-induced cholestasis.[6][8]
-
Gene Regulation: GW4064 administration leads to the desired molecular changes consistent with FXR activation. This includes the upregulation of bile acid transporters (BSEP, MDR2) and the downregulation of bile acid synthesis enzymes (CYP7A1, CYP8B1).[8][10]
-
Anti-inflammatory Effects: FXR activation by GW4064 has been shown to reduce hepatic inflammation. It can decrease inflammatory cell infiltration in the liver and repress the expression of pro-inflammatory genes.[8][13][14] In some models, GW4064 antagonizes the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of inflammation.[13]
-
Histological Improvement: Rats treated with GW4064 in cholestasis models show marked improvements in liver histology, with a decreased incidence of necrosis and reduced bile duct proliferation.[5][8]
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and key outcomes from representative studies using GW4064 in cholestasis models.
Table 1: GW4064 Dosage and Administration in Rodent Models
| Animal Model | Species | GW4064 Dosage | Route of Administration | Duration | Reference |
| ANIT-Induced Intrahepatic Cholestasis | Rat | Not specified in abstract | Intraperitoneal (IP) | 4 days | [8] |
| Bile Duct Ligation (BDL) | Rat | Not specified in abstract | Intraperitoneal (IP) | 4 days | [8] |
| Parenteral Nutrition-Associated Cholestasis (PNAC) | Mouse | 30 mg/kg/day | Added to PN infusion | 11 days | [12] |
| Short Bowel Resection (SBR) | Rat | 30 mg/kg | Intraperitoneal (IP) | Every other day for 2 weeks | [10] |
| LPS-Induced Hepatic Inflammation | Mouse | 20 mg/kg or 30 mg/kg | Intraperitoneal (IP) | Two doses | [13][14] |
| GCDCA-Induced Cholestasis | Mouse | 30 mg/kg | Oral Gavage | 3 times/week for 12 weeks | [15] |
| Pregnancy-Associated Cholestasis Model | Mouse | 100 mg/kg | Oral Gavage | Two doses, 12h apart |
Table 2: Key Biomarker Changes Following GW4064 Treatment in Cholestasis Models
| Biomarker Category | Biomarker | Effect of GW4064 Treatment | Animal Model(s) | Reference(s) |
| Serum Liver Enzymes | ALT, AST, LDH | ↓ Significant Reduction | BDL, ANIT, SBR, LPS | [6][8][10][14] |
| Total Bilirubin | No Significant Reduction | BDL | [8] | |
| Gene Expression (Liver) | Bile Acid Synthesis (CYP7A1, CYP8B1) | ↓ Downregulation | SBR, Pregnancy | [10] |
| Bile Acid Transport (BSEP, MDR2) | ↑ Upregulation | ANIT, PNAC | [8][12] | |
| Nuclear Receptors (SHP) | ↑ Upregulation | Pregnancy | [9] | |
| Inflammation (Fas) | ↓ Downregulation | ANIT | [8] | |
| Gene Expression (Ileum) | FGF15 | ↑ Upregulation | Pregnancy | |
| ASBT (Bile Reabsorption) | ↑ Upregulation | SBR | [10] |
Experimental Protocols
Protocol 1: GW4064 Treatment in the Rat Bile Duct Ligation (BDL) Model of Extrahepatic Cholestasis
This protocol describes the induction of cholestasis via surgical ligation of the common bile duct, followed by treatment with GW4064.[8]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
GW4064
-
Vehicle (e.g., Corn oil)
-
Isoflurane for anesthesia
-
Surgical tools
-
Suture materials
-
Analgesics (e.g., Oxymorphone)
Procedure:
-
Anesthetize rats using isoflurane.
-
Under sterile surgical conditions, perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in three locations and transect the duct between the two most distal ligatures.
-
For sham-operated controls, perform the laparotomy and expose the bile duct without ligation.
-
Close the abdominal incision in layers.
-
Administer a single dose of analgesic post-surgery.
-
Twenty-four hours after surgery, begin daily treatment. Divide animals into groups (n=6-8 per group):
-
Sham + Vehicle
-
BDL + Vehicle
-
BDL + GW4064 (e.g., 30 mg/kg, IP)
-
-
Prepare GW4064 in the chosen vehicle. Administer the compound or vehicle via intraperitoneal injection once daily for 4 consecutive days.[8]
-
At the end of the treatment period, euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, LDH, Bilirubin, Bile Acids).
-
Perfuse and collect the liver for histological analysis (H&E staining for necrosis and inflammation) and gene expression analysis (RT-qPCR for BSEP, MDR2, etc.).
Protocol 2: GW4064 Treatment in the ANIT-Induced Model of Intrahepatic Cholestasis
This protocol uses the chemical toxicant α-naphthylisothiocyanate (ANIT) to induce cholestasis that models damage to biliary epithelial cells.[8]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
GW4064
-
ANIT (dissolved in oil)
-
Vehicle (e.g., Corn oil)
Procedure:
-
Acclimatize rats and divide them into experimental groups (n=6-8 per group).
-
Begin a 4-day treatment regimen with daily administration of either vehicle or GW4064.
-
On the second day of the treatment regimen, administer a single oral dose of ANIT (e.g., 75 mg/kg) to induce cholestasis. Control groups receive the oil vehicle instead of ANIT.
-
Group 1: Vehicle (days 1-4) + Oil (day 2)
-
Group 2: Vehicle (days 1-4) + ANIT (day 2)
-
Group 3: GW4064 (days 1-4) + ANIT (day 2)
-
-
Continue the daily GW4064/vehicle treatments for two more days.
-
Twenty-four hours after the final treatment, euthanize the animals.
-
Collect blood and liver tissue for biochemical, histological, and gene expression analyses as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of GW4064 in an animal model of cholestasis.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. tandfonline.com [tandfonline.com]
- 3. Drug-induced Cholestasis: Mechanisms, Models, and Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers of cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. | Semantic Scholar [semanticscholar.org]
- 6. ovid.com [ovid.com]
- 7. mdpi.com [mdpi.com]
- 8. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacologic activation of hepatic farnesoid X receptor prevents parenteral nutrition-associated cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GW4064 attenuates lipopolysaccharide-induced hepatic inflammation and apoptosis through inhibition of the Toll-like receptor 4-mediated p38 mitogen-activated protein kinase signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
GW-406381 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with GW-406381 in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially inducing cytotoxicity. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Precipitate Forms Immediately Upon Addition to Cell Culture Media
Potential Causes:
-
Poor Solubility: this compound is a lipophilic compound, and direct addition of a concentrated stock solution to aqueous media can cause it to immediately precipitate.[1][2]
-
High Stock Concentration: The concentration of the organic solvent (e.g., DMSO) in the final culture volume may be too high, causing the compound to crash out of solution.[1]
-
Localized High Concentration: Pipetting the stock solution directly into the media without adequate mixing can create localized areas of high concentration, leading to precipitation.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a lower concentration stock solution of this compound in an appropriate organic solvent like DMSO.[1]
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions. First, dilute the stock in a small volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the cell culture media while gently swirling or stirring the media. This helps to ensure rapid and uniform dispersion of the compound.
-
Pre-warm Media: Using pre-warmed cell culture media (37°C) can sometimes improve the solubility of compounds.
Issue 2: Precipitate Forms Over Time in the Incubator
Potential Causes:
-
Compound Instability: this compound may degrade or react with components in the cell culture media over time, leading to the formation of insoluble byproducts.
-
Media Component Interaction: Components in the cell culture media, such as certain amino acids or salts, could be interacting with this compound, reducing its solubility.[3][4][5]
-
Temperature and pH Shifts: Changes in temperature or pH within the incubator can affect compound solubility.
Solutions:
-
Reduce Incubation Time: If the experiment allows, consider reducing the duration of exposure to this compound.
-
Media Component Analysis: If precipitation persists, consider if any specific media components might be responsible. For example, high concentrations of certain salts or proteins can affect the solubility of small molecules.
-
Use of Solubilizing Agents: For particularly challenging solubility issues, consider the use of solubilizing agents like cyclodextrins, although their effects on the experimental system must be carefully validated.[1]
-
Regular Media Changes: For long-term experiments, changing the media containing freshly prepared this compound every 24-48 hours may prevent the buildup of precipitate.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Dissolve the powder in a high-purity, sterile-filtered organic solvent such as Dimethyl Sulfoxide (DMSO).[1][6]
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed media. Mix thoroughly by gentle pipetting or vortexing.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if not performing an intermediate step) dropwise to the final volume of pre-warmed media while gently swirling the container.
-
Final Mixing: Gently mix the final solution by inverting the container several times or by gentle pipetting. Avoid vigorous shaking, which can cause foaming and protein denaturation.
-
Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to the cells.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Stock Solutions
| Solvent | Stock Concentration Range | Final Solvent Concentration in Media |
| DMSO | 10 mM - 50 mM | ≤ 0.1% (v/v) |
Note: The optimal stock concentration may vary depending on the specific cell line and experimental conditions. It is crucial to keep the final concentration of the organic solvent in the cell culture media as low as possible to avoid solvent-induced cytotoxicity.[1]
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Poor solubility, high stock concentration | Optimize stock concentration, use stepwise dilution, add dropwise with mixing. |
| Precipitation Over Time | Compound instability, media interaction | Reduce incubation time, consider media components, change media regularly. |
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound as an FXR agonist.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal agonist for the Farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[7][8][9] Upon activation by ligands such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[10][11] Key target genes include Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).[7][8][11] It was also investigated as a cyclooxygenase-2 (COX-2) inhibitor.[12][13]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Due to its lipophilic nature, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound for cell culture experiments.[1][6]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line sensitivity to DMSO can vary, a final concentration of 0.1% (v/v) or less is generally considered safe for most cell lines and is a good starting point to minimize solvent-induced toxicity.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I sonicate the media to dissolve the precipitate?
A4: Sonication is generally not recommended for dissolving precipitates in cell culture media. The high energy from sonication can damage or denature media components, such as proteins and vitamins, and can also be detrimental to the cells.
Q5: Why does the color of my media sometimes change after adding this compound?
A5: A slight color change in the media can sometimes occur due to the pH of the stock solution or the compound itself. However, a significant color change or the appearance of turbidity is a strong indicator of precipitation or a chemical reaction and should be addressed using the troubleshooting guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of SIRT1/FXR signaling pathway contributes to oleanolic acid-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: GW4064 (FXR Agonist)
Welcome to the technical support center for GW4064. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this potent and selective Farnesoid X Receptor (FXR) agonist. This guide focuses on troubleshooting potential batch-to-batch variability and provides standardized protocols to ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is GW4064 and what is its primary mechanism of action?
A1: GW4064 is a potent, selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] Upon binding, GW4064 activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription.[1] A primary function of FXR activation is the regulation of bile acid, lipid, and glucose metabolism.[1][3][4] For instance, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][5]
Q2: What are the known limitations of GW4064?
A2: While GW4064 is a valuable research tool, it has several limitations that have hindered its clinical development. These include poor aqueous solubility, UV light instability, a potentially toxic stilbene pharmacophore, and unfavorable pharmacokinetic properties, such as a short half-life in rats.[6][7] These factors can contribute to challenges in formulation and may be sources of experimental variability.
Q3: Can GW4064 activate other receptors besides FXR?
A3: While GW4064 is highly selective for FXR at nanomolar concentrations, some studies have reported off-target effects at higher micromolar concentrations.[8] Research has shown that GW4064 can modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine and angiotensin receptors, and may activate empty luciferase reporters in FXR-deficient cells.[9][10] These off-target activities are important to consider when interpreting experimental results, especially at high concentrations.
Q4: How should I prepare and store GW4064 stock solutions?
A4: GW4064 is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[11] For experimental use, stock solutions are typically prepared in organic solvents like DMSO or DMF, where its solubility is approximately 25 mg/mL.[11] It has lower solubility in ethanol (~1 mg/mL).[11] Aqueous solutions are not recommended for storage for more than a day due to the compound's poor solubility in aqueous buffers.[11] To prepare an aqueous solution for an experiment, it is best to first dissolve GW4064 in DMSO and then dilute it with the desired aqueous buffer.[11] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent results between different batches of GW4064 can be a significant challenge. While specific data on batch variability for this compound is not extensively published, the following guide is based on general principles for synthetic small molecules and known properties of GW4064.
Issue 1: Observed EC50 value is higher than expected or varies between batches.
-
Potential Cause 1: Purity and Impurities. The presence of impurities from the synthesis process can reduce the effective concentration of the active compound, leading to a decrease in potency.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain a batch-specific CoA from the supplier. Verify the purity, which should ideally be ≥97% by HPLC.
-
Independent Purity Assessment: If variability persists, consider independent analytical chemistry to confirm purity, such as HPLC or LC-MS. Quantitative NMR (qNMR) can also be a powerful tool for assessing purity against a certified reference standard.[12]
-
Compare Impurity Profiles: If possible, compare the impurity profiles of different batches. Even minor differences in impurities could potentially interfere with the assay.
-
-
-
Potential Cause 2: Compound Degradation. GW4064 is known to be unstable in UV light.[6][7] Improper storage or handling can lead to degradation.
-
Troubleshooting Steps:
-
Protect from Light: Always handle the solid compound and solutions in amber vials or protect them from light.
-
Proper Storage: Ensure the solid compound is stored at -20°C and DMSO stock solutions are stored at -80°C.[8][11]
-
Fresh Preparations: Use freshly prepared dilutions for experiments and avoid long-term storage of working solutions, especially in aqueous media.[11]
-
-
Issue 2: Poor solubility or precipitation of the compound in aqueous media.
-
Potential Cause: Low Aqueous Solubility. GW4064 is sparingly soluble in aqueous buffers.[11]
-
Troubleshooting Steps:
-
Optimize Solubilization: Prepare a high-concentration stock in 100% DMSO. For the final working concentration, perform serial dilutions, ensuring the final DMSO concentration in the assay medium is consistent and well-tolerated by the cells (typically <0.5%).
-
Formulation for In Vivo Studies: For animal studies, GW4064 is often administered as a suspension in vehicles like 0.5% methylcellulose or CMC-Na, or formulated in a self-emulsifying drug delivery system (SEDDS) to improve oral bioavailability.[8][13]
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the final buffer, but be cautious of potential degradation.
-
-
Issue 3: Inconsistent in vivo results (e.g., variable effects on serum triglycerides).
-
Potential Cause: Differences in Bioavailability. The crystalline form, particle size, and purity of the solid compound can vary between batches, affecting its dissolution rate and oral bioavailability.
-
Troubleshooting Steps:
-
Standardize Formulation: Use a consistent and robust formulation protocol for all in vivo experiments. A suspension prepared by oral gavage is a common method.[8][14]
-
Characterize Batches: If significant discrepancies are observed, consider characterizing the physical properties of different batches (e.g., particle size analysis), although this may require specialized equipment.
-
Pharmacokinetic Analysis: In critical studies, a pilot pharmacokinetic study comparing different batches can help determine if variability in exposure is the root cause of inconsistent efficacy.
-
-
Summary of Key Quality Control Parameters
| Parameter | Recommended Specification | Analytical Method | Rationale |
| Purity | ≥97% | HPLC, LC-MS | Ensures the effective concentration of the active compound and minimizes interference from impurities. |
| Identity | Conforms to reference spectra | ¹H-NMR, MS | Confirms the correct chemical structure. |
| Solubility | Clear solution in DMSO at specified concentration (e.g., 25 mg/mL) | Visual Inspection | Ensures the compound can be properly prepared for in vitro assays.[11] |
| Appearance | Crystalline solid | Visual Inspection | Gross changes in appearance (e.g., color, texture) could indicate degradation or contamination.[11] |
Experimental Protocols
Protocol 1: In Vitro FXR Reporter Gene Assay
This protocol is a standard method for assessing the agonist activity of GW4064 on FXR.
-
Cell Culture: Culture HEK293T or CV-1 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, and a luciferase reporter plasmid containing an FXRE promoter element (e.g., from the BSEP gene).[13][15] A β-galactosidase or Renilla luciferase plasmid should be included for normalization.
-
Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Treatment: Prepare serial dilutions of GW4064 from a DMSO stock. The final concentration in the wells should typically range from 1 nM to 10 µM.[13] Include a vehicle control (DMSO only). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Incubation: Treat the cells with the GW4064 dilutions for 22-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.[13]
-
Data Analysis: Normalize the luciferase activity to the internal control (β-galactosidase or Renilla). Plot the normalized data against the log of the GW4064 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[13]
Protocol 2: In Vivo Study in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical experiment to evaluate the metabolic effects of GW4064.
-
Animal Model: Use C57BL/6 mice fed a high-fat diet for 8-12 weeks to induce obesity and hepatic steatosis.[16][17]
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control and GW4064).
-
Formulation and Dosing: Prepare GW4064 as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil. Administer GW4064 daily via oral gavage at a typical dose of 30 mg/kg.[13][16]
-
Monitoring: Monitor body weight, food intake, and animal welfare throughout the study.
-
Endpoint Analysis: After the treatment period (e.g., 1-2 weeks), collect blood and tissues.
-
Blood: Analyze serum for triglycerides, cholesterol, glucose, and liver enzymes (ALT, AST).[17][18]
-
Liver: Analyze liver tissue for triglyceride content and perform histological analysis (H&E staining) to assess steatosis.[14][17] Gene expression analysis (qRT-PCR) for FXR target genes (e.g., SHP, BSEP, CYP7A1) can also be performed.
-
Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway activation by GW4064.
Experimental Workflow for In Vitro Assay Validation
Caption: Workflow for GW4064 in vitro reporter assay.
Troubleshooting Logic for Batch Variability
Caption: Troubleshooting flowchart for batch variability.
References
- 1. besjournal.com [besjournal.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. caymanchem.com [caymanchem.com]
- 16. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: GW-406381 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW-406381 in cell-based assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1] Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription.[2][3] Key target genes regulated by FXR include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19), which are involved in bile acid, lipid, and glucose metabolism.[4][5]
Assay Performance
-
My luciferase reporter assay shows a low signal after treatment with this compound. What are the possible causes and solutions? Low signal in a luciferase reporter assay can stem from several factors:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong response. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Insufficient Incubation Time: The incubation time with this compound may not be long enough for maximal FXR activation and subsequent reporter gene expression. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal incubation period.
-
Low Transfection Efficiency: Inefficient delivery of the FXR reporter plasmid and/or the FXR expression plasmid (if used) will result in a weak signal. Optimize transfection parameters such as the DNA-to-transfection reagent ratio and cell density at the time of transfection.
-
Cell Health: Poor cell viability will lead to reduced reporter activity. Ensure cells are healthy and not overgrown before and during the experiment.
-
Lysis Buffer and Substrate Issues: Ensure the luciferase lysis buffer and substrate are properly prepared, stored, and at room temperature before use.[6]
-
-
I am observing high background luminescence in my no-treatment control wells. How can I reduce it? High background can be caused by:
-
Choice of Microplate: White-walled plates are generally recommended for luminescence assays to maximize signal and prevent crosstalk between wells.[7]
-
Media Components: Phenol red in cell culture media can contribute to background luminescence. Consider using phenol red-free media for the assay.
-
Cell Lysis: Incomplete cell lysis can lead to the release of cellular components that interfere with the luciferase reaction. Ensure complete lysis by following the recommended incubation time and using an appropriate volume of lysis buffer.[8]
-
-
There is high variability between my replicate wells. What can I do to improve consistency? High variability is often due to technical inconsistencies:
-
Pipetting Errors: Ensure accurate and consistent pipetting of cells, this compound, and assay reagents. Use calibrated pipettes and consider using a master mix for reagent addition.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before seeding and be mindful of the "edge effect" in microplates, where wells on the perimeter may evaporate more quickly.[9] It is good practice to not use the outer wells for experimental conditions.[9]
-
Reagent Mixing: Thoroughly mix all reagents, including the cell suspension and this compound dilutions, before adding them to the wells.
-
This compound Specifics
-
What is the optimal concentration range for this compound in cell-based assays? The optimal concentration of this compound can vary depending on the cell line and the specific assay. However, a common starting point for a dose-response curve is between 1 nM and 10 µM.[10] For routine experiments, a concentration of 1-5 µM is often used to achieve maximal FXR activation.[11][12]
-
What is a typical incubation time for this compound treatment? For luciferase reporter assays, an incubation time of 16-24 hours is commonly used to allow for sufficient transcription and translation of the reporter protein.[13][14] For analyzing the expression of endogenous FXR target genes by qPCR or Western blot, shorter incubation times of 4-6 hours may be sufficient to observe changes in mRNA and protein levels.[12]
-
Are there any known off-target effects of this compound? While this compound is considered a selective FXR agonist, like any pharmacological agent, it may exhibit off-target effects at high concentrations.[15] It is crucial to perform dose-response experiments to use the lowest effective concentration to minimize potential off-target activities.[15] If off-target effects are a concern, consider using a structurally different FXR agonist as a control or utilizing FXR knockout/knockdown cells to confirm that the observed effects are indeed FXR-mediated.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound and the closely related FXR agonist GW-4064 in various cell-based assays. Note that optimal conditions may vary between cell lines and experimental setups.
Table 1: EC50 Values of GW-4064 in Different Cell-Based Assays
| Cell Line | Assay Type | EC50 (µM) | Reference |
| HepG2 | Luciferase Reporter Assay | ~0.03 | [16] |
| Huh7 | Luciferase Reporter Assay | ~0.05 | [12] |
| R2C | Luciferase Reporter Assay | < 3 | [14] |
Table 2: Recommended Concentration Ranges and Incubation Times for this compound/GW-4064
| Assay Type | Cell Line | Recommended Concentration | Recommended Incubation Time | Reference |
| Luciferase Reporter Assay | HepG2, Huh7, HEK293T | 0.1 - 10 µM | 16 - 24 hours | [12][13] |
| qPCR for Target Genes | HepG2, Primary Hepatocytes | 1 - 5 µM | 4 - 16 hours | [12][13] |
| Western Blot for Target Proteins | HepG2, Huh7 | 2.5 µM | 4 - 16 hours | [12] |
Experimental Protocols
1. Luciferase Reporter Assay for FXR Activation
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection:
-
Co-transfect cells with an FXR-responsive luciferase reporter plasmid (containing FXREs) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. An FXR expression plasmid can also be co-transfected if endogenous FXR levels are low.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the transfection medium and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 16-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[8]
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[6]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
2. qPCR for FXR Target Gene Expression
-
Cell Seeding and Treatment:
-
Seed cells in a 12-well or 6-well plate and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 6 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse the cells directly in the plate using a suitable lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
-
3. Western Blot for FXR Target Protein Expression
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or 10 cm dish and grow to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 16 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., SHP, FXR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualizations
Caption: FXR signaling pathway activation by this compound.
Caption: Luciferase reporter assay workflow for this compound.
Caption: Troubleshooting flowchart for this compound assays.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. besjournal.com [besjournal.com]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Twisted DNA Increases CRISPR Off-target Effects | The Scientist [the-scientist.com]
- 8. takara.co.kr [takara.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR - PMC [pmc.ncbi.nlm.nih.gov]
GW-406381 unexpected effects on cell viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of GW-406381 in cell-based assays. Our aim is to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during their experiments, particularly concerning unexpected effects on cell viability.
FAQs: Understanding this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor. It is crucial to distinguish it from other compounds with similar naming conventions, such as the Farnesoid X Receptor (FXR) agonist GW4064. The CAS number for this compound is 221148-46-5, and its chemical name is 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine[1].
Q2: Are there any known off-target effects of this compound?
A2: While specific off-target effects of this compound on a wide range of cellular targets have not been extensively documented in publicly available literature, it is a common phenomenon for small molecules to exhibit off-target activities[2][3]. These unintended interactions can sometimes contribute to unexpected experimental outcomes, including cytotoxicity.
Q3: Have adverse effects of this compound been reported in preclinical or clinical studies?
A3: Preclinical and clinical studies are essential for identifying potential adverse effects of investigational drugs[4][5][6]. In clinical trials for osteoarthritis, this compound was observed to have dose-related blood pressure and renovascular effects. While these are systemic effects, they highlight the potential for the compound to have biological activities beyond its primary target.
Troubleshooting Guide: Unexpected Effects on Cell Viability
Researchers may encounter unexpected decreases in cell viability when using this compound. This guide provides a structured approach to troubleshoot these issues.
Initial Assessment of Unexpected Cytotoxicity
If you observe a decrease in cell viability, it is important to systematically evaluate your experimental setup.
Table 1: Initial Troubleshooting Steps
| Issue | Possible Cause | Recommended Action |
| Decreased cell viability at expected non-toxic concentrations | 1. Compound Identity/Purity: The compound may not be this compound or could be of low purity. | 1. Verify the identity and purity of your this compound stock through analytical methods (e.g., LC-MS, NMR). |
| 2. Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to COX-2 inhibition or off-target effects. | 2. Test the compound on a different, well-characterized cell line to see if the effect is reproducible. | |
| 3. Experimental Error: Issues with cell counting, reagent preparation, or incubation times. | 3. Review your experimental protocol for any potential errors. Re-run the experiment with fresh reagents. |
Investigating the Mechanism of Cell Death
Once initial checks are complete, the next step is to characterize the nature of the observed cytotoxicity.
Table 2: Investigating the Type of Cell Death
| Experimental Question | Recommended Assay | Principle |
| Is the compound inducing apoptosis or necrosis? | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells. |
| Is there evidence of caspase activation? | Caspase Activity Assays (e.g., Caspase-3/7, -8, -9) | These assays use a substrate that produces a fluorescent or colorimetric signal when cleaved by active caspases. |
| Is the mitochondrial pathway involved? | Mitochondrial Membrane Potential (MMP) Assays (e.g., JC-1, TMRE) | These fluorescent dyes accumulate in healthy mitochondria. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the known signaling pathway of COX-2 inhibitors and a general workflow for investigating unexpected cytotoxicity.
Caption: Simplified signaling pathway of COX-2 inhibition by this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is it adverse, non-adverse, adaptive or artifact? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors in Experimental Assays
Disclaimer: Initial searches for the kinase off-target profile of GW-406381 did not yield publicly available comprehensive data. This compound is primarily documented as a selective cyclooxygenase-2 (COX-2) inhibitor. To provide a valuable resource for researchers encountering off-target effects in kinase assays, this guide utilizes the well-characterized multi-kinase inhibitor, Dasatinib , as an illustrative example. The principles and methodologies described herein are broadly applicable to the study of other kinase inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a significant concern in research and drug development?
A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[1] In the context of kinase inhibitors, which are designed to block the activity of specific kinase enzymes, off-target binding can lead to the modulation of other signaling pathways.[1] This is a critical concern as it can result in cellular toxicity, misleading experimental outcomes, and adverse side effects in clinical applications.[1]
Q2: How can I determine if the observed cellular phenotype is a result of on-target or off-target inhibition by my kinase inhibitor?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:
-
Use of a structurally unrelated inhibitor for the same target: If a different inhibitor targeting the same primary kinase produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: Introducing a mutated, inhibitor-resistant version of the primary target kinase into the cells should reverse the on-target effects but not the off-target ones.
-
Kinome-wide profiling: Screening the inhibitor against a large panel of kinases can identify its selectivity profile and reveal potential off-target interactions.[1]
Q3: What are the common methodologies for kinase inhibitor profiling to identify off-target interactions?
A3: Several techniques are available to assess the selectivity of kinase inhibitors:
-
Biochemical Assays: These assays use purified recombinant kinases and measure the inhibitor's ability to block their enzymatic activity. Common formats include radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo).[2]
-
Binding Assays: These assays measure the direct binding of an inhibitor to a panel of kinases. The KINOMEscan™ platform, for instance, uses a competition binding assay to determine the dissociation constants (Kd) for a wide range of kinases.[3][4]
-
Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within a cellular context. This can involve measuring the phosphorylation of downstream substrates via methods like Western blotting or phospho-proteomics.
Q4: My kinase inhibitor is showing activity against a wide range of kinases. What does this promiscuity imply?
A4: High promiscuity, or the ability to bind to multiple targets, can have several implications. While it can lead to undesirable off-target effects, in some cases, this "polypharmacology" can be beneficial, contributing to the drug's overall therapeutic efficacy by modulating multiple disease-relevant pathways.[5] However, for a research tool compound, high promiscuity can complicate the interpretation of experimental results.
Troubleshooting Guide for Kinase Assays
This guide addresses common issues encountered during in vitro kinase assays designed to assess inhibitor specificity.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High variability between replicate wells | Pipetting errors, inconsistent reagent mixing, or edge effects on the assay plate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all reagents before dispensing.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | Reduced standard deviation between replicates and more reliable data. |
| Low signal-to-background ratio | Suboptimal enzyme concentration, substrate concentration, or ATP concentration. Inactive enzyme. | - Titrate the kinase to find a concentration that gives a robust signal without being in excess.- Determine the Km of the substrate and use a concentration at or near the Km.- Use an ATP concentration close to the Km of the kinase, as high concentrations can be difficult to inhibit competitively.- Verify enzyme activity with a known positive control inhibitor. | An increased assay window, allowing for more sensitive detection of inhibition. |
| Inhibitor appears inactive or has a very high IC50 | Inhibitor insolubility, degradation, or incorrect concentration. High enzyme or ATP concentration. | - Check the solubility of the inhibitor in the assay buffer.- Prepare fresh inhibitor dilutions for each experiment.- Verify the concentration of the inhibitor stock solution.- Re-optimize enzyme and ATP concentrations as described above. | Accurate determination of the inhibitor's potency. |
| False positives (inhibition by a compound not expected to be active) | Compound precipitation at high concentrations, interference with the assay detection method (e.g., fluorescence quenching), or non-specific inhibition. | - Visually inspect wells for precipitation.- Run the compound in a control assay without the kinase to check for assay interference.- Use an orthogonal assay with a different detection method to confirm activity. | Elimination of artifactual inhibition and confirmation of true hits. |
Quantitative Data: Kinase Selectivity Profile of Dasatinib
The following table summarizes the inhibitory activity of Dasatinib against its primary targets and a selection of its known off-targets. The data is presented as dissociation constants (Kd), where a lower value indicates a stronger binding affinity.
| Kinase | Kd (nM) | Kinase Family | Primary/Off-Target |
| ABL1 | <0.5 | Tyrosine Kinase | Primary |
| SRC | <0.5 | Tyrosine Kinase | Primary |
| LCK | <0.5 | Tyrosine Kinase | Primary |
| LYN | <0.5 | Tyrosine Kinase | Primary |
| YES1 | <0.5 | Tyrosine Kinase | Primary |
| KIT | 1.1 | Tyrosine Kinase | Off-Target |
| EPHA2 | 1.3 | Tyrosine Kinase | Off-Target |
| PDGFRB | 1.6 | Tyrosine Kinase | Off-Target |
| DDR1 | 2.6 | Tyrosine Kinase | Off-Target |
| BTK | 5.0 | Tyrosine Kinase | Off-Target |
| p38α (MAPK14) | 22 | Serine/Threonine Kinase | Off-Target |
| c-FMS | 30 | Tyrosine Kinase | Off-Target |
| RIPK2 | 41 | Serine/Threonine Kinase | Off-Target |
Data compiled from publicly available kinome scan datasets. The specific values may vary slightly between different assay platforms and conditions.
Experimental Protocols
General Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a typical workflow for determining the IC50 of an inhibitor against a specific kinase.
1. Reagent Preparation:
- Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- Prepare the kinase solution by diluting the kinase stock in the reaction buffer to the desired concentration.
- Prepare the substrate/ATP mix by diluting the substrate and ATP to the desired concentrations in the reaction buffer.
- Prepare serial dilutions of the inhibitor in the reaction buffer.
2. Kinase Reaction:
- Add a small volume (e.g., 5 µL) of the inhibitor dilutions or vehicle control to the wells of a microplate.
- Add the diluted kinase solution (e.g., 2.5 µL) to each well.
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2.5 µL) to each well.
- Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
3. Detection:
- Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent (e.g., 10 µL).
- Incubate for 40 minutes at room temperature to deplete the remaining ATP.
- Add the Kinase Detection Reagent (e.g., 20 µL) to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Interpreting Unexpected Phenotypes with GW-406381
Welcome to the technical support center for GW-406381. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve unexpected phenotypes and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. By selectively inhibiting COX-2, this compound is expected to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results can arise from several factors. One of the most common is variability in the preparation and storage of this compound. This compound, like many small molecules, can be sensitive to storage conditions and solvent choice. Ensure that you are following a consistent protocol for solubilization and storage. Another potential cause is cellular context. The effects of COX-2 inhibition can vary significantly between different cell types and experimental conditions. Finally, ensure that your assays are well-validated and that you are including appropriate positive and negative controls in every experiment.
Q3: I am observing a phenotype that is not consistent with COX-2 inhibition. What could be the cause?
A3: Observing a phenotype that is not readily explained by the canonical COX-2 pathway can be due to several factors. These include:
-
Off-target effects: While this compound is a selective COX-2 inhibitor, like any pharmacological agent, it may interact with other proteins, especially at higher concentrations. These unintended interactions are known as off-target effects and can lead to unexpected biological responses.
-
Downstream effects of COX-2 inhibition: The inhibition of prostaglandin synthesis can have far-reaching consequences in cellular signaling that may not be immediately obvious. These downstream effects can vary depending on the specific cellular context.
-
Compound purity and stability: Impurities in the compound or degradation over time can lead to unexpected activities. It is crucial to use a high-purity compound and to store it correctly.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Changes
You are treating a cell line with this compound and observe a significant change in cell viability or proliferation that is not expected based on the known role of COX-2 in these cells.
Troubleshooting Steps:
-
Confirm the Identity and Purity of this compound:
-
Verify the source and lot number of your compound.
-
If possible, have the compound's identity and purity confirmed by an independent analytical method (e.g., LC-MS, NMR).
-
-
Perform a Dose-Response Curve:
-
Test a wide range of this compound concentrations to determine if the effect is dose-dependent. Off-target effects are often more pronounced at higher concentrations.
-
-
Use a Rescue Experiment:
-
If the observed phenotype is due to COX-2 inhibition, it should be "rescued" by the addition of downstream products of the COX-2 pathway, such as prostaglandin E2 (PGE2).
-
-
Employ a Structurally Unrelated COX-2 Inhibitor:
-
Treat your cells with another selective COX-2 inhibitor (e.g., celecoxib, rofecoxib) to see if it reproduces the same phenotype. If it does, the effect is more likely to be on-target.
-
Experimental Protocol: Rescue Experiment for Unexpected Cytotoxicity
Objective: To determine if the observed cytotoxic effect of this compound is due to the inhibition of the COX-2 pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Prostaglandin E2 (PGE2)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a dose-response curve of this compound in your cell culture medium.
-
Prepare a solution of PGE2 at a concentration known to be biologically active in your cell type (typically in the low micromolar range).
-
Treat cells with this compound alone, PGE2 alone, and a combination of this compound and PGE2. Include a vehicle control (e.g., DMSO).
-
Incubate for a period appropriate to observe the cytotoxic effect (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Analyze the data. If the addition of PGE2 reverses the cytotoxic effect of this compound, it suggests the effect is on-target.
Issue 2: Contradictory Results in Different Assays
You are observing that this compound is potent in a biochemical assay (e.g., inhibiting recombinant COX-2) but shows little to no effect in a cell-based assay.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
This compound may have poor permeability into the specific cell type you are using. Consider using a cell line with known permeability to similar compounds or perform a cellular uptake assay.
-
-
Check for Drug Efflux:
-
Cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein). You can test this by co-incubating with a known efflux pump inhibitor.
-
-
Evaluate Compound Stability in Culture Medium:
-
This compound may be unstable in your cell culture medium. You can assess its stability over time by incubating it in the medium and then analyzing its concentration by HPLC.
-
-
Consider Cellular Metabolism:
-
The cells may be metabolizing this compound into an inactive form.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Cyclooxygenase-2 (COX-2) | [1][2] |
| Selectivity | Selective for COX-2 over COX-1 | [1] |
| In Vivo Efficacy | Effective in animal models of neuropathic and inflammatory pain | [2] |
Visualizations
Signaling Pathway of this compound Action
Caption: Canonical signaling pathway of this compound.
Experimental Workflow for Troubleshooting Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected results.
References
GW-406381 dose-response curve not fitting
Welcome to the technical support center for GW-406381. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and to provide answers to frequently asked questions regarding the use of this compound.
Troubleshooting Guide: this compound Dose-Response Curve Not Fitting
A common issue encountered during in-vitro studies is the failure to obtain a classic sigmoidal dose-response curve. This guide provides a systematic approach to troubleshooting and resolving this problem.
Question: My dose-response curve for this compound is not fitting a standard sigmoidal model. What are the possible causes and how can I fix it?
Answer: A non-ideal dose-response curve can manifest as a flat line, a U-shaped curve, a curve with a very shallow slope, or high variability between replicates. The underlying causes can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
Step 1: Verify Compound Integrity and Solubility
Poor solubility is a frequent cause of an inconsistent dose-response. At concentrations above its solubility limit, the compound may precipitate, leading to a plateau or even a decrease in the observed effect at higher concentrations.
Troubleshooting Protocol:
-
Visual Inspection: Prepare the highest concentration of this compound in your assay medium. Visually inspect the solution for any cloudiness or precipitate, both immediately after preparation and after the incubation period at 37°C.
-
Solubility Test: Perform a simple solubility test. Prepare a serial dilution of this compound in the assay medium and measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or enzyme activity. Run a solvent control curve.
Step 2: Optimize Assay Conditions
The observed potency of a COX-2 inhibitor can be highly dependent on the specific assay conditions.[1]
Troubleshooting Protocol:
-
Substrate Concentration: The concentration of arachidonic acid can influence the apparent IC50 of competitive inhibitors.[2] If using a purified enzyme or cell lysate, determine the Km of arachidonic acid for your COX-2 enzyme and use a substrate concentration at or below the Km.
-
Enzyme/Cell Density: Titrate the amount of enzyme or the number of cells per well to ensure the assay signal is within the linear range of the detection method.
-
Incubation Time: For time-dependent inhibitors, the incubation time with the compound can affect the IC50. Perform a time-course experiment to determine an optimal incubation time.
-
Assay Readout: Ensure the chosen readout (e.g., colorimetric, fluorescent, luminescent) is stable and not prone to artifacts. For example, some compounds can interfere with fluorescent or luminescent readouts.
Step 3: Evaluate Cell Health and Biological Response
At high concentrations, compounds can exert off-target effects or cytotoxicity, which can confound the dose-response data.
Troubleshooting Protocol:
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, LDH release) using the same cell line, compound concentrations, and incubation times as your primary assay. A decrease in cell viability at higher concentrations can lead to a U-shaped or descending dose-response curve.
-
Cell Morphology and Confluency: Visually inspect the cells under a microscope before and after treatment to ensure they are healthy and at an appropriate confluency. Cells that are stressed or overly confluent may respond differently to the inhibitor.
-
Positive Control: Always include a well-characterized COX-2 inhibitor (e.g., celecoxib) as a positive control. This will help to validate that the assay system is working as expected.
Step 4: Data Analysis and Curve Fitting
The way the data is analyzed can also contribute to a poor curve fit.
Troubleshooting Protocol:
-
Data Normalization: Ensure your data is properly normalized. The "zero" effect should be the signal from vehicle-treated cells, and the "100%" effect should be the signal from a positive control inhibitor at a saturating concentration or from untreated cells, depending on the assay design.
-
Curve Fitting Model: Use a non-linear regression model with a variable slope (four-parameter logistic equation). Do not force the curve to a specific model if the data does not support it.
-
Outlier Removal: Carefully examine your data for outliers. However, outlier removal should be done with caution and with a clear statistical justification.
Experimental Protocols
Protocol 1: General Cell-Based COX-2 Inhibition Assay
This protocol provides a general framework for measuring this compound-mediated inhibition of COX-2 activity in a cell-based assay.
-
Cell Culture: Plate cells (e.g., macrophages, endothelial cells) in a 96-well plate and culture until they reach 80-90% confluency.
-
Induction of COX-2 Expression: If necessary, induce COX-2 expression by treating the cells with an appropriate stimulus (e.g., lipopolysaccharide [LPS] for macrophages).
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., celecoxib) in the assay medium. Add the compounds to the cells and incubate for the desired period (e.g., 1-2 hours).
-
Arachidonic Acid Stimulation: Add arachidonic acid to the cells to initiate the COX-2 reaction.
-
Measurement of Prostaglandin Production: After a short incubation with arachidonic acid, collect the supernatant and measure the concentration of a specific prostaglandin (e.g., PGE2) using an ELISA kit.
-
Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Whole Blood Assay for COX-2 Activity
The human whole blood assay is considered a more physiologically relevant in-vitro model.[1][3]
-
Blood Collection: Collect fresh human blood containing an anticoagulant.
-
Compound Incubation: Aliquot the blood into tubes and add serial dilutions of this compound. Incubate for a predetermined time.
-
COX-2 Induction and Stimulation: Add LPS to induce COX-2 expression and activity.
-
Measurement of Prostaglandin Production: After incubation, centrifuge the blood to separate the plasma. Measure the PGE2 concentration in the plasma using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 as described above.
Data Presentation
| Parameter | This compound | Celecoxib (Reference) | Notes |
| Target | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) | Both are selective COX-2 inhibitors. |
| Typical In-Vitro IC50 | Varies significantly with assay conditions | Varies significantly with assay conditions | IC50 values are highly dependent on the assay system used (e.g., purified enzyme vs. whole blood).[1] |
| Solubility | Poor aqueous solubility is a potential issue. | Generally better characterized. | It is crucial to experimentally verify the solubility in your specific assay buffer. |
Mandatory Visualizations
Caption: Simplified signaling pathway of COX-2 inhibition by this compound.
Caption: Troubleshooting workflow for a non-fitting this compound dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Q2: Why is my dose-response curve U-shaped? A2: A U-shaped or biphasic dose-response curve can be caused by several factors. At high concentrations, this compound might be causing cytotoxicity, which can lead to a decrease in the measured response that is independent of COX-2 inhibition. It is also possible that the compound has off-target effects at higher concentrations that counteract the primary inhibitory effect. Running a concurrent cytotoxicity assay is essential to investigate this.
Q3: The slope of my dose-response curve is very shallow. What does this mean? A3: A shallow slope (Hill slope < 1) can indicate several things, including positive cooperativity in binding, complex biological responses, or potential issues with the assay, such as compound degradation or non-equilibrium conditions. It may also suggest that the compound's mechanism of action is more complex than simple competitive inhibition.
Q4: I'm not seeing any inhibition at any concentration. What should I do? A4: First, verify the identity and purity of your this compound stock. If the compound is correct, check the activity of your COX-2 enzyme using a known inhibitor as a positive control. If the positive control works, the issue may be with the this compound stock solution preparation or its solubility in the assay medium. Also, ensure that COX-2 is expressed and active in your chosen cell line or that the purified enzyme is active.
Q5: Can I use a different assay to confirm my results? A5: Yes, using an orthogonal assay is a highly recommended approach to validate your findings. If you are using a cell-based assay that measures prostaglandin production, you could try a purified enzyme assay or a whole blood assay. Different assay formats have different strengths and weaknesses, and consistent results across multiple platforms will increase confidence in your data.
References
Technical Support Center: GW-406381 Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in GW-406381 (also known as GW-4064) reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in reporter assays?
A1: this compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2] In reporter assays, this compound is used to activate FXR and subsequently drive the expression of a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter. This allows for the study of FXR activation and the screening of potential FXR modulators.
Q2: What is a typical signal-to-background ratio I should expect in a this compound reporter assay?
A2: The signal-to-background ratio can vary depending on the cell line, reporter construct, and assay conditions. However, well-optimized assays can achieve significant fold inductions. For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for FXR antagonist discovery reported signal-to-background ratios of approximately 8 to 9.5.[3] In a mammalian one-hybrid system, the natural FXR agonist CDCA produced a signal-to-noise ratio of 10.
Q3: Can this compound have off-target effects that contribute to high background?
A3: Yes. Studies have shown that this compound can activate empty luciferase reporters in cells that do not express FXR, such as HEK-293T cells.[4][5] This FXR-independent activity can be mediated through other cellular targets, including multiple G protein-coupled receptors like histamine receptors.[4][5][6] This is a critical consideration when troubleshooting high background signals.
Troubleshooting Guide: High Background Signal
High background in your this compound reporter assay can obscure genuine signals and lead to unreliable data. The following guide provides potential causes and solutions to help you troubleshoot this common issue.
Potential Cause 1: Reagent and Sample Contamination
| Specific Issue | Recommended Solution |
| Bacterial or Fungal Contamination: | Visually inspect cell culture media and reagents for any signs of contamination. If contamination is suspected, discard all contaminated materials, thoroughly clean incubators and hoods, and use fresh, sterile reagents. |
| Cross-Contamination between Wells: | Use fresh pipette tips for each well and reagent. Prepare master mixes to reduce pipetting variability.[7] |
| Endotoxin Contamination in Plasmid DNA: | Use high-quality, endotoxin-free plasmid purification kits for preparing your reporter and expression vectors. Endotoxins can induce cellular stress responses and affect reporter gene expression.[8] |
Potential Cause 2: Assay Conditions and Plate Choice
| Specific Issue | Recommended Solution |
| Inappropriate Microplate Type: | For luminescence assays, use opaque, white-walled plates to maximize signal reflection and minimize well-to-well crosstalk.[7][8] Black plates are suitable for fluorescence assays to reduce background fluorescence. |
| High Autofluorescence/Autoluminescence from Media Components: | Phenol red and certain components in fetal bovine serum (FBS) can contribute to background signals.[8] Use phenol red-free media and consider using charcoal-stripped FBS to remove endogenous hormones and lipids.[1] |
| Sub-optimal Cell Seeding Density: | Optimize cell seeding density. Overly confluent or sparse cells can lead to inconsistent results and higher background. |
Potential Cause 3: Reporter System and Transfection Issues
| Specific Issue | Recommended Solution |
| High Basal Promoter Activity of the Reporter Construct: | The promoter driving your reporter gene may have high basal activity in your chosen cell line. Consider using a reporter construct with a weaker basal promoter or a different response element. |
| Excessive Luciferase Expression: | High luciferase expression can lead to signal saturation and increased background.[8][9] To address this, you can: - Reduce the amount of reporter plasmid used during transfection. - Decrease the incubation time with this compound. - Dilute the cell lysate before measuring luciferase activity.[9] |
| Inefficient Transfection or Cell Line Issues: | Low transfection efficiency can lead to a poor signal-to-background ratio. Optimize your transfection protocol for the specific cell line you are using. Ensure the cell line has not been passaged too many times, which can lead to genetic drift and altered responses. |
Potential Cause 4: this compound-Specific Effects
| Specific Issue | Recommended Solution |
| FXR-Independent Effects of this compound: | As mentioned in the FAQs, this compound can activate reporter genes independently of FXR.[4][5][6] To test for this: - Run a control experiment in a cell line that does not express FXR (e.g., some stocks of HEK-293T).[6] - Include a control with an empty vector (without the FXR response element) to see if this compound still induces a signal.[4] |
| High Concentration of this compound: | Using an excessively high concentration of this compound can lead to off-target effects and cytotoxicity, both of which can increase background. Perform a dose-response curve to determine the optimal concentration that gives a robust signal without causing high background or toxicity. The EC50 of GW-4064 for FXR is in the nanomolar range.[1][10][11] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various studies. These values can serve as a reference for optimizing your own assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 65 nM | CV1 | Luciferase Reporter Assay | [1][10] |
| EC50 | 41 nM | HG5LN-hFXR | Luciferase Reporter Assay | [11] |
| EC50 | 100 nM | - | FRET Assay (SRC-1 recruitment) | [12] |
| Signal-to-Background Ratio | ~8.3 - 9.5 | - | TR-FRET Assay | [3] |
| Z'-factor | 0.70 - 0.78 | - | TR-FRET Assay | [3] |
| Z'-factor | 0.65 | - | Mammalian One-Hybrid Assay |
Experimental Protocols
Key Experiment: this compound FXR Reporter Gene Assay
This protocol provides a general framework. Specific details may need to be optimized for your cell line and reporter system.
-
Cell Seeding:
-
Plate cells (e.g., HEK293T, HepG2) in a 96-well, white, clear-bottom plate at a pre-optimized density to reach 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing your FXR expression vector, the FXR-responsive luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for dual-luciferase assays).
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
If using a dual-luciferase system, subsequently add the stop-and-glow reagent and measure the control (e.g., Renilla) luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control luciferase signal (if applicable).
-
Subtract the background signal from the vehicle control wells.
-
Plot the normalized luminescence against the this compound concentration to determine the EC50 value.
-
Visualizations
FXR Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW-406381
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW-406381. The information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low water solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Ensure the final concentration of DMSO in your experimental system is kept low (typically below 0.5%) to avoid solvent-induced effects.[3]
Q2: How should I store my this compound stock solution?
A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation. For ease of use and to avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots.[3] If the compound is noted to be light-sensitive, protect the solution from light.
Q3: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds like this compound.[4] To address this, you can try several approaches:
-
Increase the solvent concentration: If your experimental system allows, a slightly higher final concentration of the organic solvent (e.g., DMSO) may help to keep the compound in solution.
-
Use a solubilizing agent: The use of surfactants or other solubilizing agents compatible with your experimental setup might be necessary.
-
Sonication: Briefly sonicating the solution after dilution may help to redissolve any precipitate.
-
Warm the solution: Gently warming the solution might increase the solubility. However, be cautious as heat can also accelerate degradation.
Q4: I am not observing the expected biological activity with this compound. What are the possible reasons?
A4: A lack of biological activity can stem from several factors:
-
Compound Degradation: The compound may have degraded during storage or in the experimental medium.
-
Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.
-
Incorrect Concentration: Verify your calculations and dilution steps.
-
Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.[5]
Troubleshooting Guide
The following table provides a structured approach to troubleshooting common issues with this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in stock solution | Solvent evaporation, temperature fluctuations, or compound instability. | Gently warm the solution and vortex. If the precipitate does not dissolve, the solution may be supersaturated or the compound may have degraded. Consider preparing a fresh stock solution. |
| Precipitate forms upon dilution in aqueous buffer/media | Low aqueous solubility of this compound.[4] | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay. Use a vehicle control with the same solvent concentration. Consider using a formulation with solubilizing agents. |
| Inconsistent or no biological activity | Compound degradation, precipitation, or inaccurate concentration. | Verify the integrity of the stock solution. Visually inspect for precipitation in the final assay medium. Prepare a fresh dilution from the stock solution. Perform a dose-response curve to ensure the correct concentration range is being tested. |
| High background signal or off-target effects | Solvent toxicity or compound aggregation. | Ensure the final solvent concentration is non-toxic to your system (typically <0.5% for DMSO).[3] Filter the diluted solution to remove any aggregates. Evaluate for off-target effects by using appropriate controls.[6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solution over time.
1. Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental buffer or medium
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
2. Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the desired final concentration in your experimental buffer or medium.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis:
-
Monitor the peak area of the this compound parent compound at each time point.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: Troubleshooting GW-406381 (GW4064) Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling cytotoxicity associated with GW-406381, a potent synthetic agonist of the Farnesoid X Receptor (FXR), also known as GW4064.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as GW4064, is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2] In many cell types, activation of FXR by GW4064 can lead to the regulation of target gene expression, influencing processes such as cell proliferation, apoptosis, and inflammation.[2][3][4]
Q2: Is cytotoxicity an expected outcome when treating cell lines with this compound?
A2: Yes, in many cancer cell lines, this compound has been observed to induce cytotoxicity and apoptosis.[5][6][7] This effect is often dose- and time-dependent and can be a desired outcome in cancer research. However, unexpected or excessive cytotoxicity in non-cancerous cell lines or at low concentrations may indicate an issue with the experimental setup.
Q3: What are the typical concentration ranges for observing a cytotoxic effect of this compound?
A3: The effective concentration of this compound for inducing cytotoxicity can vary significantly between cell lines. For example, the half-maximal inhibitory concentration (IC50) in colorectal cancer cell lines HCT116 and CT26 has been reported to be around 6.9 µM and 6.4 µM, respectively.[5][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: What is the underlying mechanism of this compound-induced cytotoxicity?
A4: this compound-induced cytotoxicity is often mediated by the induction of apoptosis, primarily through the intrinsic pathway.[6] This involves the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases (e.g., caspase-3).[9] In some contexts, the MAPK/ERK1/2 signaling pathway has also been implicated.[5]
Q5: Can this compound exhibit off-target effects that contribute to cytotoxicity?
A5: Yes, studies have shown that in certain cell lines, such as MCF-7 breast cancer cells and HEK-293T cells, this compound can induce apoptosis through an FXR-independent mechanism.[10][11] This off-target effect may be mediated by interactions with other cellular targets, including histamine receptors (H1, H2, and H4).[10][11][12] This is a critical consideration when interpreting experimental results.
Troubleshooting Guides
Issue 1: Excessive or Unexpected Cytotoxicity
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Step: Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal range for your desired effect.
Possible Cause 2: Extended Exposure Time
-
Troubleshooting Step: Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, 72 hours) of this compound treatment. Shorter incubation times may be sufficient to observe the desired effect without causing excessive cell death.
Possible Cause 3: Cell Line Sensitivity
-
Troubleshooting Step: Review the literature for data on the sensitivity of your specific cell line to FXR agonists. If your cell line is known to be highly sensitive, consider using a lower concentration range.
Possible Cause 4: Off-Target Effects
-
Troubleshooting Step: To investigate potential FXR-independent effects, consider using a cell line with low or no FXR expression as a negative control. Alternatively, co-treatment with an FXR antagonist can help elucidate the contribution of FXR activation to the observed cytotoxicity. The use of selective histamine receptor antagonists can also help to probe for off-target effects.[10][11]
Issue 2: Inconsistent or No Cytotoxic Effect
Possible Cause 1: Low Concentration of this compound
-
Troubleshooting Step: Increase the concentration of this compound in your experiments. Ensure that the compound is fully dissolved in the vehicle (e.g., DMSO) and then in the culture medium.
Possible Cause 2: Short Exposure Time
-
Troubleshooting Step: Extend the incubation time of your experiment. Some cell lines may require longer exposure to exhibit a cytotoxic response.
Possible Cause 3: Cell Line Resistance
-
Troubleshooting Step: Your cell line may be resistant to the cytotoxic effects of this compound. This could be due to high expression of anti-apoptotic proteins or other resistance mechanisms. Consider using a different cell line or combining this compound with other agents to enhance its efficacy.
Possible Cause 4: Reagent Quality
-
Troubleshooting Step: Ensure the quality and purity of your this compound compound. Purchase from a reputable supplier and store it correctly according to the manufacturer's instructions.
Data Presentation
Table 1: Reported IC50 Values of this compound (GW4064) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HCT116 | Colorectal Cancer | 6.9 | Not Specified | [5][8] |
| CT26 | Colorectal Cancer | 6.4 | Not Specified | [5][8] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | ~3 (significant apoptosis) | 24-48 | [9] |
| EC109 | Esophageal Squamous Cell Carcinoma | ~1.5-3 (significant apoptosis) | 48 | [9] |
| HeLa | Cervical Cancer | 1-5 (dose-dependent apoptosis) | 24-48 | [13] |
| Siha | Cervical Cancer | 1-3 (dose-dependent apoptosis) | 48 | [13] |
| GBC-SD | Biliary Tract Cancer | >5 (used in combination) | Not Specified | [2] |
| RBE | Biliary Tract Cancer | >5 (used in combination) | Not Specified | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.[14][15]
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay in a 6-well plate.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[3][5][7][10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as desired.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[4][6][16][17][18]
Mandatory Visualization
Caption: FXR-dependent apoptotic signaling pathway induced by this compound.
Caption: Potential FXR-independent cytotoxic pathway of this compound.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. kumc.edu [kumc.edu]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Activation of FXR Suppresses Esophageal Squamous Cell Carcinoma Through Antagonizing ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 4.4. Caspase Activation Assay [bio-protocol.org]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of GW-406381 and Other FXR Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the farnesoid X receptor (FXR) agonist GW-406381 and other compounds in its class. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies, particularly concerning poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. While potent in vitro, this compound and similar FXR agonists often exhibit poor oral bioavailability in animal studies, which can hinder the translation of promising in vitro results to in vivo efficacy.
Q2: What are the common causes of poor oral bioavailability for FXR agonists like this compound?
The primary reasons for the low oral bioavailability of many FXR agonists include:
-
Poor Aqueous Solubility: Many compounds in this class are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: These compounds can be heavily metabolized in the gut wall and/or liver before reaching systemic circulation.[4]
-
Efflux Transporter Activity: The drug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q3: How can I improve the oral bioavailability of my FXR agonist?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized form.[5]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution.[1]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Exposure After Oral Dosing
Symptoms:
-
Low Cmax and AUC values in pharmacokinetic studies.
-
High inter-animal variability in plasma concentrations.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution | Optimize Formulation: Develop a formulation to enhance solubility, such as a SEDDS, solid dispersion, or nanoparticle formulation.[1][5] For initial studies, a solution in a vehicle like PEG 400 or a suspension with a wetting agent can be used. |
| High First-Pass Metabolism | Administer with an Inhibitor: Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) to assess the impact of first-pass metabolism. This is a mechanistic tool and not a formulation strategy for development. |
| Efflux by Transporters | Use a P-gp Inhibitor: Co-administer with a P-gp inhibitor to determine if efflux is a major contributor to poor absorption. This can help in understanding the absorption barriers. |
| Food Effects | Standardize Feeding Regimen: Ensure consistent fasting or feeding protocols across all study animals to minimize variability. The presence of food can significantly impact the absorption of some drugs.[4] |
Issue 2: Discrepancy Between In Vitro Permeability and In Vivo Absorption
Symptom:
-
High permeability in in vitro models (e.g., Caco-2 assays) but low oral bioavailability in animal models.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism in Gut or Liver | Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound. This can help identify the primary site of metabolism. |
| Efflux in the GI Tract | Perform Bidirectional Caco-2 Assay: A bidirectional Caco-2 assay can determine the efflux ratio and identify if the compound is a substrate for efflux transporters like P-gp. |
| Poor Solubility in GI Fluids | Assess Solubility in Simulated GI Fluids: Determine the solubility of the compound in simulated gastric and intestinal fluids (SGF and SIF) to better predict its in vivo dissolution. |
Quantitative Data for FXR Agonists
The following tables summarize pharmacokinetic data for two non-steroidal FXR agonists, GW4064 and WAY-362450, in rats. This data can serve as a reference for what to expect with similar compounds.
Table 1: Oral Pharmacokinetic Parameters of FXR Agonists in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) | Reference |
| GW4064 | N/A | N/A | N/A | N/A | 10 | [6] |
| WAY-362450 | N/A | N/A | 25 | N/A | 38 | [6] |
N/A: Data not available in the cited literature.
Experimental Protocols
Oral Gavage in Rats
This protocol outlines the standard procedure for administering a compound orally to a rat.
-
Animal Preparation: Fast rats overnight (12-16 hours) with free access to water. Weigh each animal immediately before dosing to calculate the correct dose volume.[4]
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the rat (typically 16-18 gauge, 2-3 inches long with a rounded tip).[7]
-
Restraint: Gently but firmly restrain the rat to immobilize its head and align the esophagus.[1]
-
Administration: Carefully insert the gavage needle into the mouth, advancing it along the palate until it passes into the esophagus. Administer the dose slowly.[1][7]
-
Post-Dosing Monitoring: Observe the animal for any signs of distress for at least 10 minutes after dosing.[8]
Intravenous Administration in Rats
This protocol describes the procedure for intravenous administration via the tail vein.
-
Animal Preparation: Place the rat in a restraining device. To dilate the tail veins, warm the tail using a heat lamp or warm water.[9]
-
Catheterization: Aseptically insert a catheter into a lateral tail vein.
-
Administration: Administer the drug solution as a bolus or infusion. The maximum volume for a bolus injection is typically 5 ml/kg.[10]
-
Flushing: Flush the catheter with sterile saline to ensure the full dose is delivered.
-
Post-Dosing Care: Apply gentle pressure to the injection site upon removal of the catheter to prevent bleeding. Monitor the animal for any adverse reactions.
Plasma Sample Collection and Analysis
This protocol details the steps for collecting and analyzing plasma samples to determine drug concentration.
-
Blood Collection: At predetermined time points after dosing, collect blood samples (typically via a cannulated vessel or cardiac puncture for terminal samples) into tubes containing an anticoagulant (e.g., EDTA).[11]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[4]
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.[11]
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile or methanol.[12]
-
Chromatography: Separate the analyte from endogenous plasma components using a suitable HPLC column.
-
Mass Spectrometry: Quantify the analyte using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: FXR signaling pathway in the regulation of bile acid synthesis.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for formulation development and in vivo testing.
Logical Troubleshooting Flowchart for Poor Oral Bioavailability
Caption: Troubleshooting flowchart for poor oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 8. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. optibrium.com [optibrium.com]
- 12. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating GW-406381-Induced Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers avoid cellular stress when using the selective COX-2 inhibitor, GW-406381. The information is based on established mechanisms of cellular stress induced by NSAIDs and other selective COX-2 inhibitors, providing a framework for proactive experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.
Q2: What are the potential sources of cellular stress when using this compound?
A2: While direct studies on this compound-induced cellular stress are limited, data from other selective COX-2 inhibitors and NSAIDs suggest that potential sources of cellular stress may include:
-
Mitochondrial Dysfunction: Inhibition of the electron transport chain and uncoupling of oxidative phosphorylation can lead to decreased ATP production and mitochondrial membrane potential.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity can lead to damage of cellular components.
-
Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis in the ER can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.
Q3: What are the visible signs of cellular stress in my cell cultures treated with this compound?
A3: Visual signs of cellular stress under a microscope can include:
-
Changes in cell morphology (e.g., rounding up, detachment from the culture plate).
-
Increased number of floating, dead cells.
-
Reduced cell proliferation and confluency compared to vehicle-treated controls.
-
Presence of apoptotic bodies (small, membrane-bound vesicles).
Q4: Can co-treatment with other compounds mitigate this compound-induced cellular stress?
A4: Yes, co-treatment with antioxidants may help mitigate cellular stress. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to protect against NSAID-induced toxicity by replenishing intracellular glutathione levels and scavenging ROS.[1][2] The effectiveness of NAC or other antioxidants would need to be empirically determined for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Cell Viability/Increased Cell Death | High concentration of this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT or MTS) to determine the IC50 and a suitable working concentration. |
| Cell type is particularly sensitive to COX-2 inhibition. | Consider using a more resistant cell line if appropriate for your research question. | |
| Prolonged exposure to this compound. | Optimize the incubation time. It's possible that shorter exposure times are sufficient to achieve the desired effect without causing significant cellular stress. | |
| Increased Reactive Oxygen Species (ROS) Levels | This compound is inducing oxidative stress. | Co-treat with an antioxidant such as N-acetylcysteine (NAC). Perform a dose-response for NAC to find the optimal protective concentration.[1][2] |
| The cell culture medium is deficient in antioxidants. | Ensure your culture medium is fresh and properly supplemented. | |
| Decreased Mitochondrial Membrane Potential | This compound is causing mitochondrial dysfunction. | Consider co-treatment with a mitochondrial-protective agent. |
| Off-target effects of this compound. | Verify the specificity of the observed effects by using another selective COX-2 inhibitor or by using a genetic approach (e.g., siRNA knockdown of COX-2). | |
| Upregulation of ER Stress Markers | This compound is inducing the unfolded protein response. | Reduce the concentration of this compound. |
| Investigate the specific pathways of the UPR that are activated to better understand the mechanism of stress. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate this compound-induced cellular stress.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and establishing a suitable working concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include vehicle-only and positive controls.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in warm PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
TMRE stock solution (e.g., 10 mM in DMSO)
-
Positive control for depolarization (e.g., CCCP or FCCP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
During the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM.
-
For the positive control, add CCCP (e.g., 10 µM) for the last 5-10 minutes of incubation.
-
Wash the cells with warm PBS.
-
Image the cells immediately using a fluorescence microscope with a TRITC filter set, or analyze by flow cytometry. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Detection of ER Stress Markers by Western Blot
This protocol outlines the detection of key ER stress proteins such as GRP78 (BiP) and phosphorylated eIF2α.
Materials:
-
Cells of interest
-
This compound
-
Positive control for ER stress (e.g., tunicamycin or thapsigargin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and controls as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 98 ± 4 |
| 10 | 85 ± 6 |
| 25 | 60 ± 8 |
| 50 | 42 ± 5 |
| 100 | 25 ± 7 |
Table 2: Assessment of Cellular Stress Markers after this compound Treatment
| Treatment | Relative ROS Levels (Fold Change) | Mitochondrial Membrane Potential (% of Control) | GRP78 Expression (Fold Change) | p-eIF2α/total eIF2α Ratio |
| Vehicle Control | 1.0 | 100 | 1.0 | 1.0 |
| This compound (25 µM) | 2.5 ± 0.3 | 70 ± 5 | 1.8 ± 0.2 | 2.1 ± 0.4 |
| This compound (25 µM) + NAC (5 mM) | 1.2 ± 0.2 | 92 ± 6 | 1.1 ± 0.1 | 1.2 ± 0.3 |
| Positive Control (H₂O₂) | 4.0 ± 0.5 | - | - | - |
| Positive Control (CCCP) | - | 30 ± 4 | - | - |
| Positive Control (Tunicamycin) | - | - | 3.5 ± 0.4 | 4.2 ± 0.6 |
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Validating GW-406381 Activation of FXR Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesoid X receptor (FXR) agonist GW-406381 with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the efficacy and methodology of activating FXR target genes.
Comparative Analysis of FXR Agonist Potency
The potency of this compound and other FXR agonists is a critical factor in their experimental application. The following table summarizes the half-maximal effective concentrations (EC50) for this compound (often used interchangeably with its close analog GW-4064 in literature), Obeticholic Acid (OCA), and Chenodeoxycholic Acid (CDCA) in activating FXR.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| GW-4064 | Luciferase Reporter | CHO | 15 | [1] |
| GW-4064 | Luciferase Reporter | HEK293 | - | [1] |
| Obeticholic Acid (OCA) | Luciferase Reporter | HEK293 | 130 | [1] |
| Obeticholic Acid (OCA) | Transactivation Assay | HepG2 | 300-600 | [2] |
| Chenodeoxycholic Acid (CDCA) | Luciferase Reporter | - | 10,000 | [2] |
Induction of Key FXR Target Genes
The activation of FXR by agonists like this compound leads to the transcriptional regulation of several target genes crucial for bile acid homeostasis and lipid metabolism. This section compares the induction of key target genes—Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19)—by this compound/GW-4064, OCA, and CDCA.
| Target Gene | Agonist | Cell/Animal Model | Fold Induction | Reference |
| SHP | GW-4064 (1 µM) | Primary Human Hepatocytes | ~3-fold (mRNA) | [3] |
| SHP | OCA (1 µM) | Sandwich-Cultured Human Hepatocytes | 5.6 ± 1.7-fold (mRNA) | [4] |
| SHP | CDCA (100 µM) | Sandwich-Cultured Human Hepatocytes | 5.4 ± 2.1-fold (mRNA) | [4] |
| BSEP | GW-4064 | Primary Mouse Hepatocytes | Dose-dependent increase | [5] |
| BSEP | OCA (1 µM) | Sandwich-Cultured Human Hepatocytes | 4.2 ± 2.6-fold (mRNA) | [4] |
| BSEP | CDCA (100 µM) | Sandwich-Cultured Human Hepatocytes | 5.6 ± 4.8-fold (mRNA) | [4] |
| FGF19 | GW-4064 (1 µM) | Primary Human Hepatocytes | >100-fold (mRNA) | [6] |
| FGF19 | OCA (1 µM) | Sandwich-Cultured Human Hepatocytes | 397 ± 295-fold (mRNA) | [4] |
| FGF19 | CDCA (50 µM) | Primary Human Hepatocytes | >100-fold (mRNA) | [6] |
Signaling Pathway of FXR Activation
Upon ligand binding, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, initiating their transcription. A key downstream target is SHP, which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. Another important target is FGF19, an intestinal hormone that also inhibits CYP7A1 expression in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of GW-406381: A Comparative Analysis for Researchers
For Immediate Release
This publication provides a comparative guide to the on-target activity of GW-406381, a selective cyclooxygenase-2 (COX-2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the available data on this compound's potency in comparison to other well-established COX-2 inhibitors, details relevant experimental methodologies, and visualizes key pathways and workflows to support further investigation.
Executive Summary
Data Presentation: In Vivo Potency Comparison
The following table summarizes the in vivo potency of this compound in a preclinical model of inflammatory pain, alongside the comparator COX-2 inhibitors, rofecoxib and celecoxib.
| Compound | ED50 (mg/kg) in Rat Freund's Complete Adjuvant Model |
| GW-406381X (free base) | 1.5 |
| Rofecoxib | 1.0 |
| Celecoxib | 6.6 |
Note: ED50 represents the dose required to produce a 50% of the maximum effect. Lower values indicate higher potency.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below. These protocols are representative of standard methods used to characterize the on-target activity of COX inhibitors.
In Vitro Cyclooxygenase (COX) Enzymatic Inhibition Assay (Colorimetric/Fluorometric)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.
a. Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., TMPD for colorimetric, or Amplex Red for fluorometric assays)
-
Test compound (this compound) and reference inhibitors (e.g., rofecoxib, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add the test compound or reference inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Simultaneously or immediately after, add the detection reagent.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Luciferase Reporter Gene Assay for COX-2 Promoter Activity
This cell-based assay measures the ability of a compound to inhibit the induction of COX-2 gene expression.
a. Materials:
-
A suitable cell line (e.g., human macrophage-like cells or HEK293 cells)
-
A luciferase reporter plasmid containing the COX-2 promoter region
-
Transient transfection reagent
-
Cell culture medium and supplements
-
An inducing agent (e.g., lipopolysaccharide [LPS] or a pro-inflammatory cytokine)
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
b. Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the COX-2 promoter-luciferase reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing the test compound at various concentrations.
-
After a pre-incubation period (e.g., 1 hour), add the inducing agent (e.g., LPS) to the wells to stimulate COX-2 promoter activity.
-
Incubate for a further period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: COX-2 Signaling Pathway and Point of Inhibition by this compound.
A Comparative Guide to FXR Agonists: Obeticholic Acid vs. GW4064
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Farnesoid X Receptor (FXR) agonists: the steroidal bile acid analog obeticholic acid (OCA) and the non-steroidal synthetic agonist GW4064. This document outlines their respective mechanisms of action, pharmacological properties, and presents supporting experimental data to inform preclinical and clinical research decisions.
Introduction to FXR Agonism
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR initiates a signaling cascade that controls the expression of genes involved in these metabolic pathways. Consequently, FXR has emerged as a key therapeutic target for a variety of metabolic and cholestatic liver diseases, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). Obeticholic acid is a semi-synthetic bile acid analog and a potent FXR agonist.[2] GW4064 is a non-steroidal, synthetic isoxazole-based FXR agonist.
Mechanism of Action: The FXR Signaling Pathway
Both obeticholic acid and GW4064 exert their effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation include:
-
Repression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3]
-
Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes.[4]
-
Regulation of Lipid and Glucose Metabolism: FXR influences triglyceride and glucose homeostasis through various downstream targets.
dot
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW-406381 and T0901317: Two Distinct Modulators of Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely utilized research compounds: GW-406381 and T0901317. Initial confusion arising from the similarity of their nomenclature with other nuclear receptor modulators has necessitated a clear delineation of their distinct mechanisms of action. This document clarifies that this compound is a selective cyclooxygenase-2 (COX-2) inhibitor, while T0901317 is a potent Liver X Receptor (LXR) agonist with secondary activity as a Farnesoid X Receptor (FXR) agonist.
This guide will objectively compare their primary targets, signaling pathways, and effects on key physiological processes, supported by experimental data.
Section 1: Overview of this compound and T0901317
This compound is a synthetic, organic compound that functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade through its role in prostaglandin synthesis.[1][2][3] Its primary application in research is in the study of inflammation and pain pathways.
T0901317 is a potent, non-steroidal agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a central role in the regulation of cholesterol, fatty acid, and glucose metabolism.[4][5] It is widely used to investigate the physiological and pathological roles of LXR activation. Notably, T0901317 also exhibits agonist activity at the Farnesoid X Receptor (FXR), albeit at a lower potency than for LXR.[4][6]
Section 2: Mechanism of Action and Signaling Pathways
The signaling pathways initiated by this compound and T0901317 are fundamentally different, reflecting their distinct molecular targets.
This compound: Inhibition of the Cyclooxygenase-2 Pathway
This compound exerts its effects by binding to and inhibiting the enzymatic activity of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. By blocking this step, this compound effectively reduces the production of prostaglandins involved in inflammation, pain, and fever.
T0901317: Activation of LXR and FXR Signaling
T0901317 binds to and activates LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR response elements (LXREs) on the DNA, leading to the transcription of target genes involved in cholesterol efflux, fatty acid synthesis, and glucose homeostasis. Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and sterol regulatory element-binding protein 1c (SREBP-1c).[7][8][9] Its secondary activity on FXR leads to the regulation of genes involved in bile acid synthesis and metabolism.
Section 3: Quantitative Data Comparison
Due to their distinct mechanisms, a direct quantitative comparison of potency is not appropriate. Instead, we present their respective potencies on their primary targets and the downstream effects on relevant biomarkers. For a more relevant comparison to T0901317's effects on lipid metabolism, data for the potent FXR agonist GW4064 is included.
Table 1: In Vitro Potency
| Compound | Primary Target | EC50 / IC50 |
| This compound | COX-2 | Data on specific IC50 values for this compound is limited in publicly available literature, but it is characterized as a selective COX-2 inhibitor. |
| T0901317 | LXRα | ~20 nM[4] |
| LXRβ | ~50 nM[5] | |
| FXR | ~5 µM[4][6] | |
| GW4064 | FXR | 15-65 nM[10][11][12][13][14][15] |
Table 2: Effects on Lipid Profile and Gene Expression (In Vivo)
This table contrasts the known effects of T0901317 and the potent FXR agonist GW4064 on lipid metabolism. This compound is not included as its primary mechanism is not directly linked to the regulation of these parameters.
| Parameter | T0901317 (LXR Agonist) | GW4064 (FXR Agonist) |
| Plasma Triglycerides | Increase [16][17][18] | Decrease [11][19][20][21] |
| Plasma Cholesterol | Variable effects, can increase total cholesterol[16][22] | Decrease [19][21] |
| Hepatic Triglycerides | Increase (due to SREBP-1c activation)[8] | Decrease [20][21][23] |
| ABCA1/ABCG1 Expression | Increase [7][9][24] | No direct significant effect reported |
| SREBP-1c Expression | Increase [8][9][25][26] | Decrease [19][23] |
Section 4: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of COX-2 inhibitors and LXR/FXR agonists.
Experimental Workflow: Assessing Compound Activity
Protocol 1: In Vitro COX-2 Inhibition Assay (for this compound)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Induction of COX-2 Expression: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Arachidonic Acid Addition: Arachidonic acid is added to the culture medium to serve as the substrate for COX-2.
-
Prostaglandin E2 (PGE2) Measurement: After a defined incubation period, the cell culture supernatant is collected. The concentration of PGE2, a major product of COX-2 activity, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on PGE2 production is calculated, and the IC50 value is determined.
Protocol 2: Cell-Based LXR Reporter Assay (for T0901317)
-
Cell Line: A suitable cell line (e.g., HepG2, HEK293) is used.
-
Transfection: Cells are transiently transfected with two plasmids: one expressing the LXRα or LXRβ ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: Transfected cells are treated with a range of concentrations of T0901317 or a vehicle control.
-
Luciferase Activity Measurement: After incubation (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the agonist activity of T0901317 and its EC50 value.
Protocol 3: In Vivo Assessment of Lipid Profile Modulation (for T0901317 and GW4064)
-
Animal Model: A relevant animal model, such as C57BL/6J mice on a high-fat diet or a genetic model of dyslipidemia (e.g., Ldlr-/- mice), is selected.
-
Compound Administration: Animals are administered the compound (T0901317 or GW4064) or vehicle control daily via an appropriate route (e.g., oral gavage).
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Profile Analysis: Plasma is isolated, and levels of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic assays.
-
Tissue Analysis: Livers are harvested for histological analysis (e.g., Oil Red O staining for lipid accumulation) and for gene expression analysis of key metabolic genes by qPCR.
-
Statistical Analysis: Statistical tests are performed to determine the significance of the changes in lipid parameters and gene expression between the treatment and control groups.
Section 5: Conclusion
This compound and T0901317 are valuable research tools that operate through distinct and unrelated signaling pathways. This compound is a selective COX-2 inhibitor with applications in inflammation research, while T0901317 is a potent LXR agonist that is instrumental in studying lipid and glucose metabolism. The commonality in their nomenclature with other nuclear receptor ligands underscores the importance of precise compound identification in experimental design. This guide provides a clear, data-supported comparison to aid researchers in selecting the appropriate compound and designing rigorous experiments to investigate their respective biological roles.
References
- 1. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GW406381 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. GW406381 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. The Liver X Receptor Agonist T0901317 Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cellagentech.com [cellagentech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 15. caymanchem.com [caymanchem.com]
- 16. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The LXR agonist T0901317 promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The liver X receptor ligand T0901317 down-regulates APOA5 gene expression through activation of SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
Navigating the Landscape of FXR Agonism: A Guide to the Reproducibility of GW4064 Experimental Findings
For researchers, scientists, and drug development professionals, the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, represents a promising therapeutic target for a myriad of diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The synthetic agonist GW4064 has been a cornerstone in preclinical research to probe the therapeutic potential of FXR activation. This guide provides a comparative analysis of experimental findings related to GW4064, offering insights into the reproducibility of its effects and stacking it up against other notable FXR agonists.
The experimental compound GW4064 has been instrumental in elucidating the physiological roles of the farnesoid X receptor (FXR). However, it is crucial for researchers to be aware of a common point of confusion: GW4064 is a potent FXR agonist, and should not be mistaken for GW-406381, a compound identified as a COX-2 inhibitor. This guide will focus exclusively on the FXR agonist GW4064 and its experimental landscape.
Comparative Efficacy of FXR Agonists
The potency of FXR agonists is a critical parameter in evaluating their therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency.
Below is a summary of the reported in vitro potencies of GW4064 and other frequently studied FXR agonists. It is important to note that EC50 values can vary between different assay systems and cell lines, a factor that can influence the reproducibility of these findings.
| Compound | EC50 (nM) | Assay System/Cell Line |
| GW4064 | ~15 - 90 | Varies (e.g., cell-based reporter assays, FRET-based coactivator binding assays)[1] |
| Obeticholic Acid (OCA) | ~99 | Not specified |
| Fexaramine | ~25 | Cell-based reporter assays[2] |
| Tropifexor | Not specified | Not specified |
| Cilofexor | Not specified | Not specified |
Note: The EC50 values are approximate and can vary based on the specific experimental conditions.
The FXR Signaling Pathway
Activation of the farnesoid X receptor by an agonist like GW4064 initiates a cascade of transcriptional events that regulate a wide array of metabolic processes. The binding of an agonist to FXR leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
Key downstream targets of FXR activation include the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is central to maintaining bile acid homeostasis. Furthermore, FXR activation influences the expression of genes involved in lipid and glucose metabolism, contributing to its therapeutic effects.
Experimental Protocols: A Closer Look
The reproducibility of experimental findings heavily relies on the meticulous execution of standardized protocols. Below are outlines of common experimental procedures used to evaluate the efficacy of FXR agonists.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This assay is a widely used method to determine the potency of a compound in activating FXR.
Objective: To quantify the dose-dependent activation of FXR by a test compound.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are commonly used. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase reporter gene under the control of an FXR-responsive element, a plasmid expressing human FXR, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of the test compound (e.g., GW4064) or a vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Evaluation in a Mouse Model of NAFLD
Animal models are crucial for assessing the in vivo efficacy of FXR agonists on metabolic parameters.
Objective: To evaluate the effect of an FXR agonist on key features of non-alcoholic fatty liver disease.
Methodology:
-
Animal Model: Male C57BL/6J mice are often used. NAFLD is induced by feeding the mice a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks).
-
Compound Administration: The FXR agonist (e.g., GW4064) is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specific dose and frequency for a defined treatment period. A control group receives the vehicle.
-
Metabolic Phenotyping: Various parameters are measured throughout the study, including body weight, food intake, and glucose tolerance (via glucose tolerance tests).
-
Terminal Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and tissues (liver, adipose tissue) are collected.
-
Biochemical Analysis: Serum levels of triglycerides, cholesterol, glucose, and liver enzymes (ALT, AST) are measured.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
Gene Expression Analysis: RNA is extracted from the liver and other tissues to quantify the expression of FXR target genes and genes involved in lipid and glucose metabolism using quantitative real-time PCR (qRT-PCR).
A Typical Experimental Workflow for FXR Agonist Evaluation
The journey from identifying a potential FXR agonist to its preclinical validation often follows a structured workflow. This process ensures a systematic evaluation of the compound's efficacy and mechanism of action.
Reproducibility of Experimental Findings: A Critical Consideration
The reproducibility of preclinical research is a cornerstone of scientific progress and a significant concern within the scientific community. While specific studies on the reproducibility of GW4064 findings are not abundant, several factors can contribute to variability in experimental outcomes with FXR agonists:
-
Off-Target Effects: Some studies have suggested that GW4064 may have off-target effects, interacting with other cellular targets besides FXR, which could lead to confounding results. For instance, it has been reported that GW4064 can activate other nuclear receptors, such as the estrogen receptor-related receptors (ERRs).
-
Cell Line Variability: Different cell lines can exhibit varying levels of FXR expression and responsiveness to agonists, leading to discrepancies in in vitro results.
-
Animal Model Differences: The genetic background of mouse strains, as well as their diet and housing conditions, can significantly impact the outcomes of in vivo studies.
-
Experimental Protocol Variations: Minor differences in experimental protocols, such as compound formulation, administration route, and timing of measurements, can introduce variability.
To enhance the reproducibility of experimental findings with GW4064 and other FXR agonists, researchers should:
-
Thoroughly characterize the cell lines used for in vitro studies.
-
Utilize well-defined and standardized animal models and protocols.
-
Include appropriate positive and negative controls in all experiments.
-
Report detailed experimental methodologies to allow for replication by other laboratories.
-
Consider potential off-target effects and employ multiple experimental approaches to validate key findings.
By critically evaluating the existing data and adhering to rigorous experimental practices, the scientific community can build a more robust and reproducible understanding of the therapeutic potential of FXR agonists like GW4064.
References
A Comparative Guide to GW-406381 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of target engagement assays for GW-406381, a selective cyclooxygenase-2 (COX-2) inhibitor. By objectively evaluating its performance against other COX-2 inhibitors and detailing the experimental methodologies, this document serves as a valuable resource for researchers in inflammation, pain, and oncology.
Introduction to this compound and its Target: COX-2
This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain signaling pathways. COX-2 is an inducible enzyme, meaning its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins. These prostaglandins are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Below is a diagram illustrating the signaling pathway of COX-2 and its inhibition.
Caption: The COX-2 signaling pathway and the mechanism of action of COX-2 inhibitors.
Comparison of Biochemical Assays for COX-2 Inhibition
Biochemical assays are fundamental in determining the potency and selectivity of inhibitors like this compound. These assays typically use purified recombinant COX-1 and COX-2 enzymes to measure the inhibitor concentration required to reduce enzyme activity by 50% (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Here, we compare the biochemical potency of this compound with other well-characterized COX-2 inhibitors: Celecoxib, Rofecoxib, and NS-398.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 0.01 | >10000 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >50 | 0.018 | >2778 |
| NS-398 | 75 | 1.77 | 42 |
Data Summary: The data clearly indicates that this compound is a highly potent and selective COX-2 inhibitor, with a selectivity index significantly greater than other common COX-2 inhibitors.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While biochemical assays provide crucial initial data, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift is a direct measure of target engagement.
Currently, specific experimental data from Cellular Thermal Shift Assays for this compound is not publicly available. However, the methodology described below is the standard approach to assess the cellular target engagement of any COX-2 inhibitor.
The following diagram illustrates the general workflow of a CETSA experiment.
Caption: A generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
In Vitro COX Inhibition Assay Protocol
This protocol outlines a common method for determining the IC50 values of COX inhibitors.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Detection reagent (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the peroxidase activity of the enzyme by monitoring the change in fluorescence or absorbance of the detection reagent over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) Protocol for COX-2
This protocol describes a general procedure for performing CETSA to measure the target engagement of COX-2 inhibitors in a cellular context.
Materials:
-
Cell line expressing COX-2 (e.g., HT-29 or A549 cells)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw apparatus)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment, or ELISA kit for COX-2
-
Anti-COX-2 antibody
Procedure:
-
Cell Treatment: Culture the cells to approximately 80% confluency. Treat the cells with the desired concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw or sonication).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).
-
Quantification: Carefully collect the supernatant and determine the amount of soluble COX-2 using a quantitative method such as Western blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the amount of soluble COX-2 relative to the amount in the unheated control. Plot the percentage of soluble COX-2 against the temperature to generate melting curves for the vehicle- and compound-treated samples. The shift in the melting curve indicates the degree of target protein stabilization and thus, target engagement.
Conclusion
This compound demonstrates exceptional potency and selectivity for COX-2 in biochemical assays, surpassing many commonly used COX-2 inhibitors. While direct cellular target engagement data for this compound using methods like CETSA is not yet widely available, the provided protocols offer a robust framework for its evaluation. The combination of biochemical and cellular assays is critical for a comprehensive understanding of a compound's interaction with its target in a physiologically relevant context. This guide provides the necessary information for researchers to design and interpret experiments aimed at characterizing the target engagement of this compound and other COX-2 inhibitors.
Screening for Off-Target Kinase Activity of GW-406381: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to screen for off-target kinase activity of the compound GW-406381. While this compound is primarily identified as a selective cyclooxygenase-2 (COX-2) inhibitor, it is crucial in drug development to characterize the broader selectivity profile of any investigational compound to anticipate potential off-target effects that could lead to unforeseen biological responses or toxicities.[1][2][3][4][5][6][7][8] This guide outlines a systematic approach to identify and quantify the interactions of this compound with the human kinome.
Introduction to this compound and the Importance of Kinase Off-Target Screening
This compound is an investigational compound that has been evaluated for its efficacy in treating inflammatory pain, such as in osteoarthritis.[3][6][7][8] Its mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[1][2][4][5]
Protein kinases are a large family of enzymes that play critical roles in virtually all cellular signaling pathways. Due to the highly conserved nature of the ATP-binding site across the kinome, small molecule inhibitors can often interact with multiple kinases, leading to off-target effects. For a compound like this compound, which is not designed as a kinase inhibitor, assessing its activity against a broad panel of kinases is a critical step in preclinical safety and selectivity profiling. Unidentified off-target kinase inhibition could lead to unexpected pharmacological effects or contribute to the overall toxicity profile of the compound.
This guide will compare a hypothetical off-target profile of this compound with that of known kinase inhibitors to provide a framework for interpreting selectivity data.
Experimental Protocols for Kinase Selectivity Profiling
A comprehensive assessment of off-target kinase activity involves screening the compound against a large, representative panel of purified human kinases. Several established methods can be employed for this purpose.
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant human kinases (a broad panel covering all major kinase families)
-
Specific peptide or protein substrates for each kinase
-
This compound (solubilized in DMSO)
-
Reference kinase inhibitors (e.g., Staurosporine as a non-selective control)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add this compound, the reference inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the DMSO control.
Radiometric Kinase Assay (Example: [γ-³³P]-ATP Filter Binding Assay)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.
Materials:
-
Purified recombinant human kinases
-
Specific peptide or protein substrates
-
This compound
-
[γ-³³P]-ATP
-
Assay buffer
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine the kinase, substrate, and this compound in the assay buffer.
-
Initiation of Reaction: Add [γ-³³P]-ATP to start the reaction. Incubate at room temperature.
-
Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto a filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Determine the percent inhibition by comparing the radioactivity in the presence of this compound to the control.
Data Presentation and Comparison
The results of the kinase screen should be presented in a clear and comparative format. A primary screen at a single high concentration (e.g., 10 µM) is typically used to identify initial "hits." Follow-up dose-response assays are then performed on these hits to determine their IC50 values.
Hypothetical Primary Screen of this compound
The following table presents hypothetical data from a primary screen of this compound at 10 µM against a selection of kinases.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 10 µM) |
| CDK2 | CMGC | 8% |
| MAPK1 (ERK2) | CMGC | 12% |
| GSK3B | CMGC | 5% |
| PKA | AGC | 15% |
| ROCK1 | AGC | 9% |
| AKT1 | AGC | 11% |
| SRC | Tyrosine Kinase | 65% |
| ABL1 | Tyrosine Kinase | 20% |
| EGFR | Tyrosine Kinase | 18% |
| VEGFR2 | Tyrosine Kinase | 72% |
Comparative Kinase Selectivity Profiles
To provide context for the hypothetical off-target profile of this compound, the table below compares its hypothetical data with the known selectivity profiles of a selective and a non-selective kinase inhibitor.
| Kinase Target | This compound (% Inhibition @ 10 µM) (Hypothetical) | Imatinib (Selective Inhibitor) (% Inhibition @ 1 µM) | Staurosporine (Non-selective Inhibitor) (% Inhibition @ 1 µM) |
| ABL1 | 20% | >95% | >95% |
| c-KIT | 25% | >95% | >95% |
| PDGFRA | 30% | >95% | >95% |
| SRC | 65% | <20% | >95% |
| VEGFR2 | 72% | <30% | >95% |
| EGFR | 18% | <10% | >95% |
| PKA | 15% | <10% | >95% |
Note: Data for Imatinib and Staurosporine are illustrative and based on their known selectivity profiles.
Visualizations
Experimental Workflow
Caption: Workflow for screening the off-target kinase activity of this compound.
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical signaling pathway affected by off-target inhibition of VEGFR2 by this compound.
Conclusion
This guide outlines a systematic approach for assessing the off-target kinase activity of this compound, a selective COX-2 inhibitor. Although not its intended target class, screening against the human kinome is a critical step in comprehensive preclinical safety assessment. By employing robust biochemical assays and comparing the resulting data to known selective and non-selective kinase inhibitors, researchers can build a detailed selectivity profile. This information is invaluable for understanding the full pharmacological effects of a compound and for making informed decisions in the drug development process. The provided protocols and data presentation formats offer a framework for conducting and interpreting such studies.
References
- 1. GW406381 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of GW406381 for Treatment of Osteoarthritis of the Knee: Two Randomized, Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GW406381 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of GW406381 for Treatment of Osteoarthritis of the Knee [medscape.com]
- 8. Evaluation of GW406381 for treatment of osteoarthritis of the knee: two randomized, controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
GW-406381: A Comparative Guide to its Selectivity for the Farnesoid X Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GW-406381's selectivity for the Farnesoid X Receptor (FXR) over other nuclear receptors. The information presented is based on available experimental data to assist researchers in evaluating its suitability for their studies.
High Selectivity Profile of this compound for FXR
This compound is a potent, non-steroidal agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Experimental data consistently demonstrates the high selectivity of this compound for FXR, with minimal to no activity observed for other nuclear receptors at concentrations up to 1 µM.[1]
One study reports an EC50 value of 15 nM for FXR activation by this compound and explicitly states no significant activity at other nuclear receptors, including the retinoic acid receptor (RAR).[1] Another source indicates a potent EC50 of 65 nM for FXR.[3] This high degree of selectivity makes this compound a valuable chemical tool for specifically investigating FXR-mediated signaling pathways and physiological functions.[1]
Table 1: Selectivity Profile of this compound Against Various Nuclear Receptors
| Nuclear Receptor | Agonist Activity (EC50/Activity at 1 µM) | Reference |
| Farnesoid X Receptor (FXR) | 15 nM (EC50) | [1] |
| Retinoic Acid Receptor (RAR) | No activity up to 1 µM | [1] |
| Other Nuclear Receptors | No activity up to 1 µM | [1][2] |
Note: The table summarizes available data. A broader panel screening would provide a more complete profile.
Experimental Protocols for Determining Selectivity
The selectivity of a compound like this compound is typically determined using a combination of biochemical and cell-based assays. Below are detailed methodologies for two common and critical experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This biochemical assay directly measures the binding affinity of a compound to a specific nuclear receptor ligand-binding domain (LBD).
Objective: To determine the concentration at which this compound displaces a fluorescently labeled tracer from the FXR LBD, thereby establishing its binding affinity (IC50).
Methodology:
-
Reagents and Materials:
-
Purified, GST-tagged nuclear receptor LBD (e.g., FXR, LXR, PXR)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled tracer ligand specific for the nuclear receptor (acceptor fluorophore)
-
This compound and other test compounds
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
A solution containing the nuclear receptor LBD and the Tb-anti-GST antibody is prepared in the assay buffer.
-
A fluorescent tracer is added to this mixture. In the absence of a competitor, the tracer binds to the LBD, bringing the terbium donor and the fluorescent acceptor in close proximity, resulting in a high TR-FRET signal.
-
Serial dilutions of this compound are prepared.
-
The compound dilutions are added to the wells of the microplate.
-
The nuclear receptor/antibody/tracer mixture is then added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation around 340 nm and emission readings at both the donor and acceptor wavelengths (e.g., 495 nm and 520 nm).[4][5]
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
The data is plotted as the TR-FRET ratio versus the logarithm of the compound concentration.
-
An IC50 value is determined from the resulting dose-response curve, representing the concentration of this compound that causes 50% inhibition of the tracer binding.
-
Cell-Based Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene.
Objective: To determine the concentration at which this compound activates FXR-dependent gene transcription (EC50) and to assess its activity on other nuclear receptors.
Methodology:
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)[6]
-
Expression plasmid for the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.[7][8]
-
Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor (or GAL4 upstream activating sequences for the hybrid assay).[7][8]
-
Transfection reagent.
-
This compound and other test compounds.
-
Cell culture medium and reagents.
-
Luciferase assay substrate.
-
96-well or 384-well cell culture plates.
-
-
Procedure:
-
Cells are seeded in the culture plates.
-
The cells are co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with serial dilutions of this compound.
-
The plates are incubated for a further period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the luciferase substrate is added.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence readings are normalized to a control (e.g., vehicle-treated cells).
-
The data is plotted as the fold activation versus the logarithm of the compound concentration.
-
An EC50 value is calculated from the dose-response curve, representing the concentration of this compound that produces 50% of the maximal transcriptional activation.
-
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
Cross-validation of GW-406381 effects in different cell lines
A Comparative Guide to the Cross-Validated Effects of GW-4064 in Diverse Cancer Cell Lines
A Note on GW-406381 vs. GW-4064: Initial searches for this compound, a Cyclooxygenase-2 (COX-2) inhibitor, yielded limited data regarding its specific effects across different cancer cell lines. Conversely, a significant body of research exists for GW-4064, a potent and selective Farnesoid X Receptor (FXR) agonist, detailing its impact on cancer cell viability, apoptosis, and cell cycle progression. Given the similarity in nomenclature and the extensive availability of data for GW-4064 in the context of oncology research, this guide will focus on the cross-validation of GW-4064's effects. It is plausible that interest in "this compound" for this topic may have stemmed from a typographical error.
Introduction
GW-4064 is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and inflammation. Recent studies have highlighted the potential of FXR as a therapeutic target in various cancers. Activation of FXR by agonists like GW-4064 has been shown to exert anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, suggesting its potential as a novel anti-cancer agent. This guide provides a comparative summary of the documented effects of GW-4064 across different cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation
Table 1: IC50 Values of GW-4064 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 6.9 | [1] |
| CT26 | Colorectal Carcinoma | 6.4 | [1] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 5.1 | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 4.6 | [2] |
| MCF-7 | Breast Cancer | 35 | [3] |
| MDA-MB-231 | Breast Cancer | 22 | [3] |
Table 2: Effects of GW-4064 on Apoptosis in Different Cancer Cell Lines
| Cell Line | Cancer Type | GW-4064 Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 3 | 24 | ~2-fold increase vs. control | [2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 3 | 48 | ~3-fold increase vs. control | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 1.5 | 48 | 12.3 | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 3 | 48 | 25.1 | [2] |
| HCT116 | Colorectal Carcinoma | Not specified | 24 | Increased apoptosis observed | [1] |
| CT26 | Colorectal Carcinoma | Not specified | 24 | Increased apoptosis observed | [1] |
| HeLa | Cervical Cancer | 1, 3, 5 | 24 and 48 | Dose-dependent increase | [4] |
| SiHa | Cervical Cancer | 1, 3 | 48 | Dose-dependent increase | [4] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Apoptosis induced | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Apoptosis induced | [3] |
Table 3: Effects of GW-4064 on Cell Cycle Distribution in Different Cancer Cell Lines
| Cell Line | Cancer Type | GW-4064 Concentration (µM) | Treatment Duration (h) | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 1.5 | 24 | G0/G1 | 76.3 | [2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 3 | 24 | G0/G1 | 76.4 | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 1.5 | 24 | G0/G1 | 66.8 | [2] |
| EC109 | Esophageal Squamous Cell Carcinoma | 3 | 24 | G0/G1 | 72.4 | [2] |
| HCT116 | Colorectal Carcinoma | Not specified | Not specified | G2 | Observed | [1] |
| CT26 | Colorectal Carcinoma | Not specified | Not specified | G2 | Observed | [1] |
| HeLa | Cervical Cancer | Not specified | Not specified | G0/G1 | Observed | [5] |
| SiHa | Cervical Cancer | Not specified | Not specified | G0/G1 | Observed | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GW-4064 or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates (3 x 10⁵ cells/well) and treat with GW-4064 for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with GW-4064 for the indicated duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activation of FXR Suppresses Esophageal Squamous Cell Carcinoma Through Antagonizing ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. Praeruptorin A Inhibits Human Cervical Cancer Cell Growth and Invasion by Suppressing MMP-2 Expression and ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GW-406381 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of GW-406381, a selective cyclooxygenase-2 (COX-2) inhibitor, with other relevant COX-2 inhibitors in established preclinical models of neuropathic pain. The data presented is intended to inform research and development decisions by providing a consolidated overview of the available experimental evidence.
Comparative Efficacy in Neuropathic Pain Models
The following tables summarize the in vivo efficacy of this compound compared to other COX-2 inhibitors, rofecoxib and celecoxib, in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. This model is widely used to induce sensory abnormalities akin to human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model in Rats
| Compound | Dose | Route of Administration | Treatment Duration | Key Efficacy Endpoint | Outcome |
| This compound | 5 mg/kg | Oral | 5 days | Reversal of CCI-induced decrease in paw withdrawal threshold (PWT) | Significant reversal of mechanical allodynia.[1] |
| Rofecoxib | 5 mg/kg | Oral | 5 days | Reversal of CCI-induced decrease in paw withdrawal threshold (PWT) | Ineffective in reversing mechanical allodynia.[1] |
| Celecoxib | 10 or 30 mg/kg | Gavage | Twice daily, started 12h post-surgery for 10 days | Attenuation of mechanical allodynia | Moderate but consistent attenuation of mechanical allodynia. |
Table 2: Effect on Spontaneous Ectopic Discharge in the CCI Model in Rats
| Compound | Dose | Treatment Duration | Key Efficacy Endpoint | Outcome |
| This compound | 5 mg/kg | 5 days | Percentage of spontaneously active nerve fibers | Significantly lower (15.58%) compared to vehicle (32.67%) and rofecoxib (39.66%).[1] |
| Rofecoxib | 5 mg/kg | 5 days | Percentage of spontaneously active nerve fibers | No significant difference (39.66%) compared to vehicle (32.67%).[1] |
| Vehicle | - | 5 days | Percentage of spontaneously active nerve fibers | 32.67% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used preclinical model to induce neuropathic pain.
Surgical Procedure:
-
Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Sciatic Nerve Exposure: The common sciatic nerve is exposed at the mid-thigh level of one hind limb through a small incision.
-
Ligation: Four loose ligatures are tied around the sciatic nerve with chromic gut sutures, spaced approximately 1 mm apart. The ligatures are tightened to a degree that causes minimal constriction.
-
Wound Closure: The muscle and skin layers are closed with sutures.
-
Post-operative Care: Animals are allowed to recover from anesthesia and are monitored for any signs of distress.
Behavioral Testing (Mechanical Allodynia):
-
Acclimation: Rats are habituated to the testing environment and apparatus before the experiment.
-
Stimulation: Mechanical sensitivity is assessed using von Frey filaments applied to the plantar surface of the hind paw.
-
Measurement: The paw withdrawal threshold (PWT) is determined as the force at which the animal withdraws its paw in response to the stimulus. A decrease in PWT in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Capsaicin-Induced Secondary Hyperalgesia in Rats
This model is used to study central sensitization, a key mechanism in many chronic pain states.
Procedure:
-
Capsaicin Injection: A solution of capsaicin (typically 10-100 µg) is injected intradermally into the plantar surface of one hind paw of the rat.
-
Induction of Hyperalgesia: The capsaicin injection induces a localized inflammatory response and subsequent primary and secondary hyperalgesia.
-
Behavioral Testing (Mechanical Hyperalgesia):
-
Stimulation: Mechanical sensitivity is assessed at a site adjacent to the injection site (area of secondary hyperalgesia) using von Frey filaments.
-
Measurement: The paw withdrawal threshold is measured. A decrease in the threshold indicates mechanical hyperalgesia.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the in vivo validation of this compound.
Caption: COX-2 signaling pathway in neuropathic pain.
Caption: Experimental workflow for the Chronic Constriction Injury model.
Caption: Experimental workflow for the Capsaicin-induced central sensitization model.
References
Navigating Farnesoid X Receptor (FXR) Activation: A Guide to Negative Controls for GW-4064 Experiments
For researchers in pharmacology, drug discovery, and metabolic disease, the selective Farnesoid X Receptor (FXR) agonist GW-4064 is a critical tool for investigating the role of FXR in various physiological and pathological processes. To ensure the specificity of experimental findings and avoid misinterpretation of results, the use of appropriate negative controls is paramount. This guide provides a comprehensive comparison of negative control strategies for experiments involving GW-4064, complete with experimental data and detailed protocols.
A likely typographical error in the initial query for "GW-406381," a COX-2 inhibitor, has been corrected to focus on the widely studied FXR agonist, GW-4064. This guide will delve into the essential negative controls required to validate the FXR-mediated effects of GW-4064.
Understanding the Mechanism of GW-4064
GW-4064 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. Upon activation by bile acids or synthetic ligands like GW-4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key FXR target genes are involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
To attribute the observed effects of GW-4064 specifically to FXR activation, it is crucial to employ negative controls that can distinguish between on-target and off-target effects. The primary negative control strategies include the use of a vehicle control, FXR antagonists, and genetic models with FXR knockdown or knockout.
Comparison of Negative Control Strategies
| Negative Control Strategy | Principle | Advantages | Disadvantages |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve GW-4064 is administered to a parallel set of cells or animals to account for any effects of the solvent itself. | Simple to implement; essential baseline control. | Does not control for off-target effects of the compound. |
| FXR Antagonists (e.g., Z-Guggulsterone, DY268) | These molecules bind to FXR but do not activate it, thereby competitively inhibiting the binding of agonists like GW-4064. | Directly demonstrates that the observed effect is mediated through FXR; can be used in both in vitro and in vivo models. | Potential for off-target effects of the antagonist itself; may not be a perfect structural match to the agonist. |
| FXR Knockout/Knockdown Models | Experiments are performed in cells or animals where the FXR gene has been deleted (knockout) or its expression is silenced (knockdown, e.g., using siRNA). | Provides the most definitive evidence for FXR-dependent effects. | Technically more complex and resource-intensive to generate and maintain; potential for compensatory mechanisms to arise in knockout models. |
| Inactive Structural Analog | A molecule structurally very similar to GW-4064 but lacking the ability to activate FXR. | Ideal for controlling for off-target effects related to the chemical scaffold of the agonist. | A commercially available, validated inactive analog of GW-4064 is not readily identifiable. Researchers may need to synthesize or collaborate to obtain such a compound. |
Experimental Data: GW-4064 vs. Negative Controls
The following tables summarize quantitative data from representative experiments comparing the effects of GW-4064 with various negative controls.
In Vitro: Luciferase Reporter Gene Assay
This assay measures the ability of GW-4064 to activate the transcription of a reporter gene (luciferase) under the control of an FXRE.
| Treatment | Cell Line | Luciferase Activity (Fold Induction vs. Vehicle) | Citation |
| Vehicle (DMSO) | HEK293T co-transfected with FXR and FXRE-luciferase | 1.0 | [1] |
| GW-4064 (1 µM) | HEK293T co-transfected with FXR and FXRE-luciferase | ~8-12 | [1] |
| GW-4064 (1 µM) + Z-Guggulsterone (10 µM) | HEK293T co-transfected with FXR and FXRE-luciferase | Significantly reduced compared to GW-4064 alone | [2] |
| GW-4064 (0.15 µM) + DY268 (10 µM) | Reporter cell line | Significantly reduced compared to GW-4064 alone | [3] |
In Vivo: Gene Expression Analysis in Mice
This experiment measures the change in mRNA levels of FXR target genes in the liver of mice treated with GW-4064 or a vehicle control.
| Treatment | Gene | Fold Change in mRNA Expression (vs. Vehicle) | Citation |
| Vehicle | SHP | 1.0 | [4] |
| GW-4064 (30 mg/kg) | SHP | ~4.5 | [4] |
| Vehicle | BSEP | 1.0 | [5] |
| GW-4064 (100 mg/kg) | BSEP | ~3.0 | [5] |
| Vehicle | CYP7A1 | 1.0 | [5] |
| GW-4064 (100 mg/kg) | CYP7A1 | ~0.2 (Repression) | [5] |
Experimental Protocols
Luciferase Reporter Gene Assay for FXR Activation
Objective: To quantify the activation of FXR by GW-4064 and its inhibition by an FXR antagonist.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
GW-4064
-
FXR antagonist (e.g., Z-Guggulsterone)
-
Vehicle (DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the treatments:
-
Vehicle control (e.g., 0.1% DMSO)
-
GW-4064 at various concentrations
-
FXR antagonist at a fixed concentration
-
GW-4064 in combination with the FXR antagonist
-
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction relative to the vehicle control.
Gene Expression Analysis by qRT-PCR
Objective: To measure the effect of GW-4064 on the expression of FXR target genes in vitro or in vivo.
Materials:
-
Hepatocytes or liver tissue from treated animals
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from cells or tissues using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using a qPCR master mix and specific primers for the target genes and a housekeeping gene for normalization.
-
The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental logic, the following diagrams are provided in DOT language.
Caption: Signaling pathway of GW-4064 activation of FXR.
Caption: General experimental workflow for testing GW-4064.
Conclusion
Robust and well-designed experiments are the cornerstone of reliable scientific research. When investigating the effects of the potent FXR agonist GW-4064, the inclusion of appropriate negative controls is not just recommended, but essential. By employing vehicle controls, FXR antagonists, and, where feasible, genetic knockout/knockdown models, researchers can confidently attribute the observed biological effects to the specific activation of the Farnesoid X Receptor, thereby advancing our understanding of its critical role in health and disease.
References
A Comparative Guide to Farnesoid X Receptor (FXR) Agonists: Assessing the Specificity of GW4064-Induced Phenotypes
An important clarification regarding the compound nomenclature is necessary at the outset. Initial searches for GW-406381 revealed its identity as a cyclooxygenase-2 (COX-2) inhibitor. However, the context of farnesoid X receptor (FXR) activation and related phenotypes strongly indicates a typographical error in the original query, with the intended compound being the well-characterized FXR agonist, GW4064. This guide will therefore focus on GW4064 and its comparison with other prominent FXR agonists.
This guide provides a detailed comparison of the non-steroidal FXR agonist GW4064 with other notable alternatives, namely Obeticholic Acid (OCA), Cilofexor, and Tropifexor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive assessment of the specificity of phenotypes induced by these compounds, supported by experimental data and detailed protocols.
Comparative Analysis of FXR Agonists
The following tables summarize the key characteristics of GW4064 and its alternatives, focusing on their potency, selectivity, and observed biological effects.
Table 1: Potency of FXR Agonists
| Compound | Agonist Type | EC50 (FXR) | Cell Line/Assay Condition |
| GW4064 | Non-steroidal | ~15 nM - 65 nM | Varies by assay (e.g., 65 nM in CV-1 cells, 15 nM in a separate reported assay)[1] |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | ~99 nM | More potent than the endogenous ligand chenodeoxycholic acid (CDCA) |
| Cilofexor | Non-steroidal | ~43 nM | Reported in various preclinical and clinical studies[2][3] |
| Tropifexor | Non-steroidal | ~0.2 nM | In a Homogeneous Time Resolved Fluorescence (HTRF) assay[4] |
Table 2: Specificity and Off-Target Effects
| Compound | Primary Target | Known Off-Target Effects | Key Induced Phenotypes |
| GW4064 | Farnesoid X Receptor (FXR) | Interacts with multiple G protein-coupled receptors, notably histamine receptors (H1, H2, H4)[5] | Hepatoprotection, regulation of bile acid, lipid, and glucose metabolism, anti-inflammatory effects. |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) | Also activates Takeda G protein-coupled receptor 5 (TGR5)[6] | Regulation of bile acid homeostasis, reduction in liver fibrosis, but can cause pruritus and has been linked to liver injury in some patient populations[7][8] |
| Cilofexor | Farnesoid X Receptor (FXR) | Generally considered selective for FXR, with a bias for intestinal over hepatic FXR activation reported[9] | Reduction in hepatic steatosis and fibrosis, improvement in markers of cholestasis |
| Tropifexor | Farnesoid X Receptor (FXR) | Reported to have high selectivity with no significant off-target activity against a broad panel of enzymes, ion channels, and other receptors[4] | Potent induction of FXR target genes, reduction in liver transaminases and fibrosis in preclinical models |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of agonist specificity. Below are representative protocols for key experiments.
Cell-Based Reporter Gene Assay for FXR Activation
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene.
Materials:
-
HEK293T or CV-1 cells
-
Expression plasmid for human FXR
-
Reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (GW4064 and alternatives)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293T or CV-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., GW4064, OCA, Cilofexor, Tropifexor) or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This method measures the change in the expression of known FXR target genes in response to agonist treatment.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Plate hepatocytes and treat them with different concentrations of the test compounds or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes, and a qRT-PCR master mix.
-
Data Analysis: Quantify the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.
Visualizations
FXR Signaling Pathway
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by an agonist.
Experimental Workflow for Assessing Agonist Specificity
Caption: A general experimental workflow for assessing the specificity of an FXR agonist.
References
- 1. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. join.hcplive.com [join.hcplive.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilofexor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of GW-406381
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like GW-406381 is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step approach to ensure the safe and legal disposal of this compound, aligning with the best practices in laboratory and environmental safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, the following precautions should be observed:
-
Personal Protective Equipment: Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Spill Management: In case of a spill, avoid generating dust. Collect the spilled material using a dry method and place it in a suitable, closed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations. The following steps provide a framework for determining the appropriate disposal pathway.
Step 1: Hazardous Waste Determination
The primary step is to determine if this compound is classified as a hazardous waste. According to the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is either "listed" or "characteristic" waste.[1][2][3]
-
Listed Wastes: Check the EPA's F, K, P, and U lists of hazardous wastes.[1] As of the latest information, this compound is not explicitly found on these lists. However, regulations are subject to change, and it is crucial to consult the most current lists.
-
Characteristic Wastes: If the waste is not listed, you must determine if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[4]
RCRA Hazardous Waste Characteristics
| Characteristic | Description | Threshold |
| Ignitability | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire under specific conditions, flammable compressed gases, and oxidizers.[4] | Flash point < 60°C |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[2][4] | pH ≤ 2 or ≥ 12.5 |
| Reactivity | Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water.[4] | Varies by specific reactivity |
| Toxicity | Wastes that are harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[1][4] | Exceeds concentration limits for specific contaminants |
Since the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is recommended to either treat the compound as a hazardous waste as a precautionary measure or have it analyzed by a certified laboratory to determine if it exhibits any of the hazardous characteristics.
Step 2: Segregation and Labeling
Proper segregation and labeling of chemical waste are crucial to prevent accidental mixing of incompatible materials and to ensure proper handling by waste disposal personnel.
-
Container: Use a designated, leak-proof, and compatible container for collecting this compound waste. Do not mix it with other chemical wastes.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the date of accumulation, and any known hazards.
Step 3: Storage
Store the labeled waste container in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential leaks or spills.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5] Provide them with all the information from your hazardous waste determination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling GW-406381
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent investigational compounds like GW-406381. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles crucial safety protocols based on information for structurally and functionally similar COX-2 inhibitors, such as Celecoxib and Etoricoxib.
Immediate Safety and Hazard Information
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Compounds in this class are potent pharmaceutical ingredients that require careful handling to minimize exposure. Potential hazards, extrapolated from similar compounds, may include:
-
Toxicity: May cause harm to organs through prolonged or repeated exposure.[1][2]
-
Reproductive Hazard: May damage fertility or the unborn child.[2][3]
-
Irritation: May cause skin and serious eye irritation.[3]
-
Allergic Reaction: May cause an allergic skin reaction.[3]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[2]
Due to the lack of specific toxicological data for this compound, it should be handled as a potent compound with unknown long-term health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of airborne particles, especially when handling the powder form. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high potential for aerosolization. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double gloving is recommended. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes. |
| Body | Laboratory coat or disposable gown | A disposable gown provides a higher level of protection and is recommended to be changed daily or immediately after a spill. |
| Feet | Closed-toe shoes | To protect feet from spills. |
Operational and Handling Plan
Adherence to a strict operational plan is critical for minimizing risk.
Engineering Controls
-
Chemical Fume Hood or Ventilated Enclosure: All handling of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield or conduct weighing operations within a ventilated enclosure.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Carefully transfer the required amount of this compound from the stock container to a tared weigh boat or vial inside a chemical fume hood.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response protocol.
-
-
Dissolving:
-
This compound has very low water solubility (0.00249 mg/mL).[4]
-
Based on its lipophilic nature (logP ~3.64), it is likely soluble in organic solvents such as DMSO, ethanol, or other solvents appropriate for your experimental needs.[4]
-
Add the solvent to the vial containing the weighed compound slowly and cap it securely.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
-
Post-Handling:
-
Securely cap all containers containing this compound.
-
Decontaminate all surfaces and equipment used.
-
Properly doff and dispose of PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated consumables) | Collect in a dedicated, clearly labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area. |
| Liquid Waste (solutions containing this compound) | Collect in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Illustrative Example)
This is a generalized protocol and should be adapted to specific laboratory conditions and reagents.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer, COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add various concentrations of this compound (or a vehicle control) to the wells.
-
Add the COX-2 enzyme to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the product formation using the detection reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: A generalized workflow for an in vitro COX-2 inhibition assay.
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory pathway and its inhibition by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
